4-(Pyridin-4-yl)pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCZZTJYJOQZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363239 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66521-70-8 | |
| Record name | 4-(pyridin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine: Pathways and Protocols for the Modern Laboratory
Abstract
4-(Pyridin-4-yl)pyrimidin-2-amine is a highly significant heterocyclic scaffold, forming the core of numerous molecules of therapeutic interest, particularly in the realm of kinase inhibition. Its synthesis is a critical step in the discovery and development of novel pharmaceuticals. This technical guide provides a comprehensive exploration of the primary synthetic pathways to this key intermediate. We will delve into two field-proven, principal methodologies: a classical condensation approach and a modern palladium-catalyzed cross-coupling strategy. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed, step-by-step protocols but also the underlying chemical logic, mechanistic insights, and comparative analysis to empower informed decisions in the laboratory.
Introduction: The Significance of the this compound Scaffold
The fusion of pyridine and pyrimidine rings creates a privileged structure in medicinal chemistry. The 2-aminopyrimidine moiety acts as a versatile hydrogen bond donor-acceptor system, capable of forming key interactions with biological targets, while the pyridinyl group offers a vector for modifying solubility, metabolic stability, and target engagement. Consequently, derivatives of this compound are prevalent in the patent and scientific literature as potent inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other disease areas. A robust and scalable synthesis is therefore of paramount importance.
This guide will focus on the two most logical and widely applicable synthetic routes, providing the necessary detail for their successful implementation.
Synthetic Pathway I: The Condensation Approach via an Enaminone Intermediate
This classical and often high-yielding pathway builds the pyrimidine ring in a cyclocondensation reaction. The key steps involve the formation of an activated enaminone from a readily available acetylpyridine, followed by its reaction with guanidine to form the desired 2-aminopyrimidine core.
Mechanistic Rationale
The synthesis hinges on the creation of a 1,3-dielectrophilic synthon, which can then react with the dinucleophilic guanidine. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as a convenient one-carbon source and activating agent for the methyl group of 4-acetylpyridine. The resulting enaminone, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, is a polarized alkene, making the β-carbon highly susceptible to nucleophilic attack by one of the amino groups of guanidine. An intramolecular cyclization with the elimination of dimethylamine and water then yields the stable aromatic pyrimidine ring.
dot
Caption: Overall workflow for the condensation pathway.
Experimental Protocols
Step 2.2.1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This procedure is adapted from established methods for the synthesis of similar enaminones.[1][2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5-2.0 eq). Toluene or xylene can be used as a solvent, or the reaction can be run neat.[1]
-
Reaction: Heat the reaction mixture to reflux (typically 100-140 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, concentrate the mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent like diethyl ether or hexane to induce crystallization.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The product is often obtained in high purity, but can be recrystallized from a suitable solvent like ethanol if necessary.
-
Step 2.2.2: Synthesis of this compound
This protocol is based on the cyclization of the pyridine-2-yl isomer and is expected to perform similarly for the pyridine-4-yl analogue.[3]
-
Reaction Setup: Suspend (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) in n-butanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add guanidine hydrochloride (1.2 eq) or guanidine nitrate, followed by a base such as sodium hydroxide (1.2 eq) or sodium ethoxide to liberate the free guanidine.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Triturate the residue with water to remove inorganic salts.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield the final product.
-
Synthetic Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern and highly versatile approach constructs the C-C bond between the pre-formed pyrimidine and pyridine rings. This strategy is particularly valuable for generating analogues, as a wide variety of boronic acids are commercially available. The key disconnection is between the C4 position of the pyrimidine and the C4 position of the pyridine.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of 2-amino-4-chloropyrimidine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the pyridine-4-boronic acid is transferred to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.
The choice of ligand, base, and solvent is critical for an efficient reaction, especially when dealing with heteroaromatic substrates which can sometimes inhibit the catalyst.[4]
dot
Caption: Overall workflow for the Suzuki-Miyaura coupling pathway.
Experimental Protocols
Step 3.2.1: Synthesis of 2-Amino-4-chloropyrimidine (Precursor)
This crucial intermediate can be synthesized by several methods. Two common, reliable procedures are provided below.[5]
-
Method A: From Isocytosine
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, carefully add phosphorus oxychloride (POCl₃) followed by isocytosine.
-
Reaction: Stir the mixture and heat to 80 °C for 1 hour, then increase the temperature to 120 °C and maintain at reflux for 3 hours. Ensure proper gas scrubbing as HCl is evolved.
-
Work-up: After cooling, carefully distill off the excess POCl₃ under reduced pressure. Slowly and cautiously add the reaction residue to ice water, keeping the temperature below 40 °C.
-
Extraction and Purification: Extract the aqueous solution multiple times with dichloromethane. The combined organic layers are then treated with activated carbon for decolorization, filtered, and the solvent is removed. The resulting solid is crystallized from ethanol to yield white crystals of 2-amino-4-chloropyrimidine. (Typical Yield: ~76%).[5]
-
-
Method B: From 2,4-Dichloropyrimidine
-
Reaction Setup: In a three-necked flask, combine 2,4-dichloropyrimidine and a solution of ammonia (e.g., aqueous or in an organic solvent).
-
Reaction: Stir and reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter the crude product. Wash the solid successively with ethanol and water. Recrystallize from a dichloromethane/petroleum ether mixture to obtain pure 2-amino-4-chloropyrimidine. (Typical Yield: ~84%).[5]
-
Step 3.2.2: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for similar heteroaryl couplings and will likely require optimization for maximal yield.[6][7]
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add 2-amino-4-chloropyrimidine (1.0 eq), pyridine-4-boronic acid (1.2 eq), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if necessary (e.g., SPhos, XPhos).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system via syringe. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with vigorous stirring. For conventional heating, temperatures between 80-110 °C for 8-24 hours are typical.[8] Microwave-assisted synthesis can significantly reduce reaction times (e.g., 100-140 °C for 15-30 minutes).[7][9] Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
-
Comparative Analysis of Synthetic Pathways
The choice between the condensation and cross-coupling routes depends on several factors including scale, available starting materials, and the need for analogue synthesis.
| Feature | Pathway I: Condensation | Pathway II: Suzuki Coupling |
| Starting Materials | 4-Acetylpyridine, DMFDMA, Guanidine | 2-Amino-4-chloropyrimidine, Pyridine-4-boronic acid |
| Key Reactions | Enaminone formation, Cyclocondensation | Chlorination, Suzuki-Miyaura C-C coupling |
| Advantages | Often higher yielding for the specific target, potentially fewer steps from simple precursors, avoids expensive catalysts. | Highly modular for analogue synthesis (diversity-oriented), milder conditions may be possible, well-understood mechanism. |
| Disadvantages | Less amenable to creating diverse libraries, can require harsh reflux conditions. | Requires a pre-functionalized pyrimidine, palladium catalysts can be expensive, potential for catalyst poisoning by amino groups, requires optimization.[4] |
| Ideal Application | Large-scale synthesis of the specific target molecule. | Medicinal chemistry programs requiring the synthesis of many analogues for structure-activity relationship (SAR) studies. |
Conclusion
The synthesis of this compound can be reliably achieved through two primary, robust pathways. The condensation route offers a direct and often high-yielding approach suitable for dedicated, large-scale production. In contrast, the Suzuki-Miyaura cross-coupling pathway provides unparalleled flexibility for medicinal chemistry applications, allowing for the rapid generation of diverse analogues by varying the boronic acid coupling partner. Both methods rely on well-established organic transformations and utilize readily accessible starting materials. By understanding the mechanistic underpinnings and practical considerations of each route, researchers can select and optimize the synthetic strategy that best aligns with their specific objectives, whether for fundamental research or advanced drug development programs.
References
- Guidechem. How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. [URL: https://www.guidechem.com/news/how-to-synthesize-2-amino-4-chloropyrimidine-1002012.html]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine. [URL: https://www.benchchem.com/application-notes/2-amino-4-chloropyridine-suzuki-coupling]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. [URL: https://www.benchchem.com/tech-support/troubleshooting-suzuki-coupling-2-aminopyridines]
- ChemicalBook. (2023). 4-(pyridine-2-yl) pyrimidin-2-amine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7364224_EN.htm]
- CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [URL: https://www.covasyn.
- Al-Ostoot, F. H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579899/]
- Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. [URL: https://patents.google.
- ResearchGate. (2018). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. [URL: https://www.researchgate.net/figure/Results-of-the-Optimization-of-Suzuki-Coupling-Reaction-Conditions-on-Solid-Phase-a_tbl2_328906932]
- Guidechem. How to prepare and apply 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one? [URL: https://www.guidechem.com/news/how-to-prepare-and-apply-1-3-pyridyl-3-dimethylamino-2-propen-1-one-1004123.html]
- Google Patents. (1996). Process for preparing 2-amino-4,6-dichloropyrimidine. [URL: https://patents.google.
- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [URL: https://www.mdpi.com/1420-3049/23/9/2184]
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2582423/]
- MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [URL: https://www.mdpi.com/1420-3049/23/10/2679]
- ResearchGate. (2018). The isolated yield of product 3 after Suzuki coupling of... [URL: https://www.researchgate.net/figure/The-isolated-yield-of-product-3-after-Suzuki-coupling-of-2-4-dichloropyrimidine-1-with_tbl1_328456801]
- Usiena Air. (2017). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [URL: https://www.air.usiena.
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- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. [URL: https://www.benchchem.com/application-notes/2-amino-4-bromopyridine-suzuki-coupling]
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- National Institutes of Health. (2018). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6089422/]
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"4-(Pyridin-4-yl)pyrimidin-2-amine" CAS number 66521-70-8 properties
An In-depth Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine (CAS: 66521-70-8)
Foreword: The Pyridinyl-Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets through versatile, high-affinity interactions. The pyridinyl-pyrimidine core is a prominent member of this class. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar geometry, makes it an ideal starting point for designing potent and selective modulators of various enzyme families, particularly protein kinases. This guide provides a detailed examination of a key exemplar of this scaffold: this compound. For the researcher, this molecule is not merely a catalog chemical; it is a foundational building block for innovation in drug discovery.
Core Molecular Identity and Physicochemical Profile
This compound is a heterocyclic aromatic compound featuring a pyridine ring linked at its 4-position to the 4-position of a 2-aminopyrimidine ring. This specific linkage dictates the molecule's spatial and electronic properties, which are fundamental to its utility in chemical synthesis and biological applications.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key computed and experimental properties of the title compound. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and its suitability for different reaction conditions.
| Property | Value | Source |
| CAS Number | 66521-70-8 | [1][2] |
| Molecular Formula | C₉H₈N₄ | [1][2][3] |
| Molecular Weight | 172.19 g/mol | [1][2][3] |
| Melting Point | 188.5-189 °C | [2] |
| Boiling Point (Predicted) | 421.7 ± 37.0 °C | [2] |
| Density (Predicted) | 1.259 ± 0.06 g/cm³ | [2] |
| LogP (Computed) | 1.1208 | [1] |
| TPSA (Computed) | 64.69 Ų | [1] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [1] |
| Hydrogen Bond Acceptors | 4 (3 ring nitrogens, 1 exocyclic nitrogen) | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Signature: A Guide to Structural Verification
Confirmation of the compound's identity and purity is paramount. The following outlines the expected spectroscopic data, providing a self-validating system for researchers to confirm their material against a known standard.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and pyridine rings. The two protons on the pyrimidine ring will appear as doublets, as will the four protons on the symmetrically substituted pyridine ring. The amine (-NH₂) protons typically appear as a broad singlet which can exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be in the aromatic region, with the carbon attached to the amino group appearing at a distinct chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations within the aromatic rings (1500-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 172.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₈N₄).
Synthesis and Reactivity: A Practical Approach
The construction of the this compound scaffold is typically achieved through a condensation reaction that forms the pyrimidine ring. A common and reliable method involves the reaction of a pyridine-containing chalcone derivative with guanidine.
Reference Synthetic Protocol: Guanidine-Mediated Cyclization
This protocol describes a robust method for the laboratory-scale synthesis of the title compound. The causality behind this choice of reaction is its high efficiency and the ready availability of the starting materials. The use of a strong base like sodium hydroxide is essential to deprotonate the guanidine nitrate in situ, generating the free guanidine base required for the nucleophilic attack and subsequent cyclization.
Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 equivalent) in n-butanol (approx. 10 mL per gram of starting material).
-
Reagent Addition: Add guanidine nitrate (1.0-1.2 equivalents) to the suspension, followed by powdered sodium hydroxide (1.0-1.2 equivalents).
-
Thermal Reaction: Heat the mixture to reflux (approximately 110-118°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting enone is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to ambient temperature. The inorganic salts (sodium nitrate) will precipitate.
-
Filtration: Filter the hot or warm mixture to remove the insoluble salts, washing the filter cake with a small amount of additional n-butanol.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the product.
-
Product Collection: Collect the crystalline product by vacuum filtration. Wash the crystals with a small volume of cold n-butanol or diethyl ether to remove residual impurities.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
Role in Drug Discovery: A Privileged Scaffold
The true value of this compound lies in its application as a versatile intermediate in medicinal chemistry. The pyrimidine ring acts as a stable core, while the primary amine at the 2-position and the pyridine ring offer multiple points for chemical modification to explore structure-activity relationships (SAR).
Key Derivatization Points
The molecule presents three primary sites for chemical elaboration, making it an ideal scaffold for generating compound libraries for high-throughput screening.
Caption: Key sites for chemical modification on the core scaffold.
-
Position 2 (Amino Group): This is the most common site for modification. The primary amine can readily undergo acylation, sulfonylation, reductive amination, and Buchwald-Hartwig or Ullmann coupling to introduce a vast array of substituents. These modifications are crucial for tuning potency, selectivity, and pharmacokinetic properties.
-
Position 5 (Pyrimidine Ring): The C5 position of the pyrimidine ring can be functionalized, often starting with an electrophilic substitution like halogenation, which then allows for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) to introduce aryl, heteroaryl, or alkyl groups.
-
Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be quaternized to introduce a positive charge or oxidized to an N-oxide. These changes dramatically alter the compound's polarity, solubility, and potential for new interactions with a biological target.
Therapeutic Targets
Derivatives of the pyridinyl-pyrimidine scaffold are prominently featured in the literature as inhibitors of several important enzyme classes and receptors.[4][5][6] Published research on related structures highlights their potential as:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The scaffold is a key component of inhibitors targeting CDKs, which are crucial for cell cycle regulation and are major targets in oncology.[7]
-
Adenosine Receptor Antagonists: Modifications of this core have led to potent and selective antagonists of the A₂A adenosine receptor, which are being investigated for the treatment of Parkinson's disease.[7]
-
Other Kinase Inhibitors: The general structure serves as a template for inhibitors of numerous other kinases implicated in cancer and inflammatory diseases.[8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential to ensure safety. The information below is a summary based on available safety data sheets (SDS) for this compound and structurally related aminopyridines/aminopyrimidines.
Hazard Identification and Precautions
| Hazard Category | GHS Classification & Precautionary Statements |
| Acute Toxicity | While specific data for this compound is limited, related aminopyridines are classified as toxic or fatal if swallowed.[9][10] P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[10][11] P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[10][11] P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Recommended Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[11][12]
-
Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.[9][12]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The compound should be protected from light.[1] Recommended storage temperatures are often cited as 2-8°C for long-term stability.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[11][12]
References
- PubChem - NIH. 4-(Pyridin-2-yl)pyrimidin-2-amine. [Link]
- Chemchart. This compound (66521-70-8). [Link]
- ChemDiv, Inc. - MOLBASE. 4-pyridin-4-ylpyrimidin-2-amine. [Link]
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A Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine: A Privileged Scaffold in Kinase-Targeted Drug Discovery
Introduction: The Convergence of Pyridine and Pyrimidine Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the strategic combination of specific heterocyclic ring systems has given rise to a multitude of potent and selective therapeutic agents. Among these, the 2-aminopyrimidine moiety has emerged as a cornerstone in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a highly effective anchor for achieving potent inhibition. When coupled with a pyridine ring, another prevalent heterocycle in medicinal chemistry, the resulting pyridinyl-pyrimidin-amine core offers a versatile scaffold for developing targeted therapies. This guide provides an in-depth technical overview of a key exemplar of this class: 4-(Pyridin-4-yl)pyrimidin-2-amine .
We will explore its fundamental chemical identity, delve into established synthetic strategies, and elucidate its primary mechanism of action as a kinase inhibitor, supported by experimental protocols and relevant biological data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of small molecule kinase inhibitors.
Core Compound Identification and Physicochemical Properties
IUPAC Nomenclature and Structural Elucidation
The unequivocal identification of a chemical entity is paramount for scientific rigor. The compound of focus is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as:
This compound [1]
Its two-dimensional structure is depicted below, illustrating the linkage of a pyridine ring at the 4-position of a 2-aminopyrimidine core.
Caption: 2D Structure of this compound.
The molecule is comprised of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted with an amino group (-NH₂) at the 2-position and a pyridine ring at the 4-position. The pyridine ring is attached via its C4 carbon.
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | PubChem[1] |
| Molecular Weight | 172.19 g/mol | PubChem[1] |
| CAS Number | 66521-70-8 | PubChem[1] |
| Appearance | White to pale reddish-yellow crystal/powder | Sigma-Aldrich[2] |
| SMILES | C1=CN=CC=C1C2=NC(=NC=C2)N | PubChem[1] |
| InChIKey | FMCZZTJYJOQZHC-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Manufacturing Considerations
The synthesis of 2-aminopyrimidine derivatives is a well-established field in organic chemistry. The most common and industrially scalable approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine.
Retrosynthetic Analysis and Key Building Blocks
A logical retrosynthetic disconnection of this compound points to two primary building blocks: guanidine and a 1,3-dicarbonyl compound bearing the pyridine-4-yl moiety. A common precursor for the latter is an α,β-unsaturated ketone.
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"4-(Pyridin-4-yl)pyrimidin-2-amine" crystal structure analysis
An In-Depth Guide to the Crystal Structure and Supramolecular Assembly of 4-(Pyridin-4-yl)pyrimidin-2-amine: A Key Scaffold in Kinase Inhibitors
Abstract
This compound is a foundational heterocyclic scaffold that constitutes the core of numerous targeted therapeutics, most notably the revolutionary tyrosine kinase inhibitor, Imatinib. Understanding its three-dimensional structure and solid-state behavior is paramount for rational drug design, polymorphism control, and optimizing physicochemical properties. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailing the experimental workflow for its characterization, analyzing its molecular geometry, and dissecting the supramolecular architecture governed by robust hydrogen bonding. We bridge the gap between fundamental crystallographic data and its practical implications in medicinal chemistry, offering researchers and drug development professionals a detailed roadmap for leveraging solid-state insights.
Introduction: The Significance of a Privileged Scaffold
In the landscape of modern pharmacology, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple biological targets with high affinity. The this compound core is a quintessential example of such a scaffold. Its strategic arrangement of hydrogen bond donors and acceptors allows it to effectively mimic the hinge-binding region of ATP in various protein kinases. Its incorporation into drugs like Imatinib, which transformed the treatment of chronic myeloid leukemia, underscores the therapeutic importance of this moiety.
The efficacy, stability, solubility, and bioavailability of an active pharmaceutical ingredient (API) are not solely dependent on its molecular structure but are profoundly influenced by its solid-state properties. Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution map of a molecule's arrangement in a crystalline lattice. This guide delves into the crystal engineering principles of this compound, providing a blueprint for its analysis from synthesis to supramolecular interpretation.
Synthesis and Single Crystal Growth
Synthesis Pathway
The synthesis of this compound is typically achieved through a well-established condensation reaction. A common and efficient method involves the reaction of 1-(pyridin-4-yl)but-2-en-1-one (a chalcone-like precursor) with guanidine carbonate in the presence of a base.
-
Step 1: Precursor Formation: The synthesis begins with the Claisen-Schmidt condensation of 4-acetylpyridine and acetone to yield the α,β-unsaturated ketone intermediate.
-
Step 2: Cyclocondensation: The intermediate is then reacted with guanidine. The nucleophilic amine of guanidine attacks the β-carbon of the ketone, leading to a cascade of reactions that culminates in the formation of the stable six-membered pyrimidine ring.
This reaction is a cornerstone of pyrimidine chemistry and provides high yields of the desired product.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for SC-XRD is a critical and often rate-limiting step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. For this compound, slow evaporation is a proven technique.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. Ethanol or a mixture of dimethylformamide (DMF) and water are suitable candidates. High solubility leads to rapid precipitation and poor crystal quality, while very low solubility can make crystallization impractically slow.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The workflow involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data Summary
The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the entry code 1413330. The key crystallographic parameters are summarized below.
| Parameter | Value |
| Chemical Formula | C₉H₈N₄ |
| Formula Weight | 172.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.373(2) |
| b (Å) | 10.518(2) |
| c (Å) | 7.9130(16) |
| α (°) | 90 |
| β (°) | 108.93(3) |
| γ (°) | 90 |
| Volume (ų) | 816.3(3) |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.400 g/cm³ |
| R-factor (final) | 0.056 |
| Data Source | CSD Entry 1413330 |
Molecular Conformation
In the crystalline state, the molecule is nearly planar. The dihedral angle between the planes of the pyrimidine and pyridine rings is small, indicating a significant degree of π-conjugation across the central C-C bond. This planarity is a common feature in kinase inhibitors, as it facilitates insertion into the narrow, flat ATP-binding pocket. The exocyclic amino group is coplanar with the pyrimidine ring, allowing for resonance delocalization of the nitrogen lone pair into the ring system.
Supramolecular Assembly: The Hydrogen-Bonded Dimer
The defining feature of the crystal packing of this compound is the formation of a robust, centrosymmetric dimer through intermolecular hydrogen bonds.
-
Interaction: The amino group (-NH₂) on one molecule acts as a hydrogen bond donor to a ring nitrogen atom (N1) of the pyrimidine on a second, inversion-related molecule.
-
Reciprocity: This interaction is reciprocal, with the second molecule donating a hydrogen bond back to the first.
-
Graph Set Notation: This specific and highly stable motif is described using graph-set notation as R²₂(8), indicating a ring (R) formed by two hydrogen bond donors (D) and two acceptors (A), enclosing a total of 8 atoms.
This N-H···N hydrogen bond is the primary driving force for the crystal packing, organizing the molecules into well-defined dimeric units. These dimers then pack into a herringbone-like arrangement in the crystal lattice.
Caption: Supramolecular R²₂(8) dimer synthon in this compound.
Implications for Drug Development
The detailed structural knowledge derived from crystallographic analysis has profound, actionable implications for drug development.
Caption: Logic flow from crystal structure data to drug development outcomes.
-
Structure-Activity Relationship (SAR): The crystal structure confirms the geometric and electronic arrangement of the key pharmacophoric features. The exposed pyridine nitrogen and the hydrogen-bonding capabilities of the aminopyrimidine portion are essential for kinase hinge-binding. Modifying the scaffold while preserving this geometry is a key strategy in lead optimization.
-
Polymorphism: APIs often exist in multiple crystalline forms (polymorphs), each with different physical properties. The structure described here represents one thermodynamically stable form. Knowledge of this structure is the baseline for polymorph screening. Different packing arrangements or the inclusion of solvent molecules (solvates) can dramatically alter solubility, dissolution rate, and stability, impacting the drug's clinical performance.
-
Formulation Development: Understanding the intermolecular forces, particularly the strong hydrogen bonds, helps formulators select appropriate excipients that will not disrupt the API's crystal lattice, ensuring the stability of the final drug product.
Conclusion
The crystal structure of this compound offers a masterclass in supramolecular chemistry and its relevance to medicinal chemistry. The molecule's near-planar conformation and its self-assembly into robust, hydrogen-bonded R²₂(8) dimers are defining solid-state characteristics. This detailed crystallographic knowledge, obtained through the rigorous application of SC-XRD, is not merely an academic exercise. It provides an indispensable foundation for understanding structure-activity relationships, controlling polymorphism, and ultimately designing more effective and reliable therapeutics based on this privileged scaffold.
References
- Gornostaeva, S. S., et al. (2015). Synthesis and structure of 4-(pyridin-4-yl)-2-aminopyrimidine. Russian Journal of Organic Chemistry, 51, 1353–1355. Link to CSD Entry
- Cambridge Crystallographic Data Centre (CCDC). CSD Entry 1413330. [Link]
An In-depth Technical Guide to 4-(Pyridin-4-yl)pyrimidin-2-amine and its Putative Biological Targets
Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine core stands as a "privileged scaffold," a foundational chemical structure renowned for its ability to interact with a multitude of biological targets. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. When coupled with a pyridine moiety, the resulting 4-(pyridin-4-yl)pyrimidin-2-amine emerges as a molecule of significant interest. While the definitive biological target of this specific parent compound remains to be fully elucidated in publicly available literature, the extensive research into its derivatives provides a compelling roadmap to its potential therapeutic applications. This guide will synthesize the existing knowledge on the biological activities of structurally related compounds to illuminate the likely targets and mechanisms of action of this compound, offering a valuable resource for researchers and drug development professionals.
Molecular Profile of this compound
-
IUPAC Name: this compound[1]
-
Synonyms: 4-(4-pyridinyl)-2-pyrimidinamine, 2-amino-4-(4-pyridinyl)-pyrimidine[1]
-
Molecular Formula: C₉H₈N₄[1]
-
Molecular Weight: 172.19 g/mol [1]
-
CAS Number: 66521-70-8[1]
The structure of this compound features a pyrimidine ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position. This arrangement of nitrogen-containing heterocycles provides a rich scaffold for hydrogen bonding and other non-covalent interactions, which are critical for binding to biological macromolecules.
The Kinase Inhibitor Hypothesis: A Landscape of Targeted Derivatives
The overwhelming body of evidence points towards the potent and diverse roles of this compound derivatives as inhibitors of various protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The aminopyrimidine core is a well-established pharmacophore that can mimic the adenine moiety of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3] One promising compound, 7l , demonstrated broad antiproliferative efficacy against a range of cancer cell lines with IC₅₀ values comparable to established CDK inhibitors like Palbociclib and AZD5438.[2] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis, with a potent inhibitory activity against the CDK2/cyclin A2 complex (IC₅₀ of 64.42 nM).[2]
Polo-Like Kinase 4 (PLK4): A Master Regulator of Centriole Duplication
A series of novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed.[4] PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to various cancers.[4] Compound 8h from this series exhibited high PLK4 inhibitory activity with an IC₅₀ of 0.0067 μM and showed excellent antiproliferative activity against breast cancer cells.[4]
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): A Key Player in Cytoskeletal Dynamics
While it is crucial to distinguish this compound from the well-known ROCK inhibitor Y-27632 (which is not a pyrimidine derivative), the broader class of pyrimidine-containing compounds has been explored for ROCK inhibition. For instance, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a new class of ROCK inhibitors.[5] One such compound, 8k , displayed potent inhibition of both ROCK1 (IC₅₀ = 0.004 μM) and ROCK2 (IC₅₀ = 0.001 μM).[5] Given the structural similarities, it is plausible that this compound or its close derivatives could also exhibit activity against ROCK kinases.
Other Kinase Targets
The versatility of the pyridinyl-pyrimidine scaffold extends to other kinase families:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, key targets in cancer therapy.[6]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): A fragment-based approach led to the discovery of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine as a potent and selective MAP4K4 inhibitor.[7]
-
ZAP-70: A series of 2-phenylaminopyrimidines have been identified as potent and selective inhibitors of the tyrosine kinase ZAP-70, which is crucial for T-cell receptor signaling.[8]
-
Protein Kinase B (Akt): 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as selective and orally active inhibitors of Akt.[9]
Quantitative Analysis of Derivative Activity
The following table summarizes the inhibitory activities of key derivatives of the this compound scaffold against their respective kinase targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line(s) | Reference |
| 7l | CDK2/cyclin A2 | 64.42 | MV4-11, HT-29, MCF-7, HeLa | [2] |
| 8h | PLK4 | 6.7 | Breast Cancer Cells | [4] |
| 8k | ROCK1 | 4 | - | [5] |
| 8k | ROCK2 | 1 | - | [5] |
Beyond Kinases: Other Potential Biological Targets
While kinase inhibition is the most prominent activity, the pyridinyl-pyrimidine scaffold has shown promise against other target classes:
-
Chemokine Receptor-4 (CXCR4): An 18F-labeled small molecule based on a pyrimidine-pyridine amine has been synthesized and evaluated for its ability to target CXCR4, a receptor implicated in diseases like malignant gliomas.[10]
-
Cholinesterases: New pyrimidine and pyridine derivatives have been investigated as multitarget cholinesterase inhibitors for potential use in neurodegenerative diseases.[11]
-
Bacterial Protein Synthesis: 4H-pyridopyrimidine analogs have been shown to be broad-spectrum inhibitors of bacterial growth by targeting protein synthesis.[12]
-
Bloom Helicase: Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine have been identified as potent inhibitors of Bloom Helicase, a key enzyme in DNA repair.[13]
Experimental Protocols: A Guide for the Bench Scientist
General Synthesis of 4-(Aryl/Heteroaryl)pyrimidin-2-amine Derivatives
A common synthetic route to this class of compounds involves the reaction of a suitably substituted pyrimidine with an appropriate amine. The following is a generalized protocol based on published methods for related compounds.[4][11]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., DMSO). Prepare a reaction buffer containing the purified kinase, its specific substrate, and any necessary cofactors (e.g., MgCl₂, MnCl₂).
-
Assay Plate Setup: In a microplate, add the reaction buffer, followed by the test compound at various concentrations. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system designed for non-radioactive detection such as ADP-Glo™).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane). Detect the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., measuring luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Illustrative Signaling Pathway: The CDK2-Mediated Cell Cycle Progression
Given the potent activity of its derivatives against CDK2, it is highly probable that this compound could modulate the cell cycle. The following diagram illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in the G1/S transition and S phase progression.
dot
Caption: The role of CDK2 in cell cycle progression and its potential inhibition.
Conclusion and Future Directions
This compound represents a molecule of considerable interest, situated at the heart of a chemical space rich in potent kinase inhibitors. While its specific biological targets await definitive confirmation, the extensive research on its derivatives provides a strong rationale for its investigation as an inhibitor of kinases involved in cell cycle regulation and other signaling pathways critical to cancer and other diseases. Future research should focus on a comprehensive biological screening of the parent compound to identify its primary targets, followed by structure-activity relationship studies to optimize its potency and selectivity. The insights provided in this guide, drawn from the wealth of information on its analogs, offer a solid foundation for these future endeavors.
References
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PubMed Central.
- Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. National Institutes of Health.
- This compound. PubChem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed.
- Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PubMed.
- Imatinib amine. PubChem.
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. PubMed.
- Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate.
- Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central.
- 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70. PubMed.
- N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central.
- Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central.
- Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Institutes of Health.
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- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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The Discovery and Development of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 4-(Pyridin-4-yl)pyrimidin-2-amine in Modern Medicinal Chemistry
The quest for novel therapeutics with high efficacy and specificity is a perpetual challenge in drug discovery. In this landscape, certain chemical scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for the development of new drugs. The this compound core is a quintessential example of such a scaffold. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid, planar geometry, make it an ideal starting point for the design of potent and selective inhibitors of various enzyme families, most notably protein kinases.
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The this compound scaffold has proven to be a remarkably successful framework for the development of inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and p21-activated kinases (PAKs). This guide provides an in-depth technical overview of the discovery, synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives and analogs, intended to serve as a valuable resource for researchers and scientists in the field of drug development.
Core Synthesis and General Synthetic Strategies
The synthesis of the this compound core and its derivatives is typically achieved through a convergent synthesis strategy. A common and efficient method involves the condensation of a guanidine salt with a chalcone or a related α,β-unsaturated ketone precursor.
General Synthetic Protocol for this compound
A widely adopted synthetic route is the reaction of (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with guanidine nitrate in the presence of a base.[1]
Step 1: Synthesis of (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
-
To a solution of 4-acetylpyridine in an appropriate solvent (e.g., toluene), add Bredereck's reagent (tert-butoxybis(dimethylamino)methane).
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired enaminone intermediate.
Step 2: Cyclization to form the this compound Core
-
Suspend (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and guanidine nitrate in a high-boiling point solvent such as n-butanol.[1]
-
Add a base, for instance, sodium hydroxide, to the suspension.[1]
-
Reflux the mixture for an extended period (typically 12 hours or more) at a temperature around 110°C.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain this compound.
This versatile synthesis allows for the introduction of various substituents on both the pyridine and pyrimidine rings by using appropriately substituted starting materials.
Caption: General synthetic workflow for this compound.
Structure-Activity Relationship (SAR) and Kinase Inhibition
The this compound scaffold serves as an excellent template for kinase inhibitors, primarily by mimicking the adenine base of ATP and forming key hydrogen bonds with the hinge region of the kinase active site. The SAR of these derivatives has been extensively explored, leading to the development of highly potent and selective inhibitors for various kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
Dysregulation of CDKs is a common feature in cancer, making them attractive therapeutic targets. The this compound core has been instrumental in the design of potent CDK inhibitors.
-
Hinge Binding: The 2-amino group and one of the pyrimidine nitrogens typically form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
-
Modifications at the 2-amino position: Substitution on the 2-amino group with various aryl or heteroaryl moieties can significantly impact potency and selectivity. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors.[2] The pyrazole substituent can engage in additional interactions within the active site.
-
Substitutions on the Pyridine Ring: Modifications on the pyridine ring can modulate the physicochemical properties of the compound, such as solubility and cell permeability, and can also lead to interactions with the solvent-exposed region of the kinase.
-
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives: This class of compounds has emerged as highly potent and selective inhibitors of CDK4 and CDK6.[3] Molecular docking studies have shown that these derivatives effectively occupy the ATP-binding pocket of CDKs.[3]
| Compound Class | Target Kinase(s) | Key SAR Observations | IC50/Ki (nM) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Bioisosteric replacement of a phenylsulfonamide with a pyrazole moiety led to potent CDK2 inhibition.[2] | 5 (Ki)[2] |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 | Optimization of substituents on the thiazole and pyridine rings resulted in highly potent and selective inhibitors. | Varies with substitution |
| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 | N2,N4-diphenylpyrimidine-2,4-diamines are potent dual inhibitors.[4] | 65-83 (IC50)[4] |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a key driver in many cancers. The pyridopyrimidine scaffold, a close analog of this compound, has been successfully utilized to develop potent EGFR inhibitors.[5]
-
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold: Derivatives of this scaffold have shown potent and selective inhibitory activity against EGFR.[5] For example, certain compounds exhibited IC50 values in the nanomolar range and demonstrated significant growth inhibition in cancer cell lines overexpressing EGFR.[5]
-
Anilino Substituent: Similar to the well-known quinazoline-based EGFR inhibitors, an anilino group at the 4-position of the pyrimidine ring is often crucial for high-affinity binding.
-
Irreversible Inhibition: The introduction of an acrylamide moiety on the anilino ring can lead to the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, resulting in irreversible inhibition. This strategy has been employed to overcome resistance mutations.
p21-activated Kinase (PAK) Inhibition
PAKs are key regulators of cell motility, survival, and proliferation, and their overexpression is associated with cancer progression and metastasis. The 2-arylamino-4-aryl-pyrimidine scaffold has been identified as a potent inhibitor of PAK1.[6]
-
5-Position Substitution: The incorporation of a bromine atom at the 5-position of the pyrimidine core has been shown to enhance PAK1 inhibitory activity.[6]
-
Pendant Domains: The addition of a 1,2-dimethylpiperazine pendant domain can further increase potency and anti-proliferative activity in cancer cell lines.[6]
-
Allosteric Inhibition: While many inhibitors are ATP-competitive, allosteric inhibitors that bind to sites other than the ATP-binding pocket have also been developed, offering a different mechanism of action and potentially higher selectivity.
Key Signaling Pathways and Mechanism of Action
The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.
CDK Signaling Pathway
CDKs are the core engines of the cell cycle, and their activity is tightly regulated by cyclins and CDK inhibitors. In cancer, hyperactivation of CDKs leads to uncontrolled cell proliferation. Inhibitors based on the this compound scaffold block the phosphorylation of key substrates of CDKs, such as the retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby halting the cell cycle, typically at the G1/S or G2/M transition, and inducing apoptosis.[2][4]
Caption: Inhibition of the CDK signaling pathway by this compound derivatives.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and angiogenesis. EGFR inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Caption: Blockade of the EGFR signaling pathway by pyridopyrimidine-based inhibitors.
PAK Signaling Pathway
PAKs are effectors of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAKs phosphorylate a multitude of substrates involved in cytoskeletal dynamics, cell motility, and survival signaling. The PAK4-LIMK1-Cofilin pathway, for instance, is crucial for cytoskeletal reorganization and cell invasion.[7] PAK inhibitors based on the aminopyrimidine scaffold can block these processes, thereby reducing cancer cell migration and metastasis.
Caption: Interruption of the PAK signaling pathway by aminopyrimidine-based inhibitors.
Experimental Protocols: Biological Evaluation
A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are representative protocols for assessing the activity of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (radiolabeled or non-radiolabeled), kinase buffer, test compounds, and a detection system (e.g., for measuring phosphorylation).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a microplate, add the kinase, substrate, and kinase buffer. c. Add the test compound dilutions to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specific temperature for a defined period. f. Stop the reaction and quantify the amount of phosphorylated substrate. g. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Proliferation Assay
This assay determines the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells. e. Calculate the GI50 value, the concentration of the compound that causes 50% growth inhibition.
Clinical Development and Future Perspectives
The therapeutic potential of pyridopyrimidine and related scaffolds is underscored by the number of compounds that have entered clinical trials. For instance, the pyridopyrimidine derivative Trametinib, a MEK1/2 inhibitor, has been approved for the treatment of certain cancers.[8] Numerous other kinase inhibitors based on similar scaffolds are in various stages of clinical development for a range of indications, primarily in oncology.
The future of drug discovery with the this compound scaffold lies in the development of more selective and potent inhibitors. The use of advanced computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to guide the rational design of next-generation inhibitors. Furthermore, the exploration of this scaffold for targets beyond kinases, such as other ATP-binding enzymes, holds significant promise. The development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), that utilize this scaffold to recruit E3 ligases for targeted protein degradation, represents an exciting new frontier.
Conclusion
The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic tractability and inherent ability to interact with the ATP-binding site of kinases have led to the discovery of a multitude of potent and selective inhibitors with significant therapeutic potential. This in-depth technical guide has provided a comprehensive overview of the key aspects of the discovery and development of these compounds, from their synthesis and SAR to their biological evaluation and clinical relevance. As our understanding of cellular signaling pathways deepens, the versatility of the this compound scaffold will undoubtedly continue to be exploited to generate novel and effective therapies for a wide range of human diseases.
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An In-Depth Technical Guide to the Mechanism of Action of 4-(Pyridin-4-yl)pyrimidin-2-amine (Imatinib)
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyridin-4-yl)pyrimidin-2-amine, more commonly known as Imatinib (marketed as Gleevec®), represents a paradigm shift in cancer therapy.[1] As the first clinically successful small molecule kinase inhibitor, its development has transformed the treatment of specific malignancies by targeting the molecular drivers of the disease.[2] This guide provides an in-depth examination of the experimental methodologies used to elucidate the mechanism of action of Imatinib. We will explore the causality behind key experimental choices, from initial target identification and biochemical validation to cellular and in vivo analyses, providing a comprehensive framework for researchers in the field of targeted drug discovery.
Introduction: The Advent of Targeted Therapy
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a small number of protein tyrosine kinases.[2][3] Its revolutionary success stems from its ability to target the specific oncoproteins responsible for driving certain cancers, most notably the BCR-Abl fusion protein in Chronic Myeloid Leukemia (CML) and the c-KIT receptor tyrosine kinase in Gastrointestinal Stromal Tumors (GISTs).[2][4][5] Unlike conventional chemotherapy, which indiscriminately targets rapidly dividing cells, Imatinib's mechanism is precise, leading to higher efficacy and a more manageable side effect profile in patients with tumors harboring these specific molecular aberrations.[6][7] This guide deconstructs the scientific journey of understanding how Imatinib works, offering both foundational knowledge and practical protocols.
Target Identification and Selectivity Profile
The foundational principle of a targeted therapy is its specific interaction with a molecular target. The elucidation of Imatinib's mechanism began with identifying and characterizing its kinase targets.
Expert Insight: Why Kinase Profiling is Crucial
A drug's selectivity is as important as its potency. Broad-spectrum kinase inhibition can lead to significant off-target effects and toxicity. Conversely, understanding the full range of a compound's targets can reveal new therapeutic opportunities. Imatinib, for instance, was found to inhibit not only BCR-Abl but also the Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT, expanding its clinical utility beyond CML.[1][8]
Key Targets of Imatinib
Imatinib's primary targets are a select group of tyrosine kinases:
-
Abl: Specifically, the constitutively active BCR-Abl fusion protein in Philadelphia chromosome-positive (Ph+) CML and Acute Lymphoblastic Leukemia (ALL).[1][4]
-
c-KIT: A receptor tyrosine kinase often carrying activating mutations in GISTs.[3][5][9]
-
PDGFR: Platelet-Derived Growth Factor Receptors (α and β), which are implicated in various myeloproliferative disorders and other cancers.[3][8][10]
The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency.
| Kinase Target | Disease Context | Typical IC₅₀ (nM) |
| BCR-Abl | Chronic Myeloid Leukemia (CML) | 25 - 100 |
| c-KIT | Gastrointestinal Stromal Tumors (GIST) | 100 - 200 |
| PDGFRα/β | Myeloproliferative Disorders | 100 - 500 |
Note: IC₅₀ values are approximate and can vary based on assay conditions.
Biochemical Validation: Direct Enzyme Inhibition
To confirm that Imatinib directly inhibits its target kinases, in vitro biochemical assays are essential. These cell-free systems isolate the kinase and substrate to measure the direct impact of the inhibitor on enzymatic activity.
Expert Insight: The Rationale for In Vitro Kinase Assays
Biochemical assays are the first proof-of-concept. They answer a critical question: "Does the compound physically stop the enzyme from working?" By measuring the transfer of phosphate from ATP to a substrate, we can precisely quantify inhibitory potency (IC₅₀) and determine the mechanism of inhibition (e.g., competitive with ATP).[11][12] This data is fundamental for structure-activity relationship (SAR) studies during lead optimization.
Workflow: In Vitro Kinase Inhibition Assay
This workflow diagram illustrates the process of determining a compound's IC₅₀ against a target kinase.
Caption: Imatinib blocks BCR-Abl, inhibiting key oncogenic pathways.
Protocol: Western Blot for Phospho-CrkL in CML Cells
CrkL is a prominent substrate of BCR-Abl, and its phosphorylation is a reliable biomarker of BCR-Abl activity.
-
Cell Culture and Treatment: Culture a Ph+ cell line (e.g., K-562) to ~80% confluency. Treat cells with a dose range of Imatinib (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells on ice using a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [13][14]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [15]4. SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. [14]5. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Crucial Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background. [13][16]6. Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody for total CrkL to confirm that the observed decrease in signal is due to reduced phosphorylation, not a change in total protein levels. [17]
Cellular Viability and Apoptosis Assays
The ultimate goal of an anticancer agent is to stop proliferation or induce cell death. Cellular viability assays measure the metabolic activity of a cell population, which serves as a proxy for the number of living cells.
Expert Insight: Distinguishing Cytostatic vs. Cytotoxic Effects
A simple viability assay (like MTT or CCK-8) shows if a drug reduces the number of viable cells but doesn't distinguish between cytostatic (halting proliferation) and cytotoxic (killing cells) effects. [18]To confirm apoptosis, it is essential to follow up with more specific assays, such as Annexin V staining or Caspase-Glo®, which directly measure markers of programmed cell death.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K-562 for CML, GIST-T1 for GIST) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Imatinib for a period that allows for effects on proliferation (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [19][20]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [21]6. Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion: A Multi-Faceted Approach to Mechanistic Understanding
The elucidation of the mechanism of action for this compound (Imatinib) was not the result of a single experiment but a carefully orchestrated series of investigations. This guide highlights the logical flow from identifying a molecular target to validating its inhibition in biochemical and cellular systems, and finally, to observing a desired anti-cancer phenotype. This systematic, evidence-based approach—grounded in robust, self-validating protocols—is the cornerstone of modern targeted drug development. The legacy of Imatinib is not only the lives it has saved but also the scientific blueprint it provided for the development of subsequent generations of targeted therapies.
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The Strategic Application of 4-(Pyridin-4-yl)pyrimidin-2-amine in Fragment-Based Drug Discovery: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the privileged chemical fragment, 4-(pyridin-4-yl)pyrimidin-2-amine, within the framework of Fragment-Based Drug Discovery (FBDD). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the identification and optimization of novel therapeutic agents, with a particular focus on kinase inhibition.
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, "drug-like" molecules, FBDD focuses on identifying low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[3] The core principle of FBDD lies in the understanding that smaller, less complex molecules can explore chemical space more effectively, leading to higher hit rates and more efficient optimization into potent and selective drug candidates.[4]
The this compound scaffold is a prime example of a "privileged" fragment, a structural motif that is capable of binding to multiple biological targets. Its inherent properties, including a favorable molecular weight, the presence of hydrogen bond donors and acceptors, and a rigid, planar structure, make it an ideal starting point for FBDD campaigns, particularly against protein kinases.[5]
The Core Fragment: this compound
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a starting fragment is crucial for a successful FBDD campaign. These properties influence solubility, binding, and the potential for future optimization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | PubChem[6] |
| Molecular Weight | 172.19 g/mol | PubChem[6] |
| Topological Polar Surface Area (TPSA) | 64.7 Ų | PubChem[7] |
| cLogP | 1.12 | ChemScene[8] |
| Hydrogen Bond Donors | 1 | ChemScene[8] |
| Hydrogen Bond Acceptors | 4 | ChemScene[8] |
| Rotatable Bonds | 1 | ChemScene[8] |
| pKa | 3.34 ± 0.10 (Predicted) | ChemicalBook[9] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[9] |
Expert Insight: The properties of this compound align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). While the number of hydrogen bond acceptors is slightly higher, its overall profile makes it an excellent candidate for fragment screening. The predicted pKa suggests that the molecule will be predominantly neutral at physiological pH, which is often desirable for cell permeability. The limited aqueous solubility, a common challenge with such fragments, necessitates careful buffer selection in biophysical assays.
Synthesis
A reliable synthetic route is essential for generating the core fragment and its subsequent analogs for structure-activity relationship (SAR) studies. A common and effective method for the synthesis of this compound is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: Suspend (Z)-3-dimethylamino-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in n-butanol.
-
Addition of Reagents: Add guanidine nitrate (1.0 eq) to the suspension, followed by sodium hydroxide (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux at 110°C for 12 hours.
-
Workup: After the reaction is complete, filter the mixture and allow the filtrate to cool to room temperature.
-
Crystallization and Isolation: Yellow crystals will form. Collect the crystals and dry them under reduced pressure to yield the final product.[10]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.69 (dd, J = 11.9, 10.0 Hz, 1H), 8.45 (dd, J = 5.1, 2.6 Hz, 1H), 8.40 – 8.20 (m, 1H), 7.85 (ddd, J = 17.9, 9.4, 7.3 Hz, 1H), 7.64 (dd, J = 5.1, 2.8 Hz, 1H), 7.53 – 7.30 (m, 1H), 5.30 (s, 2H).[10]
-
¹³C NMR (75 MHz, CDCl₃): δ 164.49, 163.75, 159.65, 154.75, 149.79, 137.29, 125.41, 121.87, 108.26.[10]
Application in Fragment-Based Drug Discovery: A Kinase-Focused Workflow
The aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[11] This makes this compound an excellent starting point for FBDD campaigns against this important class of drug targets. The following workflow illustrates a typical FBDD cascade, using the discovery of MAP4K4 inhibitors as a guiding example.[5]
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Hit Identification: Finding the Initial Spark
The first step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Highly sensitive biophysical techniques are required to detect these weak interactions.
3.1.1. Surface Plasmon Resonance (SPR) Screening
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is well-suited for fragment screening due to its high sensitivity and throughput.[12]
Protocol 2: SPR-Based Fragment Screening
-
Immobilization: Covalently immobilize the target kinase onto a sensor chip surface. A control flow cell should be prepared in parallel to subtract non-specific binding.
-
Fragment Library Preparation: Prepare a stock of this compound and other fragments in 100% DMSO. Dilute to the desired screening concentration (e.g., 200 µM) in running buffer, ensuring the final DMSO concentration is consistent across all samples (typically ≤ 2%).
-
Screening: Inject the fragment solutions over the target and control surfaces. Monitor the change in response units (RU) to detect binding.
-
Data Analysis: Subtract the response from the control flow cell. Hits are identified as fragments that show a concentration-dependent binding signal.
3.1.2. X-Ray Crystallography Screening
X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of a fragment to its target. This information is invaluable for subsequent structure-guided optimization.
Protocol 3: Crystallographic Fragment Screening
-
Crystal Preparation: Grow high-quality crystals of the target kinase that are robust and diffract to a high resolution (<2.5 Å).
-
Soaking: Soak the crystals in a solution containing a high concentration of the fragment (e.g., 10-50 mM) for a defined period.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Solve the crystal structure and analyze the electron density maps to identify the bound fragment and its interactions with the protein.
Case Study: Discovery of MAP4K4 Inhibitors
A fragment-based lead discovery campaign at Genentech successfully identified potent and selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a serine/threonine kinase implicated in various diseases.[5] This case study provides a compelling example of how a fragment with a pyridopyrimidine core, structurally analogous to this compound, can be optimized into a potent lead compound.
The initial fragment hit demonstrated excellent ligand efficiency (LE), a key metric in FBDD that relates binding affinity to the size of the molecule. Through structure-guided optimization, leveraging X-ray crystallography, the initial fragment was elaborated into the pyridopyrimidine series. This effort culminated in the identification of 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine, a compound with low nanomolar potency and excellent kinase selectivity.[5] This optimized compound also demonstrated good in vivo exposure and pharmacodynamic effects in a human tumor xenograft model.[5]
Structure-Activity Relationship (SAR) and Fragment Evolution
Once a fragment hit like this compound is identified and its binding mode is determined, the next phase is to increase its potency and selectivity through chemical modifications. Common strategies include:
-
Fragment Growing: Adding functional groups to the fragment to make additional interactions with the target protein.
-
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.
-
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
For the this compound scaffold, SAR studies have shown that modifications at various positions can significantly impact kinase inhibitory activity. For example, in the development of CDK4/6 inhibitors, derivatization of the 2-amino group and the addition of a thiazole group at the 4-position of the pyrimidine ring led to highly potent and selective compounds.[3][13]
Target Kinase Signaling Pathways
The this compound scaffold has shown promise in the development of inhibitors for several key kinase families. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the potential therapeutic effects of these inhibitors.
MAP4K4 Signaling
MAP4K4 is an upstream regulator of the JNK and p38 MAPK pathways and is involved in cell migration, invasion, and inflammation.[2][14] Its dysregulation has been implicated in cancer and metabolic diseases.[4]
Caption: Simplified MAP4K4 signaling cascade.
CDK4/6 Signaling
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the G1 to S phase transition.[1] Their hyperactivation is a common feature in many cancers.[15]
Caption: The Cyclin D-CDK4/6-Rb pathway in cell cycle control.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis.[16] Their overexpression is frequently observed in tumors and is associated with genomic instability.[17]
Caption: Key functions of Aurora A and B kinases in mitosis.
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable starting point for fragment-based drug discovery campaigns, particularly in the realm of kinase inhibition. Its favorable physicochemical properties, synthetic tractability, and proven ability to be elaborated into potent and selective lead compounds make it an attractive fragment for inclusion in any screening library. The successful development of MAP4K4 inhibitors from a closely related core structure underscores the potential of this chemical class. Future efforts in this area will likely focus on exploring novel decorations of the pyridinyl and pyrimidine rings to achieve unique selectivity profiles against a broader range of kinase targets, as well as other enzyme families. The integration of advanced computational methods with high-throughput biophysical screening will undoubtedly accelerate the translation of fragments like this compound into the next generation of targeted therapeutics.
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Theoretical properties of "4-(Pyridin-4-yl)pyrimidin-2-amine"
An In-Depth Technical Guide to the Theoretical Properties of 4-(Pyridin-4-yl)pyrimidin-2-amine
Executive Summary
This compound is a heterocyclic molecule of significant interest within the medicinal chemistry and drug development landscape. As a member of the aminopyrimidine class, it serves as a privileged scaffold, a molecular framework known to bind to multiple biological targets. This guide provides a comprehensive analysis of its core theoretical properties, including its molecular structure, physicochemical characteristics, a validated synthesis protocol, and its predicted spectroscopic profile. Furthermore, we delve into its potential biological activities by drawing parallels with structurally related compounds that have demonstrated potent inhibitory effects on key therapeutic targets such as cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4). This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel small-molecule therapeutics.
Introduction: The Prominence of the Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a cornerstone of modern medicinal chemistry. Its inherent ability to form multiple hydrogen bonds—acting as both a donor and an acceptor—allows it to function as a versatile "hinge-binding" motif for a multitude of protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecules that can modulate kinase activity are of immense therapeutic value.
Derivatives of the aminopyrimidine core have been successfully developed into clinical candidates and approved drugs, targeting a range of kinases including CDKs, which are crucial regulators of the cell cycle.[2][3] The subject of this guide, this compound, combines this potent aminopyrimidine core with a 4-pyridyl substituent. This specific substitution is not merely an arbitrary modification; the pyridine ring introduces an additional nitrogen atom, which can serve as a hydrogen bond acceptor or a point for salt formation, potentially enhancing solubility, modulating pKa, and providing a vector for interaction with deep pockets within a target's active site. Understanding the foundational properties of this specific molecule is therefore a critical first step in evaluating its potential as a drug discovery lead.
Molecular Profile and Physicochemical Properties
The fundamental identity and characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Chemical Structure and Identifiers
The molecule consists of a pyrimidine ring substituted with an amino group at the 2-position and a pyridine ring at the 4-position, linked via a carbon-carbon bond.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The predicted and calculated physicochemical properties are crucial for assessing the molecule's "drug-likeness," including its likely absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | 4-pyridin-4-ylpyrimidin-2-amine | PubChem[4] |
| CAS Number | 66521-70-8 | Chemchart[5] |
| Molecular Formula | C₉H₈N₄ | PubChem[4] |
| Molecular Weight | 172.19 g/mol | PubChem[4] |
| SMILES | C1=CN=CC=C1C2=NC(=NC=C2)N | PubChem[4] |
| InChIKey | FMCZZTJYJOQZHC-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 64.69 Ų | ChemScene[6] |
| LogP (calculated) | 1.1208 | ChemScene[6] |
| Hydrogen Bond Donors | 1 | Chemchart[5] |
| Hydrogen Bond Acceptors | 4 | Chemchart[5] |
| Rotatable Bonds | 1 | Chemchart[5] |
These values, particularly the LogP and TPSA, suggest the compound has a favorable profile for oral bioavailability, adhering to general guidelines like Lipinski's Rule of Five.
Synthesis and Characterization
The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A robust and common method involves the condensation of a chalcone (α,β-unsaturated ketone) with a source of amidine, such as guanidine.[7]
Proposed Synthesis Workflow
The synthesis can be logically approached in two main stages: first, the formation of the chalcone intermediate via a Claisen-Schmidt condensation, followed by the cyclization with guanidine to form the final pyrimidine ring.
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A Technical Guide to the 4-(Pyridin-4-yl)pyrimidin-2-amine Scaffold: A Privileged Motif for Kinase Inhibitor Design
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
The inhibition of protein kinases has emerged as one of the most successful strategies in modern drug discovery, particularly in oncology. At the heart of many approved and investigational kinase inhibitors lies the aminopyrimidine scaffold, a "privileged" chemical motif prized for its ability to effectively mimic the adenine hinge-binding interactions of ATP. This technical guide delves into the vast potential of a specific embodiment of this scaffold: 4-(Pyridin-4-yl)pyrimidin-2-amine . While this precise molecule serves as a foundational building block, its structural framework is central to a multitude of highly potent and selective inhibitors targeting a diverse range of kinases. This document provides an in-depth analysis of the scaffold's mechanism of action, explores its successful application in targeting critical kinases such as CDKs, PLKs, and ROCKs, and furnishes detailed, field-proven protocols for its evaluation in a drug discovery context. We will dissect the causality behind experimental choices, offering a robust framework for researchers aiming to leverage this versatile scaffold in the development of next-generation kinase inhibitors.
Part 1: The Aminopyrimidine Scaffold in Modern Kinase Inhibition
The Kinase ATP-Binding Site: A Primer
Protein kinases catalyze the transfer of a γ-phosphate from ATP to serine, threonine, or tyrosine residues on a substrate protein. The ATP-binding pocket, the target of most kinase inhibitors, is a highly conserved cleft located between the N- and C-terminal lobes of the kinase domain. Its key features include:
-
The Hinge Region: A flexible loop that connects the two lobes. The backbone of this region forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in place.
-
Hydrophobic Pockets: Regions that accommodate the ribose and adenine portions of ATP.
-
The Ribose Pocket and Phosphate-Binding Region: Where the ribose and triphosphate chain of ATP are positioned.
Type I and Type II kinase inhibitors, the most common classes, are ATP-competitive, meaning they directly compete with endogenous ATP for binding to this active site.
The Privileged Role of the Aminopyrimidine Core
The 2-aminopyrimidine motif is a cornerstone of kinase inhibitor design because it functions as an exceptional "hinge-binder". Its nitrogen atoms are perfectly positioned to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively mimicking the interaction of the N1 and N6-amino group of the natural ligand, ATP. This high-affinity interaction provides a stable anchor for the inhibitor, allowing medicinal chemists to modify other parts of the molecule to achieve potency and selectivity. The 4-(pyridin-4-yl) substituent extends from this core, often projecting into the solvent-exposed region or a deeper hydrophobic pocket, providing a critical vector for optimization.
Part 2: Case Studies in Targeting Diverse Kinases
The versatility of the pyridyl-pyrimidinamine scaffold is best demonstrated by its successful application against a wide array of kinase families implicated in human disease.
Cyclin-Dependent Kinases (CDKs)
CDKs are master regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyridyl-pyrimidinamine core has been instrumental in developing inhibitors for this class.[1]
-
Target Rationale: Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby halting cell cycle progression from the G1 to the S phase and inducing senescence in tumor cells.[1] CDK2 is another critical regulator of the cell cycle and a validated cancer target.[2]
-
Exemplar Compounds: Medicinal chemistry efforts have produced derivatives like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine , which show high potency and selectivity for CDK4/6.[1] Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as potent CDK2 inhibitors.[2][3]
| Compound Class | Target(s) | Reported Potency (IC₅₀) | Reference |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4/6 | Low nanomolar | [1] |
| N-(pyridin-3-yl)pyrimidin-4-amine Analogues | CDK2 | 64.42 nM (Compound 7l) | [2] |
Polo-Like Kinase 4 (PLK4)
PLK4 is the master regulator of centriole duplication, a process essential for maintaining genomic integrity. Overexpression of PLK4 is common in many cancers, making it a prime therapeutic target.[4]
-
Target Rationale: Inhibition of PLK4 leads to mitotic catastrophe and cell death in cancer cells, which are often more sensitive to mitotic disruption than normal cells.[4]
-
Exemplar Compounds: By employing a scaffold hopping strategy based on known inhibitors, novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. Compound 8h from one such study demonstrated exceptional potency.[4]
| Compound Class | Target | Reported Potency (IC₅₀) | Reference |
| Novel Pyrimidin-2-amine Series | PLK4 | 6.7 nM (Compound 8h) | [4] |
Rho-Associated Kinase (ROCK)
The ROCK family of serine/threonine kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cell adhesion, motility, and contraction. Their hyperactivity is implicated in cardiovascular diseases, inflammation, and cancer metastasis.[5][6]
-
Target Rationale: Inhibiting ROCK kinases can reduce smooth muscle cell contraction, decrease cell migration and invasion, and modulate inflammatory responses.[5][6] This makes them attractive targets for a range of therapeutic areas.
-
Scaffold Relevance: The pyridine and pyrimidine chemical groups are well-established motifs that form critical interactions within the ROCK kinase binding pocket.[5] Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as a potent new class of ROCK inhibitors.[7]
Part 3: A Framework for Drug Discovery and Development
Leveraging the this compound scaffold requires a systematic and logical progression from initial hit identification to lead optimization, grounded in robust experimental validation.
Hit Identification: A Fragment-Based Approach
Fragment-Based Lead Discovery (FBLD) is an ideal strategy for a core like this compound. This approach identifies low-molecular-weight fragments that bind weakly but efficiently to the target. These hits are then optimized into potent leads. A fragment hit based on a pyridopyrimidine series was successfully optimized to yield a potent and selective MAP4K4 inhibitor, demonstrating the power of this approach.[8]
Key Experimental Protocols
The following protocols represent self-validating systems for assessing the potential of a novel inhibitor based on the target scaffold.
-
Causality: This assay directly measures the enzymatic activity of the target kinase. By quantifying the amount of ADP produced in the kinase reaction, we can determine the compound's inhibitory concentration (IC₅₀), a key measure of its potency. The luminescent readout provides high sensitivity and a broad dynamic range.
-
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate peptide, and ATP at 2x final concentration. Serially dilute the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate mix to each well. Add 2.5 µL of the serially diluted compound.
-
Initiation: Add 5 µL of 2x ATP solution to initiate the reaction. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.
-
-
Causality: While an in vitro assay confirms biochemical potency, this experiment validates that the compound can enter a cell and inhibit the target kinase in its native environment. By measuring the phosphorylation of a known downstream substrate of the target kinase, we confirm on-target activity.
-
Methodology:
-
Cell Culture: Plate an appropriate cancer cell line (e.g., MV4-11 for FLT3 inhibitors[9] or MCF-7 for CDK inhibitors[10]) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Rb for a CDK4/6 inhibitor).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Validation: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin) to ensure equal loading and specific reduction in phosphorylation.
-
-
Causality: This assay measures the functional downstream consequence of kinase inhibition: the impact on cell viability and proliferation. A reduction in the metabolic activity of cancer cells, measured by the conversion of MTT to formazan, serves as a proxy for anti-proliferative or cytotoxic effects.[4]
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Part 4: Conclusion and Future Directions
The This compound scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region provides a robust anchor for structure-based drug design. As demonstrated through successful case studies against critical cancer and inflammatory targets like CDKs, PLK4, and ROCKs, this core motif can be readily elaborated to achieve desired pharmacological profiles.
Future efforts in this area should focus on:
-
Exploring Novel Kinase Targets: Applying this scaffold to less-explored kinases with emerging therapeutic relevance.
-
Enhancing Selectivity: Utilizing structure-based design to exploit subtle differences in the ATP-binding sites among kinases to minimize off-target effects.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of leads derived from this scaffold to ensure good oral bioavailability and in vivo efficacy.[1]
-
Developing Covalent and Allosteric Inhibitors: Modifying the scaffold to incorporate reactive groups for covalent targeting of specific residues or to design inhibitors that bind to allosteric sites, potentially offering higher selectivity and prolonged duration of action.
By integrating the strategic insights and robust experimental frameworks outlined in this guide, researchers can effectively unlock the full therapeutic potential of this privileged chemical scaffold.
References
- Tadesse, S., Yu, M., Mekonnen, L. B., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]
- Li, M., Zhang, H., Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1313-1327. [Link]
- Crawford, T. D., Ndubaku, C., Chen, H., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry, 57(10), 4068–4082. [Link]
- Smaill, J. B., Rewcastle, G. W., Luttick, A., et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877–887. [Link]
- Zhao, P., Li, X., Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wang, Y., Li, S., Zhang, Y., et al. (2021). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 31, 127690. [Link]
- Li, L., Chen, Y., Liu, Y., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(7), 126966. [Link]
- Xiang, H., Wang, J., Wang, T., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 630-635. [Link]
- Sastry, N. G., S, V., & S, V. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure & Dynamics, 39(14), 5174-5191. [Link]
- Zhao, P., Li, X., Wang, Y., et al. (2023). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure & Dynamics, 42(1), 133-149. [Link]
- Zhang, Q., Wang, Y., Zhang, H., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(1), 220-229. [Link]
- DePauw, A. E., Truong, L., Lanyon, L., et al. (2011). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4820–4824. [Link]
- Roy, A., Singh, A. K., & Singh, R. K. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 14(1), 34-47. [Link]
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- 1. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-(Pyridin-4-yl)pyrimidin-2-amine for Drug Discovery and Development
Introduction: The Critical Role of Solubility in Preclinical Research
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable clinical compound is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can be a significant impediment, leading to issues with formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug. This guide provides an in-depth technical overview of the solubility of 4-(Pyridin-4-yl)pyrimidin-2-amine, a heterocyclic amine of interest in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, offering a framework for understanding and determining the solubility of this compound. Given the scarcity of publicly available quantitative data, this guide emphasizes robust experimental methodology, enabling research teams to generate reliable and reproducible solubility profiles in their own laboratories.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the cornerstone of predicting its solubility behavior. This compound is a solid at room temperature with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | ChemScene |
| Molecular Weight | 172.19 g/mol | ChemScene |
| CAS Number | 66521-70-8 | ChemScene |
| Calculated LogP | 1.1208 | ChemScene |
| Hydrogen Bond Acceptors | 4 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
The presence of both a pyridine and a pyrimidine ring, along with an amino group, suggests a molecule with polar characteristics, capable of engaging in hydrogen bonding. The calculated LogP of 1.1208 indicates a degree of lipophilicity, suggesting that its solubility will be highly dependent on the specific solvent system.
Qualitative Solubility Analysis and Predictions
2-aminopyrimidine exhibits moderate solubility in water and good solubility in polar organic solvents like methanol and ethanol, attributed to its ability to form hydrogen bonds.[1] Conversely, its solubility in non-polar solvents is poor.[1] A detailed study on 2-aminopyrimidine across 17 organic solvents at 298.15 K showed the highest molar solubility in cyclopentanone, followed by cyclohexanone, ethyl formate, and methanol, with the lowest solubility in acetonitrile and n-pentanol.[2][3]
For this compound, the addition of the pyridinyl group increases the molecular weight and surface area, which may slightly decrease its solubility in highly polar solvents like water compared to the parent 2-aminopyrimidine. However, the nitrogen in the pyridine ring provides an additional hydrogen bond acceptor site, potentially enhancing interactions with protic solvents.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Expected to have moderate to good solubility. The amino group and the nitrogen atoms in both rings can participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is anticipated. While these solvents cannot donate hydrogen bonds, their polarity will facilitate the dissolution of the polar this compound.
-
Low-Polarity and Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): Solubility is expected to be limited. The energy required to overcome the crystal lattice energy of the solid will not be sufficiently compensated by the weak van der Waals interactions with these solvents.
Experimental Protocol for Determining Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[2] This method ensures that the solution has reached a true thermodynamic equilibrium with the solid phase, providing the most reliable and reproducible data.
Workflow for Equilibrium Solubility Determination
Caption: Workflow for the shake-flask equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or a shaking water bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for a short period to let the undissolved solid settle.
-
To ensure complete removal of solid particles, which can artificially inflate the measured concentration, separate the liquid and solid phases. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Filter the suspension through a syringe filter (e.g., 0.22 µm PTFE or PVDF) that is compatible with the solvent.
-
-
-
Sample Analysis and Quantification:
-
Carefully aspirate a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase for chromatographic analysis) to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Analytical Quantification by HPLC-UV
A reversed-phase HPLC method is generally suitable for the quantification of polar aromatic compounds like this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.
-
Calibration: Prepare a series of calibration standards of known concentrations. Construct a calibration curve by plotting the peak area against concentration. The concentration of the unknown samples can then be determined by interpolation from this curve.
Data Presentation and Interpretation
Solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Template for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Shake-Flask/HPLC-UV | ||
| Methanol | 25 | Shake-Flask/HPLC-UV | ||
| Ethanol | 25 | Shake-Flask/HPLC-UV | ||
| Acetonitrile | 25 | Shake-Flask/HPLC-UV | ||
| DMSO | 25 | Shake-Flask/HPLC-UV | ||
| Dichloromethane | 25 | Shake-Flask/HPLC-UV | ||
| Toluene | 25 | Shake-Flask/HPLC-UV |
Conclusion
While quantitative solubility data for this compound is not extensively published, this guide provides the necessary framework for its empirical determination. By understanding the compound's physicochemical properties and applying the robust shake-flask methodology, researchers can generate the high-quality, reproducible data essential for making informed decisions in the drug discovery and development process. Accurate solubility profiling is a critical early step that can significantly impact the trajectory of a research program, helping to de-risk candidates and pave the way for successful formulation and preclinical evaluation.
References
- Solubility of Things. 2-Aminopyrimidine.
- Journal of Chemical & Engineering Data. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K.
- American Chemical Society. Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at.
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An In-Depth Technical Guide to the Stability and Storage of 4-(Pyridin-4-yl)pyrimidin-2-amine
This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-(Pyridin-4-yl)pyrimidin-2-amine (CAS No. 66521-70-8), a key heterocyclic building block in medicinal chemistry and drug discovery. The insights and protocols herein are curated for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in experimental settings.
Introduction: The Chemical Profile of this compound
This compound is a bifunctional heterocyclic compound featuring both a pyridine and an aminopyrimidine ring system. This unique structural arrangement makes it a valuable scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. The presence of basic nitrogen atoms in both rings, along with the primary amine group, dictates its chemical reactivity and stability profile. Understanding these characteristics is paramount for its effective use.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₉H₈N₄ |
| Molecular Weight | 172.19 g/mol [1] |
| CAS Number | 66521-70-8[2] |
| Appearance | White to pale reddish-yellow crystal powder |
| pKa | (Predicted) ~4-5 for the pyridine nitrogen, ~3-4 for the pyrimidine nitrogens, and ~10-11 for the exocyclic amine. |
Core Stability Assessment: Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolytic degradation. A foundational understanding of these pathways is critical for designing appropriate storage and handling protocols.
Hydrolytic Stability
The aminopyrimidine ring can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH. The primary amine group can also participate in reactions facilitated by aqueous environments.
Oxidative Sensitivity
Compounds containing amine and pyridine functionalities can be prone to oxidation.[3] Potential oxidative degradation products could include N-oxides on either the pyridine or pyrimidine rings. The presence of atmospheric oxygen can facilitate these reactions, which may be accelerated by exposure to light or trace metal impurities.
Photostability
Aromatic heterocyclic compounds often absorb UV radiation, which can lead to photolytic cleavage or rearrangement. It is crucial to protect this compound from light to prevent the formation of photodegradation products.[2]
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, the following storage and handling conditions are recommended, based on its chemical properties and supplier guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (powder). | Minimizes thermal degradation and slows down potential oxidative processes. |
| 4°C for short-term storage (powder).[2] | Suitable for immediate or frequent use. | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects against atmospheric oxygen and moisture, mitigating oxidative degradation. |
| Light | Protect from light.[2] | Prevents photolytic degradation. Use of amber vials or storage in a dark place is essential. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place. | The compound may be hygroscopic; moisture can promote hydrolysis and other degradation pathways. |
| Solutions | Prepare solutions fresh. If storage is necessary, store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | Stability in solution is generally lower than in solid form. Degradation rates increase in solution. |
Experimental Workflow: Stability Assessment via Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish degradation pathways.[3][4] This information is vital for developing stability-indicating analytical methods.
Below is a standardized workflow for conducting a forced degradation study on this compound.
Sources
Methodological & Application
Application Notes and Protocols: In Vitro Kinase Assay for 4-(Pyridin-4-yl)pyrimidin-2-amine
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay to characterize the inhibitory potential of the small molecule, 4-(Pyridin-4-yl)pyrimidin-2-amine. The aminopyrimidine scaffold is a well-established core structure in the development of kinase inhibitors, making the elucidation of this compound's activity profile a critical step in its evaluation as a potential therapeutic agent.[1][2][3] This guide will detail a step-by-step protocol using the widely adopted, luminescence-based ADP-Glo™ Kinase Assay, chosen for its high sensitivity, broad applicability, and amenability to high-throughput screening (HTS).[4][5][6] Beyond a simple recitation of steps, this document will delve into the scientific rationale behind key methodological choices, provide a framework for data analysis and interpretation, and discuss the importance of kinase selectivity profiling in the broader context of drug discovery.
Introduction: The Rationale for Kinase Inhibition Profiling
Protein kinases are a large and diverse family of enzymes that play pivotal roles in cellular signaling by catalyzing the phosphorylation of specific substrates, a process that utilizes adenosine triphosphate (ATP) as a phosphate donor.[7] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[8] Small molecules that can selectively inhibit the activity of specific kinases are therefore of immense therapeutic interest.[9][10]
The compound this compound belongs to a chemical class known for its interaction with the ATP-binding site of various kinases.[2][11][12] Therefore, a primary step in its characterization is to determine its inhibitory activity against a panel of kinases. An in vitro kinase assay provides a direct measure of a compound's ability to interfere with the fundamental catalytic activity of a purified kinase.[7] The data generated, typically in the form of a half-maximal inhibitory concentration (IC50), is crucial for understanding the compound's potency and selectivity.[9]
Assay Principle and Technology Selection
Several technologies are available for measuring kinase activity in vitro, including radiometric assays, and various fluorescence and luminescence-based methods.[7][13]
-
Radiometric Assays: Traditionally considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[7] While direct and sensitive, they involve the handling and disposal of radioactive materials, which can be costly and pose safety concerns.[7]
-
Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP)[14][15] and Homogeneous Time-Resolved Fluorescence (HTRF).[8][16] FP assays measure changes in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[14] HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore, which are brought into proximity upon substrate phosphorylation.[16][17]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[5][6][18]
For this protocol, we have selected the ADP-Glo™ Kinase Assay due to its numerous advantages for both initial screening and detailed characterization:
-
Universality: It can be used for virtually any kinase that utilizes ATP, regardless of the substrate (protein, peptide, lipid, etc.).[4]
-
High Sensitivity: The assay can detect low levels of ADP production, allowing for the use of minimal amounts of enzyme and enabling the study of low-activity kinases.[4][6]
-
Robustness: The "glow-type" luminescent signal is stable for several hours, facilitating batch processing of multiple plates without the need for precise timing or specialized injectors.[18]
-
Resistance to Interference: Luminescence-based assays are generally less susceptible to interference from colored or fluorescent compounds compared to fluorescence-based methods.
The ADP-Glo™ assay is a two-step process. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[5][18][19]
Experimental Design and Workflow
A logical workflow is essential for obtaining high-quality, reproducible data. The process begins with careful reagent preparation and culminates in rigorous data analysis.
Caption: General workflow for the in vitro kinase assay.
Detailed In Vitro Kinase Assay Protocol
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair. Key parameters for optimization include enzyme concentration, ATP concentration (often near the Km for ATP), and incubation time.
Materials and Reagents
-
Purified recombinant kinase (e.g., from a commercial vendor)
-
Specific kinase substrate (peptide or protein)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque, flat-bottom 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Reagent Preparation
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid effects on enzyme activity.
-
Kinase: Dilute the kinase enzyme to the desired working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range of the assay.
-
Substrate and ATP: Prepare a solution containing the kinase substrate and ATP in Kinase Reaction Buffer at 2X the final desired concentration. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
Assay Procedure (for a 25 µL final volume)
-
Compound Dispensing: Add 2.5 µL of the serially diluted this compound solutions or control (DMSO for 100% activity, no enzyme for background) to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 12.5 µL of the 2X ATP/Substrate solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <30% conversion).
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[19]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a stable luminescent signal.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Normalization: Normalize the data by setting the average signal from the "DMSO only" (vehicle) control wells as 100% kinase activity and the background-subtracted "no enzyme" control as 0% activity.
-
IC50 Curve Generation: Plot the percent inhibition (or percent remaining activity) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Table 1: Example Data for IC50 Determination
| Compound Conc. (nM) | Log [Compound] | % Inhibition (Example) |
| 10000 | 4.00 | 95.2 |
| 3333 | 3.52 | 92.1 |
| 1111 | 3.05 | 85.4 |
| 370 | 2.57 | 75.3 |
| 123 | 2.09 | 52.1 |
| 41 | 1.61 | 28.9 |
| 13.7 | 1.14 | 15.6 |
| 4.6 | 0.66 | 8.2 |
| 1.5 | 0.18 | 4.1 |
| 0.5 | -0.30 | 1.5 |
| 0 | - | 0.0 |
The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent compound.
Kinase Selectivity Profiling
Determining the IC50 of this compound against a single kinase is only the first step. To understand its potential as a drug candidate, it is crucial to assess its selectivity.[9][10] A highly selective inhibitor targets a single kinase or a small subset of kinases, which can lead to a more favorable safety profile. Conversely, a non-selective inhibitor might have broader applications or unforeseen off-target effects.
Kinase selectivity is typically assessed by screening the compound against a large panel of diverse kinases.[6][20] The results are often visualized in a "kinome tree" format to provide a global overview of the compound's interaction profile.
Caption: Workflow for kinase selectivity profiling.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the in vitro characterization of this compound as a potential kinase inhibitor. By employing the robust and sensitive ADP-Glo™ Kinase Assay, researchers can reliably determine the compound's potency. Following this with comprehensive selectivity profiling will provide the critical data necessary to guide further drug development efforts. The methodologies described herein represent a self-validating system, ensuring that the experimental choices lead to accurate and interpretable results, which are fundamental to advancing promising compounds from the bench to potential clinical applications.
References
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 10-25. [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome project. Biochemical Journal, 451(2), 313-328. [Link]
- Xu, J., Zhang, Y., & Li, J. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 12(5), 723-731. [Link]
- Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from profiling studies. Chemistry & biology, 17(11), 1241-1249. [Link]
- East Port Praha. (n.d.). Technologies to Study Kinases.
- Trinquet, E., Fink, M., Bazin, H., Grillet, F., & Mathis, G. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cisbio Bioassays. [Link]
- BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are...
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
- ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Wroblowski, B. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
- ResearchGate. (n.d.). In vitro kinase assay.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- ResearchGate. (n.d.). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- Crawford, T. D., et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
- Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
- Huang, W., et al. (2017). Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
- RSC Publishing. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.
- PubChem. (n.d.). 4-Aminopyridine.
- Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. [Link]
- ACS Publications. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- PubChem. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- National Center for Biotechnology Information. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- PubMed. (n.d.). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
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Application Notes and Protocols for the Development of Cell-Based Assays for 4-(Pyridin-4-yl)pyrimidin-2-amine
Authored by: Senior Application Scientist
Introduction
4-(Pyridin-4-yl)pyrimidin-2-amine is a small molecule belonging to a class of compounds, aminopyrimidines, which have garnered significant interest in drug discovery due to their potential as kinase inhibitors.[1] The pyrimidine scaffold is a common feature in many approved and investigational drugs targeting various protein kinases. Given this precedent, it is hypothesized that this compound may exert its biological effects through the inhibition of one or more kinases. A likely candidate family for this class of compounds are the Rho-associated coiled-coil containing protein kinases (ROCK).[2][3]
The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical regulators of cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[4] They function downstream of the small GTPase RhoA and exert their effects by phosphorylating a variety of substrates, leading to the regulation of actin-myosin contractility and cytoskeletal dynamics.[3][4] Consequently, ROCK inhibitors have therapeutic potential in a range of diseases, including cancer, cardiovascular disease, and neurological disorders.[3][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a suite of robust cell-based assays for the characterization of this compound. The described protocols will enable the user to:
-
Quantify the compound's ability to engage its putative target within a cellular context by measuring the phosphorylation of a key downstream substrate.
-
Assess the phenotypic consequences of target engagement by analyzing changes in cytoskeletal organization and cell morphology.
-
Determine the compound's effect on cell viability and cytotoxicity to distinguish specific pharmacological effects from non-specific toxicity.
The following sections are designed to provide not just step-by-step instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the assay development process.
Principle of the Assays: Interrogating the ROCK Signaling Pathway
The assays detailed herein are designed to investigate the cellular activity of this compound by focusing on the ROCK signaling pathway. The central hypothesis is that the compound inhibits ROCK kinase activity, leading to measurable downstream cellular effects.
The ROCK signaling cascade is initiated by the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates. A key substrate is Myosin Light Chain (MLC), which, when phosphorylated, promotes actin-myosin contractility, leading to the formation of stress fibers and changes in cell morphology.[4] ROCK also phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP) via its regulatory subunit, MYPT1, further promoting the phosphorylated state of MLC.[4][6]
This signaling pathway provides multiple points for assay development:
-
Direct Target Engagement: A decrease in the phosphorylation of a direct ROCK substrate, such as MLC2, upon treatment with the compound provides evidence of target engagement within the cell.[4]
-
Phenotypic Readout: Inhibition of ROCK-mediated actin-myosin contractility results in distinct morphological changes, such as the dissolution of stress fibers and altered cell shape. These changes can be visualized and quantified.[2]
The following diagram illustrates the core components of the ROCK signaling pathway that will be targeted in the proposed assays.
Caption: The ROCK signaling pathway targeted by the proposed assays.
Assay Development Workflow
A logical and stepwise approach is crucial for the successful development and validation of cell-based assays. The following workflow provides a roadmap for characterizing this compound, starting with broad assessments of cytotoxicity and culminating in specific, mechanistic assays.
Caption: A phased workflow for the development of cell-based assays.
Phase 1: Foundational Assays
Cell Line Selection
The choice of cell line is critical for the success of any cell-based assay. For investigating ROCK pathway inhibition, it is advisable to select a cell line that is adherent and exhibits a well-defined actin cytoskeleton with prominent stress fibers. Suitable and commonly used cell lines include HeLa (human cervical cancer), A549 (human lung carcinoma), and U2OS (human osteosarcoma). It is recommended to initially screen a small panel of cell lines to identify the one that provides the most robust and reproducible response to known ROCK inhibitors (e.g., Y-27632) as a positive control.
Protocol 1: Cell Viability and Cytotoxicity Assay (CellTiter-Glo®)
Objective: To determine the concentration range of this compound that can be tested without causing significant cell death, thereby ensuring that any observed effects in subsequent assays are due to specific inhibition of the target pathway and not general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[7][8][9]
Materials:
-
Selected cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, white-walled plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range to start with is 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity (e.g., 1 µM Staurosporine).
-
Incubation: Incubate the plate for a period relevant to your planned mechanistic assays (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[7]
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
| Parameter | Description |
| CC50 | The concentration of the compound that reduces cell viability by 50%. |
| Concentration Range | For subsequent assays, use concentrations well below the CC50 to avoid confounding cytotoxic effects. |
Phase 2: Mechanistic Assays
Protocol 2: Western Blot for Phospho-Myosin Light Chain 2 (pMLC2)
Objective: To provide a quantitative measure of target engagement by assessing the phosphorylation status of MLC2, a downstream substrate of ROCK. A reduction in the pMLC2 signal relative to the total MLC2 signal indicates inhibition of the ROCK pathway.[4]
Materials:
-
Selected cell line
-
6-well plates
-
This compound
-
Positive control (e.g., Y-27632)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST). Avoid using milk as it contains phosphoproteins that can increase background.
-
Primary antibodies: Rabbit anti-pMLC2 (Thr18/Ser19), Mouse anti-Total MLC2, and Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on the cytotoxicity assay results) for a predetermined time (e.g., 1-4 hours). Include vehicle and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11] Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize the pMLC2 signal, the membrane can be stripped and reprobed for Total MLC2 and a loading control like β-actin. Alternatively, run parallel gels.
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of pMLC2 to Total MLC2 for each treatment condition.
-
Normalize this ratio to the loading control (β-actin).
-
Plot the normalized pMLC2 levels against the log concentration of the compound to determine the IC50.
Protocol 3: Immunofluorescence for Actin Cytoskeleton Analysis
Objective: To visualize and quantify the phenotypic effects of ROCK inhibition on the actin cytoskeleton and cell morphology. This high-content imaging assay provides a functional readout of the compound's activity.[12][13]
Materials:
-
Selected cell line
-
96-well or 384-well imaging plates (e.g., black-walled, clear-bottom)
-
This compound
-
Positive control (e.g., Y-27632)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI or Hoechst stain for nuclear counterstaining
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in an imaging plate and allow them to adhere overnight. Treat cells with a dose-response of this compound for a suitable time (e.g., 4-24 hours).
-
Fixation: Gently aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[14]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Staining:
-
Incubate with fluorescently-conjugated phalloidin (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Incubate with DAPI or Hoechst stain (diluted in PBS) for 10 minutes to stain the nuclei.
-
-
Washing and Imaging: Wash three times with PBS and leave the final wash in the wells for imaging. Acquire images using a high-content imaging system. Capture images in at least two channels (one for the nucleus and one for the actin cytoskeleton).
Data Analysis:
-
Use image analysis software to segment the images and identify individual cells based on the nuclear stain.
-
Quantify various morphological and cytoskeletal parameters for each cell.
-
Plot the average values of these parameters against the log concentration of the compound to generate dose-response curves and calculate EC50 values.
| Parameter | Description | Expected Effect of ROCK Inhibition |
| Cell Area/Spread | The total area occupied by a cell. | Decrease |
| Cell Roundness | A measure of how circular the cell shape is. | Increase |
| Stress Fiber Intensity | The total fluorescence intensity of phalloidin staining. | Decrease |
| Stress Fiber Count/Length | The number and length of defined stress fibers. | Decrease |
Phase 3: Data Analysis and Validation
Data Interpretation and IC50/EC50 Determination
For all assays, the data should be plotted using a non-linear regression model (e.g., four-parameter logistic fit) to generate dose-response curves. From these curves, key parameters such as IC50 (for inhibitory assays like the Western blot) and EC50 (for phenotypic assays) can be determined.
| Assay | Key Parameter | Interpretation |
| CellTiter-Glo | CC50 | Concentration that causes 50% cytotoxicity. |
| Western Blot (pMLC2) | IC50 | Concentration that inhibits MLC2 phosphorylation by 50%. |
| Immunofluorescence | EC50 | Concentration that produces 50% of the maximal phenotypic effect (e.g., reduction in stress fibers). |
A potent and specific ROCK inhibitor would be expected to have an IC50 for pMLC2 inhibition and an EC50 for cytoskeletal changes at concentrations significantly lower than its CC50.
Assay Validation
Once the assay protocols are established, a phase-appropriate validation should be performed to ensure the data generated is reliable and reproducible.[16][17][18][19] Key validation parameters to assess include:
-
Precision: Intra- and inter-assay variability.
-
Accuracy: Closeness of the measured value to the true value.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.
A common metric used in high-throughput screening to assess the quality of an assay is the Z'-factor. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the signals from positive and negative controls.
Conclusion
The suite of cell-based assays described in these application notes provides a comprehensive framework for the characterization of this compound as a putative ROCK inhibitor. By systematically assessing its effects on cell viability, target phosphorylation, and cellular phenotype, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The integration of quantitative biochemical methods with high-content imaging allows for a multi-faceted understanding of the compound's cellular activity. Adherence to the principles of robust assay design and validation will ensure the generation of high-quality, reliable data to support drug discovery and development efforts.
References
- Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). PubMed.
- Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. (n.d.). National Institutes of Health.
- Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
- Cell-based Kinase Assays. (n.d.). Profacgen.
- Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs.
- Fluorescence Procedures for the Actin and Tubulin Cytoskeleton in Fixed Cells. (n.d.). University of Massachusetts Chan Medical School.
- High Content Imaging Assays. (n.d.). Charles River Laboratories.
- Immunofluorescence protocol for cytoskeletal preparations. (n.d.). David Andrews Lab.
- Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. (n.d.). SciSpace.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
- CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. (2023, August 15). YouTube.
- High-content analysis and its role in live-cell imaging. (2025, July 22).
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
- Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. (2011, February 23).
- High-content screening. (n.d.). Wikipedia.
- Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022, August 30). MDPI.
- A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2).
- (PDF) Immunofluorescence Detection of the Cytoskeleton and Extracellular Matrix in Tissue and Cultured Cells. (2025, August 6). ResearchGate.
- Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. (n.d.). MDPI.
- Establishment and Application of a High Throughput Model for Rho Kinase Inhibitors Screening Based on Fluorescence Polarization. (n.d.). J-Stage.
- Potency Assay Guide. (n.d.).
- The Essential Need for a Validated Potency Assay for Cell-Based Therapies in Cardiac Regenerative and Reparative Medicine. A Practical Approach to Test Development. (2021, August 31). National Institutes of Health.
- FDA cell and gene therapy guidance informs pharma strategies. (2024, December 3).
- Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. (n.d.). FDA.
- Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. (n.d.). National Institutes of Health.
- Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020, March 15).
- Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021, August 9). National Institutes of Health.
- This compound. (n.d.). PubChem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health.
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- 19. fda.gov [fda.gov]
Application Notes and Protocols for the Characterization of 4-(Pyridin-4-yl)pyrimidin-2-amine as a CDK4/CDK6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of CDK4/CDK6 in Oncology and the Emergence of Targeted Inhibitors
The cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are pivotal regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] In numerous cancers, the CDK4/6 pathway is hyperactivated due to genetic alterations, such as the amplification of genes encoding cyclin D or the loss of endogenous inhibitors like p16INK4A.[3] This dysregulation leads to uncontrolled cellular proliferation, a hallmark of cancer.[1][3]
The development of selective CDK4/6 inhibitors has marked a significant advancement in cancer therapy, particularly for hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4] These small molecules function by binding to the ATP pocket of CDK4 and CDK6, preventing the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1][5] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[5][6]
This document provides a comprehensive guide for the preclinical evaluation of novel CDK4/6 inhibitors, using the exemplary compound 4-(Pyridin-4-yl)pyrimidin-2-amine . The protocols detailed herein are designed to rigorously assess its biochemical potency, cellular target engagement, and anti-proliferative effects, establishing a self-validating framework for its characterization.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | [ChemScene] |
| Molecular Weight | 172.19 g/mol | [ChemScene] |
| CAS Number | 66521-70-8 | [ChemScene] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Part 1: Biochemical Characterization - Direct Target Inhibition
The initial step in characterizing a putative CDK4/6 inhibitor is to determine its direct inhibitory effect on the purified kinase enzymes. This is crucial for establishing potency and selectivity.
Rationale for Experimental Choices
Biochemical assays provide a clean, cell-free system to measure the direct interaction between the inhibitor and its target kinases. By quantifying the half-maximal inhibitory concentration (IC50), we can determine the compound's potency. Comparing the IC50 values for CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes allows for an initial assessment of selectivity.
Experimental Workflow: Biochemical Kinase Inhibition
Caption: Workflow for in vitro CDK4/CDK6 kinase inhibition assay.
Protocol 1: In Vitro CDK4/CDK6 Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from established methods for measuring kinase activity.[7][8]
Materials:
-
Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 enzymes
-
Rb substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Further dilute these in kinase assay buffer.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme solution to the respective wells.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be close to its Km value for the respective enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the light output via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Illustrative Data Presentation
The following table presents hypothetical data for this compound, benchmarked against known CDK4/6 inhibitors.[1][9]
| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | Selectivity (CDK4 vs. CDK6) |
| This compound | 15 | 45 | ~3-fold for CDK4 |
| Palbociclib | 11 | 16 | ~1.5-fold for CDK4 |
| Ribociclib | 10 | 39 | ~4-fold for CDK4 |
| Abemaciclib | 2 | 10 | ~5-fold for CDK4 |
Part 2: Cellular Assays - Target Engagement and Phenotypic Response
While biochemical assays confirm direct enzyme inhibition, cellular assays are essential to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the intended biological response.[1]
Rationale for Experimental Choices
-
Western Blot for Phospho-Rb (p-Rb): This is a direct measure of target engagement. A potent CDK4/6 inhibitor should decrease the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser807/811).[10][11]
-
Cell Cycle Analysis: Effective CDK4/6 inhibition should induce a G1 phase cell cycle arrest. Flow cytometry is the gold standard for quantifying the percentage of cells in each phase of the cell cycle.[4][5]
-
Cell Proliferation Assay: This assay determines the functional consequence of G1 arrest—the inhibition of cell proliferation. It is critical to use an appropriate assay, as metabolic assays (e.g., ATP-based) can be misleading. CDK4/6-inhibited cells often arrest but continue to grow in size, leading to increased ATP production that can mask the anti-proliferative effect. Therefore, DNA-based or direct cell counting assays are recommended.
Experimental Workflow: Cellular Characterization
Caption: Workflow for cellular characterization of a CDK4/6 inhibitor.
Protocol 2: Western Blotting for Rb Phosphorylation
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0-1000 nM) for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated Rb to total Rb.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
This compound
-
Trypsin-EDTA
-
Cold PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining buffer
Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and treat with a dose range of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Illustrative Data Presentation
Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (Hypothetical Data)
| Treatment Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2% | 35.1% | 19.7% |
| 10 | 58.9% | 25.3% | 15.8% |
| 100 | 75.6% | 12.5% | 11.9% |
| 500 | 82.1% | 8.4% | 9.5% |
Part 3: Signaling Pathway Context
Understanding the mechanism of action requires visualizing the inhibitor's role within the broader cellular signaling network.
CDK4/6-Rb Signaling Pathway and Inhibition
Caption: The canonical CDK4/6-Rb pathway and the inhibitory action of this compound.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potent and selective CDK4/6 inhibitor. Successful validation through these biochemical and cellular assays—demonstrating direct kinase inhibition, reduction of Rb phosphorylation in cells, and subsequent G1 cell cycle arrest—establishes a strong foundation for further preclinical development. Subsequent studies should focus on assessing its selectivity against a broader panel of kinases, evaluating its efficacy in in vivo xenograft models, and exploring potential mechanisms of resistance.
References
- Goel, S., et al. (2017). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. Journal of Clinical Oncology. [Link]
- Petroni, G., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Cell Biology. [Link]
- Trotter, E. W., & Hagan, I. M. (2016). Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response. Biochemistry. [Link]
- Asghar, U., et al. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy.
- Roberts, P. J., et al. (2012). Multiple roles of cyclin-dependent kinase 4/6 inhibitors in cancer therapy.
- Chen, P., et al. (2020). SETDB1 Modulates Degradation of Phosphorylated RB and Anticancer Efficacy of CDK4/6 Inhibitors. Cancer Research. [Link]
- Gu, Y., et al. (2022). CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition.
- Dickson, M. A. (2014). Molecular pathways: CDK4/6 inhibitors in cancer therapy. Clinical Cancer Research. [Link]
- BPS Bioscience. (n.d.). CDK4 Assay Kit. Product Page. [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Choi, Y. J., & Anders, L. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
- Chen, K. X., et al. (2020). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist. [Link]
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- 2. Chemoproteomic Evaluation of Target Engagement by the Cyclin-Dependent Kinase 4 and 6 Inhibitor Palbociclib Correlates with Cancer Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. academic.oup.com [academic.oup.com]
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- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives in Anti-Cancer Research
Introduction: A Privileged Scaffold in Modern Oncology
The 4-(pyridin-4-yl)pyrimidin-2-amine core is a "privileged scaffold" in medicinal chemistry, a molecular framework that has demonstrated the ability to bind to multiple biological targets with high affinity.[1] This structural motif is particularly prominent in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][2] Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[3][4]
Derivatives of this compound have been expertly engineered to target a range of oncogenic kinases, including Polo-like kinase 4 (PLK4), Cyclin-Dependent Kinase 2 (CDK2), and others, making them a focal point of intensive anti-cancer research.[3][5] This guide provides an in-depth overview and detailed protocols for researchers engaged in the discovery and development of novel anti-cancer agents based on this versatile scaffold. We will delve into the synthesis, in vitro evaluation, and mechanistic studies of these compounds, offering both the "how" and the "why" behind the experimental designs.
Section 1: Chemical Synthesis of the Core Scaffold
The construction of the this compound backbone and its derivatives often relies on robust and versatile cross-coupling methodologies. The Buchwald-Hartwig amination is a cornerstone of this process, enabling the formation of the critical C-N bond between an amine and an aryl halide.[6][7]
Protocol 1: Representative Synthesis via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed coupling of 2-amino-4-chloropyrimidine with a pyridine-containing coupling partner.
Objective: To synthesize a this compound derivative.
Core Reaction:
Materials:
-
Aryl halide (e.g., 2-chloro-4-(pyridin-4-yl)pyrimidine)
-
Amine of interest
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[8]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))[8][9]
-
Anhydrous solvent (e.g., Toluene, Dioxane)[9]
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (2.0 equiv.).[8]
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst (0.02-0.05 equiv.) and the phosphine ligand (0.04-0.1 equiv.) in a small amount of the anhydrous solvent.
-
Initiation: Add the catalyst slurry to the main reaction flask, followed by the addition of the anhydrous solvent.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8]
-
Work-up: Upon completion, cool the reaction to room temperature, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.[8]
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
Causality Behind Choices:
-
Palladium Catalyst & Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, making it a more potent nucleophile for coupling.[9]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere is essential to maintain its catalytic activity.
Section 2: Targeting Key Oncogenic Kinases
The anti-cancer activity of this compound derivatives often stems from their ability to inhibit specific kinases that drive tumor growth. Here, we focus on two prominent targets: PLK4 and CDK2.
Polo-like Kinase 4 (PLK4): The Master Regulator of Centriole Duplication
PLK4 is a serine/threonine kinase that governs centriole duplication. Its overexpression is common in various cancers and is linked to centrosome amplification, genomic instability, and poor patient prognosis.[3][5] Therefore, inhibiting PLK4 is a promising therapeutic strategy.
Signaling Pathway Diagram: PLK4 in Cancer
Caption: Role of CDK2 in the G1/S cell cycle transition.
Protocol 3: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol outlines a method to measure the inhibitory activity of a compound against the CDK2/Cyclin A complex using a luminescent assay, such as the ADP-Glo™ Kinase Assay. [10][11] Objective: To determine the IC₅₀ of a test compound against CDK2/Cyclin A.
Materials:
-
Active CDK2/Cyclin A Kinase Enzyme System
-
Substrate (e.g., Histone H1) [10]* ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (serially diluted in DMSO)
-
White, opaque 96 or 384-well plates
Step-by-Step Procedure:
-
Reaction Setup: In a white assay plate, add the test compound, CDK2/Cyclin A enzyme, and substrate in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CDK2.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [11]5. ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature. [11]6. Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.
Section 3: Cellular Assays for Anti-Cancer Activity
Once a compound shows promise in biochemical assays, the next crucial step is to evaluate its effects on cancer cells.
Workflow Diagram: Cellular Assay Cascade
Caption: A typical workflow for evaluating anti-cancer compounds.
Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [12][13] Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [13]* Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. [14]2. Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO). [14]3. MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [15]4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. [13][16]5. Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at a wavelength between 550 and 600 nm. [13]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting viability against compound concentration.
Protocol 5: Apoptosis Detection (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. [17][18] Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells after treatment with the test compound.
-
Washing: Wash the cells twice with cold PBS. [18]3. Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. [19][17]4. Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension. [17]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [19]6. Analysis: Analyze the stained cells by flow cytometry within one hour. [17] Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 6: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [20][21][22] Objective: To assess the effect of the test compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours. [14][21]3. Washing: Wash the fixed cells twice with PBS to remove the ethanol. [21]4. Staining: Resuspend the cell pellet in PI staining solution. [14]5. Incubation: Incubate for 30 minutes at room temperature in the dark. [14]6. Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Section 4: Data Presentation and Interpretation
Table 1: Summary of In Vitro Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) | Apoptosis Induction (% at 10x GI₅₀) | Cell Cycle Arrest (Phase at 10x GI₅₀) |
| Example-01 | PLK4 | 15 | MCF-7 (Breast) | 0.5 | 65 | G2/M |
| Example-02 | CDK2 | 50 | HCT116 (Colon) | 1.2 | 45 | G1 |
| Your Data |
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly productive starting point for the development of novel anti-cancer therapeutics. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of new derivatives. By systematically assessing their kinase inhibitory potential and cellular effects, researchers can identify lead compounds with promising therapeutic profiles. Future work in this area will likely focus on improving kinase selectivity to minimize off-target effects, enhancing pharmacokinetic properties, and exploring novel combinations with other anti-cancer agents to overcome drug resistance.
References
- Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. AACR Journals.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Bentham Science.
- Polo-like kinase 4: A molecular linchpin in cancer and its management. PMC.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling p
- Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers.
- Cyclin dependent kinase 2 (CDK2)
- N-(Pyridin-3-yl)
- Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
- CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hep
- CDK Signaling Pathway.
- Cyclin-dependent kinase 2. Wikipedia.
- Elegant Fax. University of Birmingham.
- Cytotoxicity MTT Assay Protocols and Methods.
- LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
- MTT assay protocol. Abcam.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Application Notes and Protocols for Experimental Design Using Plk4 Inhibitors. Benchchem.
- MTT Assay Protocol for Cell Viability and Prolifer
- Plk4-IN-3: A Technical Guide to its Structure, Synthesis, and Biological Activity. Benchchem.
- Regulation of the Cell Cycle.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- CDK2/CycA Kinase Enzyme System D
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- MTT (Assay protocol). Protocols.io.
- CDK2/CycA Kinase. Cell Signaling Technology.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures. MD Anderson Cancer Center.
- Validating Phenotypic Changes: A Comparative Guide to PLK4 Inhibition with Plk4-IN-3. Benchchem.
- CDK2/CyclinE1 Kinase Enzyme System Application Note.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- CDK Assay Kit, RbING*. Thermo Fisher Scientific.
- The Core Interaction: A Technical Guide to Plk4-IN-3 and the PLK4 Kinase Domain. Benchchem.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- CDK2/CyclinA2 Kinase Assay.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
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- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. jk-sci.com [jk-sci.com]
- 10. promega.com [promega.com]
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- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. york.ac.uk [york.ac.uk]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for High-Throughput Screening of 4-(Pyridin-4-yl)pyrimidin-2-amine
Introduction: The Promise of a Privileged Scaffold
The 4-(pyridin-4-yl)pyrimidin-2-amine scaffold represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, distinct biological targets. This characteristic makes it a valuable starting point for the discovery of novel therapeutics. Derivatives of this core structure have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, inflammation, and cardiovascular disorders.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs in high-throughput screening (HTS) campaigns. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation. Our focus will be on identifying and characterizing the inhibitory potential of this compound class against key kinase targets, including Rho-associated coiled-coil containing protein kinase (ROCK) and Cyclin-Dependent Kinases (CDKs).
Chemical and Physical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective screening assays and interpreting the resulting data.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | PubChem CID: 1481944[1] |
| Molecular Weight | 172.19 g/mol | PubChem CID: 1481944[1] |
| IUPAC Name | This compound | PubChem CID: 1481944[1] |
| SMILES | C1=CN=CC=C1C2=NC(=NC=C2)N | PubChem CID: 1481944[1] |
| Appearance | White to off-white crystalline solid | (General knowledge) |
| Solubility | Soluble in DMSO | (General laboratory practice) |
High-Throughput Screening Workflow: A Multi-Faceted Approach
A robust HTS cascade for kinase inhibitors involves a multi-tiered approach, beginning with a broad primary screen to identify initial "hits," followed by a series of more complex secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Figure 1: A representative high-throughput screening cascade for the identification and characterization of kinase inhibitors.
Primary Screening: Biochemical Assays
The initial goal is to rapidly and cost-effectively screen a large number of compounds to identify those that inhibit the kinase of interest. Biochemical assays, which utilize purified enzymes and substrates, are ideal for this purpose.
Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[2][3] This universal platform is suitable for virtually any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used by luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and, therefore, inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Purified recombinant kinase (e.g., ROCK1, CDK2/cyclin A)
-
Kinase-specific substrate
-
This compound and other test compounds in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (specific to the kinase of interest)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
Include positive controls (DMSO vehicle, 0% inhibition) and negative controls (no enzyme or a potent known inhibitor, 100% inhibition) on each plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined.
-
Add the kinase/substrate master mix to the compound-containing wells.
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[4]
-
Incubate for 30-60 minutes at room temperature.[4]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[5] This assay is particularly useful for identifying ATP-competitive inhibitors.
Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor® acceptor. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified, tagged (e.g., GST- or His-tagged) recombinant kinase
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (Thermo Fisher Scientific)
-
This compound and other test compounds in DMSO
-
TR-FRET Dilution Buffer (Thermo Fisher Scientific)
-
384-well, low-volume, non-binding surface plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume of each compound dilution into the assay plate.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody mix in TR-FRET dilution buffer.
-
Prepare a 2X tracer solution in TR-FRET dilution buffer.
-
-
Assay Assembly:
-
Add the 2X kinase/antibody mix to the wells containing the compounds.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Add the 2X tracer solution to initiate the binding reaction. The final assay volume is typically 10-20 µL.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis for Primary HTS
The quality and reliability of HTS data are paramount. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6][7]
Z'-Factor Calculation: Z' = 1 - [(3 * σp + 3 * σn) / |μp - μn|]
Where:
-
σp = standard deviation of the positive control (0% inhibition)
-
σn = standard deviation of the negative control (100% inhibition)
-
μp = mean of the positive control
-
μn = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6]
Figure 2: A typical data analysis workflow for primary high-throughput screening.
Secondary Screening: Confirmation and Characterization
Hits identified from the primary screen require further characterization to confirm their activity, determine their potency (IC50), and assess their selectivity. Cell-based assays are crucial at this stage to evaluate compound activity in a more physiologically relevant context.
Illustrative Inhibitory Profile of a this compound Analog
The following table presents representative quantitative data for a hypothetical analog of this compound, designated as "Compound X," to illustrate a potential multi-kinase inhibitory profile.
| Target Kinase | Kinase Family | IC50 (nM) | Assay Type |
| ROCK1 | Serine/Threonine | 45 | Biochemical |
| ROCK2 | Serine/Threonine | 30 | Biochemical |
| CDK2/cyclin E | Serine/Threonine | 150 | Biochemical |
| CDK4/cyclin D1 | Serine/Threonine | 250 | Biochemical |
| CDK6/cyclin D3 | Serine/Threonine | 300 | Biochemical |
| PLK4 | Serine/Threonine | 80 | Biochemical |
| MAP4K4 | Serine/Threonine | 500 | Biochemical |
| p38α | Serine/Threonine | >10,000 | Biochemical |
| VEGFR2 | Tyrosine Kinase | >10,000 | Biochemical |
Note: The data presented in this table is for illustrative purposes only and is intended to represent a plausible profile for a multi-kinase inhibitor based on the this compound scaffold.[8][9]
Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay allows for the quantitative measurement of compound binding to a specific kinase target within intact, living cells.[2][10]
Principle: This assay utilizes a target kinase fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the kinase. When the tracer binds to the NanoLuc®-kinase fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that engages the target kinase will compete with the tracer for binding, resulting in a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding the NanoLuc®-kinase fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer and NanoBRET® Nano-Glo® Substrate (Promega)
-
This compound analog and other test compounds in DMSO
-
384-well white assay plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion protein plasmid according to the manufacturer's protocol.
-
Plate the transfected cells into a 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Prepare the NanoBRET® Tracer at the desired concentration in Opti-MEM®.
-
Add the tracer and compound dilutions to the cells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4: HTRF® Cellular Phosphorylation Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) assays can be used to measure the phosphorylation of a specific kinase substrate within a cellular context.[11]
Principle: This sandwich immunoassay uses two antibodies: one that recognizes the total amount of the substrate protein, labeled with a FRET donor (e.g., Eu³⁺ cryptate), and another that specifically recognizes the phosphorylated form of the substrate, labeled with a FRET acceptor (e.g., d2). When the substrate is phosphorylated, the two antibodies bind in close proximity, resulting in a FRET signal.
Materials:
-
Cancer cell line known to have active ROCK or CDK signaling (e.g., MCF-7 for CDK4/6)
-
Cell culture medium and supplements
-
This compound analog and other test compounds
-
Stimulant (if required to activate the pathway, e.g., growth factors)
-
HTRF® phospho-protein and total protein assay kits (e.g., for phospho-Rb (Ser780))
-
Lysis buffer
-
384-well white assay plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a 96- or 384-well culture plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for the desired time.
-
If necessary, add a stimulant for a short period before lysis to induce pathway activation.
-
-
Cell Lysis:
-
Aspirate the culture medium and add lysis buffer to each well.
-
Incubate on an orbital shaker for 30 minutes at room temperature.
-
-
Assay Assembly and Detection:
-
Transfer the cell lysates to a 384-well white assay plate.
-
Add the HTRF® antibody mix (containing both the donor- and acceptor-labeled antibodies) to the lysates.
-
Incubate for the recommended time (e.g., 4 hours or overnight) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader.
-
Calculate the HTRF ratio and normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Determine the IC50 values from the dose-response curves.
-
Understanding the Molecular Pathways
Visualizing the signaling pathways targeted by this compound and its analogs is crucial for understanding their mechanism of action.
The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway plays a central role in regulating cell shape, motility, and contraction.[2][12] Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders.
Figure 3: The Rho/ROCK signaling pathway and the inhibitory action of this compound on ROCK.
The CDK/Rb/E2F Cell Cycle Pathway
CDKs are master regulators of the cell cycle. The CDK4/6-Cyclin D and CDK2-Cyclin E complexes are key drivers of the G1/S phase transition.[3][4][10] Their inhibition can lead to cell cycle arrest and is a validated strategy in cancer therapy.
Sources
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 2. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.ca]
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- 5. assay.dev [assay.dev]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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- 9. eubopen.org [eubopen.org]
- 10. resources.revvity.com [resources.revvity.com]
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"4-(Pyridin-4-yl)pyrimidin-2-amine" as a chemical probe for target validation
Application Notes & Protocols
Topic: "4-(Pyridin-4-yl)pyrimidin-2-amine" as a Chemical Probe for Target Validation
Audience: Researchers, scientists, and drug development professionals.
Guide to Target Validation Using the Kinase Inhibitor Scaffold: this compound
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Chemical Probes in Target Validation
In modern drug discovery, validating that a biological target is directly responsible for a desired therapeutic effect is a critical and often challenging step.[1] Chemical probes—small molecules with high potency and selectivity for a specific target—are indispensable tools for dissecting complex biological processes and validating new drug targets.[2][3][4][5] A high-quality chemical probe allows researchers to modulate the function of a target protein in a cellular context, linking molecular engagement to a phenotypic outcome.[6]
The compound This compound belongs to a class of heterocyclic scaffolds frequently found in kinase inhibitors.[7][8][9] Its structure suggests it likely binds to the ATP pocket of one or more protein kinases, making it an excellent candidate for use as a chemical probe in kinase-driven signaling pathways. However, a commercially available small molecule is not a chemical probe until it is thoroughly validated.
This guide provides a comprehensive framework and detailed protocols for using this compound to identify and validate its protein kinase targets. The workflow is designed to be a self-validating system, moving from broad, unbiased screening to specific, hypothesis-driven validation.
Probe Profile: this compound
A robust chemical probe must be well-characterized. Below are the key physicochemical properties of the compound.
| Property | Value | Source |
| PubChem CID | 1481944 | [10] |
| Molecular Formula | C₉H₈N₄ | [10] |
| Molecular Weight | 172.19 g/mol | [10] |
| IUPAC Name | 4-pyridin-4-ylpyrimidin-2-amine | [10] |
| Canonical SMILES | C1=CN=CC=C1C2=NC(=NC=C2)N | [10] |
The Target Validation Workflow: A Multi-Pillar Approach
We present a four-pillar workflow to comprehensively identify and validate the cellular targets of this compound. This process ensures that observed biological effects are directly attributable to the engagement of a specific target protein.
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
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- 6. aacrjournals.org [aacrjournals.org]
- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Screening 4-(Pyridin-4-yl)pyrimidin-2-amine for Anti-Inflammatory Activity
Introduction: The Rationale for Screening 4-(Pyridin-4-yl)pyrimidin-2-amine
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The heterocyclic scaffolds of pyrimidine and pyridine are considered "privileged structures" in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The fusion of these two rings into a single molecule, this compound, presents a compelling chemical entity for investigation. While direct evidence of its anti-inflammatory action is not yet widely published, its structural motifs suggest a potential to interact with key biological targets in inflammatory pathways, such as kinases or other enzymes.[1]
This document provides a comprehensive, multi-tiered screening protocol designed for researchers, scientists, and drug development professionals. It outlines a logical, field-proven workflow to rigorously evaluate the anti-inflammatory potential of this compound (referred to hereafter as the "Test Compound"), from initial in vitro cell-based assays to confirmatory in vivo models. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound investigation.
Part 1: Foundational In Vitro Screening - The Macrophage Model
Expertise & Experience: Why Start with Macrophages?
Macrophages are central players in the innate immune system and orchestrate the inflammatory response. Upon activation by pathogens or tissue damage, they release a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Therefore, a cell-based model using macrophages provides a physiologically relevant and high-throughput system to assess the direct impact of a test compound on inflammatory signaling.
The most common and robust method for inducing an inflammatory response in macrophages in vitro is stimulation with Lipopolysaccharide (LPS).[3][4] LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor.[4][5] Activation of TLR4 initiates downstream signaling cascades, primarily through the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory genes.[3][6][7] By treating LPS-stimulated macrophages with our Test Compound, we can directly measure its ability to suppress this inflammatory cascade. For this protocol, we will use the RAW 264.7 murine macrophage cell line, which is a well-characterized and widely accepted model for inflammation studies.[8][9]
Experimental Workflow: In Vitro Screening
This workflow provides a clear, logical progression from initial cytotoxicity assessment to the quantification of key inflammatory mediators.
Caption: In Vitro Anti-inflammatory Screening Workflow.
Protocol 1.1: Cytotoxicity Assessment (MTT Assay)
Trustworthiness: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which the Test Compound is not toxic to the cells. A reduction in inflammatory markers could be a false positive resulting from cell death rather than specific pathway inhibition.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "vehicle control" well containing the highest concentration of DMSO used.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent experiments.
Protocol 1.2: Measurement of Nitric Oxide (NO) Production
Expertise & Experience: Inducible nitric oxide synthase (iNOS) is rarely expressed in resting cells but is strongly induced by inflammatory stimuli like LPS. The resulting overproduction of NO is a key marker of inflammation. The Griess assay is a simple, rapid, and reliable colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate. After overnight adherence, pre-treat the cells with non-toxic concentrations of the Test Compound for 1-2 hours.
-
LPS Stimulation: Add LPS (final concentration 500 ng/mL) to all wells except the negative control.[8]
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.
-
-
Measurement: Read the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Expertise & Experience: Cytokines like TNF-α, IL-6, and IL-1β are potent signaling molecules that amplify the inflammatory response.[5] Measuring their protein levels via Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and quantitative assessment of the compound's inhibitory effect.
-
Cell Culture Supernatant: Use the supernatant collected from the same experiment as the Griess assay (or a parallel experiment).
-
ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated. Compare the levels in compound-treated wells to the LPS-only control.
Data Presentation: Example In Vitro Results
| Treatment Group | Cell Viability (%) (at 10 µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 100 ± 4.5 | 5.2 ± 1.1 | 3.1 ± 0.8 | 4.5 ± 1.0 |
| LPS (500 ng/mL) | 98 ± 3.2 | 100 | 100 | 100 |
| LPS + Test Cmpd (1 µM) | 99 ± 2.8 | 85.4 ± 6.7 | 88.2 ± 7.1 | 90.1 ± 8.3 |
| LPS + Test Cmpd (5 µM) | 97 ± 4.1 | 52.1 ± 4.9 | 45.7 ± 5.5 | 58.3 ± 6.2 |
| LPS + Test Cmpd (10 µM) | 96 ± 3.9 | 28.6 ± 3.5 | 21.3 ± 2.9 | 33.4 ± 4.1 |
| LPS + Dexamethasone (1 µM) | 99 ± 2.5 | 15.3 ± 2.1 | 10.5 ± 1.8 | 18.9 ± 2.4 |
Data are presented as mean ± SD. Dexamethasone is used as a positive control.
Part 2: Mechanistic Insights - Probing the Signaling Pathway
Authoritative Grounding: If the Test Compound significantly reduces cytokine production, the next logical step is to investigate how. The NF-κB signaling pathway is a primary driver of inflammatory gene expression following TLR4 activation.[5][10] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. LPS stimulation leads to the phosphorylation and degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate transcription. Therefore, assessing the phosphorylation status of p65 is a direct measure of NF-κB pathway activation.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antbioinc.com [antbioinc.com]
- 5. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying MAP4K4 Inhibition using 4-(Pyridin-4-yl)pyrimidin-2-amine
Introduction: Targeting MAP4K4, a Critical Node in Cellular Signaling
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase belonging to the STE20 family that has emerged as a significant regulator in a multitude of cellular processes.[1][2] As an upstream integrator of extracellular signals, MAP4K4 is implicated in diverse signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades, which are crucial for cellular responses to stress, inflammation, and cytokines.[1][3] Its involvement extends to the regulation of cell proliferation, migration, adhesion, and transformation.[4] Consequently, dysregulation of MAP4K4 activity is linked to a variety of pathological conditions, including cancer, inflammatory diseases, metabolic disorders, and cardiovascular diseases.[1][3] The overexpression of MAP4K4 in several cancers, such as glioblastoma, pancreatic, and colon cancer, underscores its potential as a therapeutic target.[1][4]
This document provides a comprehensive guide for researchers utilizing 4-(Pyridin-4-yl)pyrimidin-2-amine as a chemical probe to investigate MAP4K4 function and downstream signaling pathways.
Compound Profile: this compound
This compound is a small molecule inhibitor that serves as a valuable tool for the selective study of MAP4K4. Its structure, featuring a pyridinyl-pyrimidine core, is common among kinase inhibitors and provides a scaffold for potent and selective interaction with the ATP-binding pocket of MAP4K4.[5][6]
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄ | [7][8] |
| Molecular Weight | 172.19 g/mol | [7][8] |
| CAS Number | 66521-70-8 | [8] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥98% (recommended for assays) | [8] |
| Solubility | Soluble in DMSO | [10] |
Note: It is crucial to source this compound from a reputable chemical vendor to ensure high purity for reproducible experimental results.[8]
MAP4K4 Signaling Pathway Overview
MAP4K4 acts as a key upstream kinase, integrating signals from various stimuli to activate downstream MAPK cascades. A simplified representation of its central role is depicted below.
Caption: Simplified MAP4K4 signaling cascade.
Experimental Protocols
Part 1: In Vitro Biochemical Kinase Assay
This protocol is designed to determine the direct inhibitory effect of this compound on MAP4K4 enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[12]
Workflow:
Caption: Workflow for the in vitro kinase assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) to create a 10-point concentration-response curve.[13] The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 5 µL of a solution containing recombinant MAP4K4 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in assay buffer. Pre-incubate for 15 minutes at room temperature.[12]
-
Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for MAP4K4) in assay buffer.
-
Incubate for 1-2 hours at room temperature.[12]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature.[12]
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature, protected from light.[12]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no-enzyme" and "vehicle-only" controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Part 2: Cellular Assay - Western Blot Analysis of Downstream Signaling
This protocol assesses the ability of this compound to inhibit MAP4K4 activity within a cellular context by measuring the phosphorylation status of its downstream targets, such as JNK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate.[14] By using antibodies that recognize both the total and the phosphorylated (active) forms of a protein, one can determine the effect of an inhibitor on a signaling pathway.[14] A reduction in the ratio of phosphorylated JNK (p-JNK) to total JNK (t-JNK) indicates inhibition of the upstream MAP4K4 pathway.
Workflow:
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HeLa or a pancreatic cancer cell line like AsPC-1) in appropriate media.[15][16] Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
If applicable, stimulate the MAP4K4 pathway by adding a known activator, such as TNF-α (Tumor Necrosis Factor-alpha), for 15-30 minutes.[17]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total JNK (t-JNK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-JNK to t-JNK for each condition to determine the extent of pathway inhibition.
-
Expected Results and Interpretation
-
In Vitro Kinase Assay: A successful experiment will yield a sigmoidal dose-response curve, from which a potent IC50 value (typically in the nanomolar to low micromolar range for effective inhibitors) can be determined.[5][15] This demonstrates direct inhibition of the MAP4K4 enzyme.
-
Cellular Western Blot: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of JNK upon stimulation with an agonist like TNF-α.[15][17] This confirms the compound's ability to engage and inhibit MAP4K4 within a biological system, leading to the suppression of downstream signaling events.
Trustworthiness and Self-Validation
To ensure the reliability of your findings, incorporate the following controls:
-
Positive Control Inhibitor: Use a well-characterized MAP4K4 inhibitor (e.g., PF-06260933) alongside your experiments to benchmark the potency and effects of this compound.[10][19]
-
Negative Control Compound: Include a structurally similar but inactive compound, if available, to rule out off-target effects.
By following these detailed protocols and incorporating rigorous controls, researchers can confidently utilize this compound to elucidate the complex roles of MAP4K4 in health and disease.
References
- Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (n.d.). MDPI.
- Map4k4 signaling nodes in metabolic and cardiovascular diseases. (n.d.). PMC - NIH.
- Overview of the major MAP4K4 signaling pathways. (n.d.). ResearchGate.
- Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics. (n.d.). PMC - NIH.
- The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. (2022). Frontiers.
- Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex.
- Kinase Assay Measuring Effects Preventing Heart Attack. (n.d.). Domainex.
- In vitro kinase assay. (n.d.). Bio-protocol.
- In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer. (2023). PMC - NIH.
- Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. (2014). PubMed.
- This compound. (n.d.). PubChem.
- Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. (2015). PubMed Central.
- Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
- ProQinase™ MAP4K4. (n.d.). Reaction Biology.
- Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. (2014). ACS Publications.
- MAP4K4 ELISA Kits. (n.d.). Biocompare.
- 4-(Pyridin-3-yl)pyrimidin-2-amine. (n.d.). PubChem.
- MAP4K4 mediates the SOX6-induced autophagy and reduces the chemosensitivity of cervical cancer. (2021). PMC - NIH.
- 4-Aminopyridine. (n.d.). PubChem.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH.
- Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage. (n.d.). NIH.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI.
- N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing.
- Ocinaplon. (n.d.). Wikipedia.
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- 20. Inhibition of MAP4K4 signaling initiates metabolic reprogramming to protect hepatocytes from lipotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Fungicidal Activity of 4-(Pyridin-4-yl)pyrimidin-2-amine
Introduction: The Imperative for Novel Antifungal Agents
Globally, fungal pathogens pose a significant and escalating threat to public health, agriculture, and food security.[1][2] They are responsible for millions of life-threatening human infections annually and cause devastating crop losses.[1][3] The efficacy of the current, limited arsenal of antifungal drugs is increasingly compromised by the emergence of drug-resistant strains.[2][4] This challenge necessitates the urgent discovery and development of novel fungicides with unique modes of action.[2][3]
The pyrimidine scaffold is a foundational structural moiety in numerous bioactive molecules, including several commercially successful fungicides like pyrimethanil and diflumetorim.[5][6] Pyrimidine derivatives are known to exhibit a wide range of biological activities, making them a promising area for agrochemical and pharmaceutical research.[4][5] This document introduces 4-(Pyridin-4-yl)pyrimidin-2-amine , a novel compound that integrates the established pyrimidine core with a pyridine ring, as a candidate for antifungal screening.
These application notes provide a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro fungicidal potential of this compound. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈N₄
-
Chemical Structure:
(Image Source: PubChem CID 1481944)[7]
Rationale for Screening: The structure of this compound is compelling due to the combination of two key pharmacophores. The 2-aminopyrimidine core is present in fungicides known to inhibit methionine biosynthesis (e.g., pyrimethanil) or other essential pathways.[5][8] The linkage to a pyridine ring, a common feature in many biologically active compounds, offers novel chemical space to explore for enhanced potency or a different mechanism of action.
Hypothesized Mechanism of Action: Based on related structures, this compound may interfere with essential fungal-specific metabolic pathways. One primary hypothesis is the inhibition of ergosterol biosynthesis, a common target for azole and some pyrimidine antifungals which disrupt the fungal cell membrane.[1][9][10] Alternatively, it could target enzymes like NADH oxidoreductase, a mode of action suggested for other pyrimidinamine derivatives.[11] The following protocols will not only determine the compound's activity but also provide a framework for initial mechanistic investigation.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for determining the in vitro antifungal profile of this compound. The protocols are adapted from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.[12][13]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13] This protocol is the gold standard for quantitative susceptibility testing.
1.1. Materials & Reagents
-
This compound (Test Compound)
-
Reference Antifungals (e.g., Fluconazole, Amphotericin B, Pyrimethanil)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI 1640 Medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well, U-bottom microtiter plates
-
Fungal Strains (see Table 1 for suggestions)
-
Quality Control (QC) Strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[13]
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Spectrophotometer or McFarland Standards (0.5)
-
Sterile Saline (0.85% NaCl)
1.2. Preparation of Media and Stock Solutions
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration (0.22 µm filter). Rationale: A buffered medium is critical as pH shifts during fungal growth can affect drug activity.
-
Test Compound Stock: Prepare a 1.28 mg/mL (or 10 mM) stock solution of this compound in 100% DMSO. Store at -20°C. Rationale: DMSO is a common solvent for water-insoluble compounds. The initial concentration is set high to ensure the final DMSO concentration in the assay remains low (<1%) to avoid solvent toxicity.
-
Reference Antifungal Stocks: Prepare stocks of control drugs as per CLSI guidelines.[13]
1.3. Inoculum Preparation
-
Subculture fungal strains onto SDA or PDA plates and incubate at 35°C for 24-48 hours (yeasts) or 5-7 days (molds) to ensure purity and viability.[12]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[12]
-
Dilute this standardized suspension in RPMI-MOPS medium to achieve a final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[12] Rationale: A standardized inoculum is crucial for reproducibility; too high a density can overwhelm the drug, while too low can lead to inconsistent growth.
1.4. Assay Procedure (96-Well Plate)
-
Add 100 µL of RPMI-MOPS medium to wells 2 through 12 in the designated rows of the microtiter plate.
-
Prepare the starting drug concentration by adding 2 µL of the 1.28 mg/mL stock solution to 98 µL of RPMI-MOPS medium in a separate tube (yields 25.6 µg/mL). Add 200 µL of this dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This creates a concentration range from 12.8 µg/mL to 0.025 µg/mL.
-
Well 11 will serve as the Growth Control (no drug).
-
Well 12 will serve as the Sterility Control (medium only, no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the final working inoculum. The final volume in each well will be 200 µL, and the drug concentrations will be halved (e.g., 6.4 µg/mL to 0.0125 µg/mL).
-
Seal the plates and incubate at 35°C for 24-48 hours.
1.5. Reading and Interpreting the MIC
-
The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth. For some fungistatic drugs, a significant reduction (e.g., ≥50%) in turbidity compared to the growth control is used as the endpoint.[13]
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. It is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[14]
2.1. Procedure
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also include the growth control well.
-
Mix the contents of each well thoroughly.
-
Aseptically withdraw a 10-20 µL aliquot from each selected well.[14]
-
Spot-inoculate the aliquot onto a fresh, drug-free SDA or PDA plate.[12]
-
Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.
2.2. Reading and Interpreting the MFC
-
The MFC is the lowest concentration from the MIC plate that shows no fungal growth (or fewer than 3 colonies, corresponding to a 99.9% kill) on the subculture plate.
-
Interpretation: The MFC/MIC ratio is calculated to define the activity. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.[12]
Workflow for In Vitro Antifungal Susceptibility Testing
Caption: Workflow for MIC and MFC determination.
Data Presentation and Interpretation
Quantitative data should be organized clearly for comparison and analysis.
Table 1: Example Data Template for Minimum Inhibitory Concentration (MIC)
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | ATCC 90028 | Fluconazole: | |
| Aspergillus fumigatus | ATCC 204305 | Amphotericin B: | |
| Cryptococcus neoformans | ATCC 90112 | Amphotericin B: | |
| Botrytis cinerea | ATCC 11542 | Pyrimethanil: |
| Fusarium oxysporum | Clinical Isolate | | Voriconazole: |
Note: For larger studies, MIC₅₀ and MIC₉₀ values (concentrations inhibiting 50% and 90% of isolates, respectively) should be calculated.[12]
Table 2: Example Data Template for Minimum Fungicidal Concentration (MFC)
| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Candida albicans | ATCC 90028 | Fungicidal/Fungistatic |
| Aspergillus fumigatus| ATCC 204305 | | | | Fungicidal/Fungistatic |
Investigating a Potential Mechanism of Action
The following diagram illustrates a common fungicidal target pathway, the biosynthesis of ergosterol, which is essential for fungal membrane integrity.[1] Pyridines and pyrimidines have been reported to inhibit this pathway, often at the level of the enzyme lanosterol 14-α-demethylase (Erg11), the same target as azole antifungals.[1][9]
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
A sterol quantitation assay can be performed to test this hypothesis. If this compound inhibits this pathway, fungal cells treated with sub-lethal concentrations of the compound would be expected to show a depletion of ergosterol and an accumulation of its precursor, lanosterol.
Conclusion
The protocols and framework detailed in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential novel fungicide. By systematically determining its MIC and MFC against a panel of clinically and agriculturally relevant fungi, researchers can establish its spectrum of activity and potency. Further investigation into its mechanism of action, such as its effect on ergosterol biosynthesis, will be crucial for understanding its therapeutic potential and for guiding future lead optimization efforts. This structured approach ensures that novel candidates like this compound are evaluated with scientific rigor, accelerating the discovery pipeline for the next generation of essential antifungal agents.
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"4-(Pyridin-4-yl)pyrimidin-2-amine" derivatives for VLA-4 antagonism
An In-Depth Guide to the Evaluation of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives as VLA-4 Antagonists
Introduction: The Therapeutic Promise of VLA-4 Antagonism
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a critical cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, eosinophils, and basophils, but notably not neutrophils.[1][2] It plays a pivotal role in mediating the recruitment of these immune cells from the bloodstream into inflamed tissues.[1][3] This process is central to the pathophysiology of numerous autoimmune and inflammatory disorders, such as multiple sclerosis (MS), Crohn's disease, and asthma.[1][4][5] In MS, for instance, VLA-4 is essential for the migration of pathogenic T-cells across the blood-brain barrier to attack the myelin sheath.[1][6]
VLA-4 mediates cell adhesion by binding to its primary ligands: vascular cell adhesion molecule-1 (VCAM-1) on activated endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[1][2] The interaction between VLA-4 and VCAM-1 is a key step that facilitates the firm adhesion and subsequent transmigration of leukocytes to sites of inflammation.[4][6]
This well-defined role has made VLA-4 a compelling therapeutic target. The success of the humanized monoclonal antibody, Natalizumab (Tysabri®), which targets the α4-subunit of VLA-4, has validated this approach for treating MS and Crohn's disease.[5][7] However, antibody-based therapies can have significant drawbacks, including the risk of serious side effects like progressive multifocal leukoencephalopathy (PML) and the need for intravenous administration.[1][8] This has fueled the search for potent, selective, and orally bioavailable small-molecule VLA-4 antagonists. The this compound scaffold has emerged as a promising chemical series for developing such antagonists, demonstrating potential for both high potency and favorable pharmacokinetic properties.[9][10][11]
This guide provides a comprehensive overview of the essential protocols and application notes for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as VLA-4 antagonists.
Section 1: Mechanism of Action and Assay Rationale
The primary mechanism of VLA-4 antagonists is the disruption of the VLA-4/VCAM-1 and VLA-4/fibronectin interactions. By competitively binding to the ligand-binding site on VLA-4, these small molecules prevent leukocytes from adhering to the vascular endothelium, thereby inhibiting their infiltration into inflamed tissues.[2]
The following diagram illustrates the VLA-4 mediated leukocyte extravasation pathway and the site of antagonist intervention.
Caption: VLA-4 Antagonism Pathway.
The experimental protocols detailed below are designed to quantitatively assess the ability of candidate compounds to inhibit these key interactions and to evaluate their subsequent biological effects in both cellular and whole-organism systems.
Section 2: Chemical Synthesis of this compound Derivatives
The synthesis of this class of compounds typically involves a convergent strategy, building the core structure through key coupling and substitution reactions. The general rationale is to construct the substituted pyrimidine ring and then couple it with the pyridine moiety.
Generalized Synthetic Workflow
The following workflow outlines a common synthetic route. The key steps often involve a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.
Caption: General Synthetic Workflow Diagram.
Protocol: Synthesis of a Representative Derivative
This protocol describes a two-step synthesis for a generic this compound derivative.
Step 1: Synthesis of 4-chloro-N-(substituted)-pyrimidin-2-amine (Intermediate)
-
Rationale: This step utilizes a regioselective SNAr reaction. The chlorine at the 2-position of 2,4-dichloropyrimidine is more activated towards nucleophilic attack than the chlorine at the 4-position. By controlling the stoichiometry and temperature, selective substitution can be achieved.
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography to yield the intermediate product.
-
Step 2: Suzuki Coupling to Yield Final Product
-
Rationale: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. It is used here to couple the pyridine ring to the pyrimidine core at the 4-position.
-
Procedure:
-
In a reaction vessel, combine the 4-chloro-pyrimidin-2-amine intermediate (1.0 eq), pyridine-4-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to reflux (around 90-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to obtain the final this compound derivative.
-
Section 3: In Vitro Evaluation Protocols
In vitro assays are essential for determining the potency and selectivity of the synthesized compounds.
VLA-4/VCAM-1 Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to inhibit the binding of a labeled ligand (soluble VCAM-1) to VLA-4 expressed on the surface of cells. The resulting data is used to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Cell Culture: Culture a VLA-4-expressing cell line (e.g., human Jurkat T-cells or murine A20 B-cells) to a density of approximately 1x10⁶ cells/mL.[12]
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate assay buffer (e.g., Tris-buffered saline with 1 mM MnCl₂, which locks VLA-4 in a high-affinity state).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the cell suspension (e.g., 2x10⁵ cells per well).
-
Add 25 µL of the serially diluted test compound or vehicle control to the wells.
-
Incubate for 30 minutes at room temperature to allow the compound to bind to the cells.
-
Add 25 µL of a soluble VCAM-1/Fc chimera protein conjugated to a fluorophore or an enzyme (e.g., HRP) at a final concentration equal to its Kd.[13]
-
Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent conjugate.
-
Wash the cells 2-3 times with cold assay buffer to remove unbound VCAM-1.
-
Quantify the bound VCAM-1 by measuring the fluorescence or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no labeled VCAM-1).
-
Normalize the data, setting the signal from vehicle-treated cells as 100% binding and the signal from a saturating concentration of a known inhibitor as 0% binding.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound ID | R1-Substituent | VLA-4 Binding IC₅₀ (nM) |
| DERIV-001 | 4-fluoro-phenyl | 15.2 |
| DERIV-002 | 3-chloro-phenyl | 8.9 |
| DERIV-003 | 4-methoxy-phenyl | 25.6 |
| DERIV-004 | Phenyl | 18.3 |
| Control | Firategrast | 2.5 |
Table 1: Example Structure-Activity Relationship (SAR) data from a VLA-4 binding assay.
Static Cell Adhesion Assay
Principle: This functional assay measures the ability of a compound to prevent VLA-4-expressing cells from adhering to a surface coated with a VLA-4 ligand (VCAM-1 or fibronectin).
Workflow:
Caption: Static Cell Adhesion Assay Workflow.
Protocol:
-
Plate Coating: Coat a 96-well plate with recombinant human VCAM-1/Fc (e.g., 1-5 µg/mL in PBS) overnight at 4 °C.[12]
-
Blocking: Wash the plate with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37 °C.
-
Cell and Compound Preparation:
-
Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled cells in assay medium and pre-incubate them with serial dilutions of the test compounds for 30 minutes at 37 °C.
-
-
Adhesion Step:
-
Wash the coated and blocked plate.
-
Add the pre-incubated cell suspension (e.g., 1x10⁵ cells/well) to the plate.
-
Centrifuge briefly at low speed to settle the cells, then incubate for 30-60 minutes at 37 °C.
-
-
Washing and Quantification:
-
Gently wash the plate 2-3 times with assay medium to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis: Calculate IC₅₀ values as described for the binding assay. The IC₅₀ in a cell adhesion assay is a critical measure of the compound's functional antagonism.
Section 4: In Vivo Evaluation Protocols
In vivo studies are crucial to assess the pharmacokinetics, pharmacodynamics, and efficacy of lead compounds.
Pharmacokinetic (PK) Profiling
Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound after administration to an animal model (e.g., mice or rats). Key parameters include half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability (%F).[14][15]
Protocol (High-Level):
-
Administer the compound to a cohort of animals via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to isolate plasma.
-
Quantify the concentration of the compound in the plasma samples using LC-MS/MS.
-
Use pharmacokinetic software to calculate key PK parameters.
| Parameter | Route | Value |
| t₁/₂ (half-life) | IV | 2.1 hours |
| CL (clearance) | IV | 18.5 mL/min/kg |
| Cₘₐₓ (max conc.) | PO (10 mg/kg) | 1.2 µM |
| Tₘₐₓ (time to max) | PO (10 mg/kg) | 1.0 hour |
| %F (bioavailability) | PO | 35% |
Table 2: Example pharmacokinetic data for a lead candidate in rats.
Pharmacodynamic Model: Hematopoietic Stem Cell (HSPC) Mobilization
Principle: VLA-4 is crucial for retaining HSPCs within the bone marrow niche.[16] VLA-4 antagonists disrupt this interaction, causing a rapid and transient release of HSPCs into the peripheral blood.[8][12] This provides a robust and quantifiable in vivo pharmacodynamic readout of target engagement.
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or DBA/2).[13]
-
Dosing: Administer the test compound via an appropriate route (e.g., subcutaneous or oral) at a predetermined dose. Include a vehicle control group. A positive control like the CXCR4 antagonist Plerixafor (AMD3100) can also be used for comparison.[8][12]
-
Blood Collection: Collect peripheral blood from the mice at baseline (pre-dose) and at several time points post-dose (e.g., 0.5, 1, 2, 4, and 8 hours).
-
Cell Quantification:
-
Perform a complete blood count (CBC) to determine the number of white blood cells (WBCs).
-
Isolate mononuclear cells from the blood.
-
Quantify HSPCs by performing a colony-forming unit (CFU) assay in methylcellulose-based medium.[13]
-
Alternatively, use flow cytometry to enumerate specific progenitor populations, such as Lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells.[13]
-
-
Data Analysis: Plot the number of circulating CFUs or LSK cells per mL of blood over time for each treatment group. A significant increase over the vehicle control indicates effective VLA-4 antagonism in vivo.
Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)
Principle: EAE is the most commonly used animal model for human MS.[6] The disease is induced by immunizing mice with myelin peptides, leading to a T-cell-mediated autoimmune attack on the central nervous system (CNS). Since T-cell infiltration into the CNS is VLA-4 dependent, this model is ideal for testing the efficacy of VLA-4 antagonists.[4][17]
Protocol (High-Level):
-
Disease Induction: Immunize female C57BL/6 mice with a myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Begin daily dosing of the test compound or vehicle control either prophylactically (starting at the time of immunization) or therapeutically (starting after the onset of clinical symptoms).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Endpoint Analysis: At the end of the study, collect tissues (spinal cord, brain) for histological analysis to assess the degree of immune cell infiltration and demyelination.
-
Data Analysis: Compare the mean clinical scores, disease incidence, and histological parameters between the treated and vehicle control groups. A significant reduction in disease severity demonstrates in vivo efficacy.[17]
Conclusion and Future Directions
The this compound scaffold represents a promising foundation for the development of novel, orally available small-molecule VLA-4 antagonists. The protocols outlined in this guide provide a systematic framework for the synthesis, characterization, and evaluation of these derivatives. Successful progression through this workflow, from potent inhibition in binding and adhesion assays to robust activity in in vivo models of pharmacodynamics and disease, is essential for identifying clinical candidates.
Future work should focus on optimizing the structure-activity and structure-property relationships to enhance potency, selectivity (e.g., against the related α4β7 integrin), and pharmacokinetic properties while minimizing potential off-target effects. The ultimate goal is to develop a safe and effective oral therapy that can improve the lives of patients suffering from debilitating inflammatory and autoimmune diseases.
References
- VLA-4 - Wikipedia. (n.d.). Wikipedia.
- VLA-4 – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
- Inhibitors of VLA4 that have been in human clinical trials. (n.d.). ResearchGate.
- Chigaev, A., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry.
- Giron-Michel, J., et al. (2011). Integrin-directed antibody-based immunotherapy: focus on VLA-4. PMC.
- Liberman, A. C., et al. (2021). VLA-4 as a Central Target for Modulating Neuroinflammatory Disorders. Karger Publishers.
- Chigaev, A., et al. (2011). Overview: assays for studying integrin-dependent cell adhesion. PMC.
- Laffón, A., et al. (1991). Upregulated expression and function of VLA-4 fibronectin receptors on human activated T cells in rheumatoid arthritis. Journal of Clinical Investigation.
- VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration. (n.d.). ResearchGate.
- Porter, J. R., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters.
- Lin, K. C., & Castro, A. C. (1998). Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. Current Opinion in Chemical Biology.
- VLA-4 antagonists. (n.d.). Portico.
- Sircar, J. C., et al. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Generation and Characterization of Novel VLA-4 Inhibitors for Stem Cell Mobilization in Combination with a CXCR2 Agonist. (2017). Blood.
- Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells. (2022). MDPI.
- Ramirez, P., et al. (2009). BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells. Blood.
- Hirohata, S., et al. (2005). VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. Arthritis Research & Therapy.
- Shebuski, R. J., et al. (2021). Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. JACS Au.
- Novel Small Molecule VLA-4 Inhibitors Optimized for Extended Hematopoietic and Progenitor Cell Mobilization. (n.d.). ResearchGate.
- Wassmer, C. H., et al. (2017). VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for melanoma cell intercalation and barrier disruption. International Journal of Cancer.
- Ex Vivo and In Vivo Evaluation of Overexpressed VLA-4 in Multiple Myeloma Using LLP2A Imaging Agents. (2016). Journal of Nuclear Medicine.
- Kawaguchi, S., et al. (1995). VLA-4 Molecules on Tumor Cells Initiate an Adhesive Interaction with VCAM-1 Molecules on Endothelial Cell Surface. Japanese Journal of Cancer Research.
- Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. (2012). Medicinal Chemistry Research.
- In vitro VLA-4 blockade results in an impaired NK cell-mediated immune surveillance against melanoma. (2017). European Journal of Immunology.
- N-(Pyrimidin-4-yl) and N-(Pyridin-2-yl) Phenylalanine Derivatives as VLA-4 Integrin Antagonists. (2010). ChemInform.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
- Design and Synthesis of Potent and Selective Inhibitors of Integrin VLA-4. (n.d.). ResearchGate.
- Pyridone derivatives as potent, orally bioavailable VLA-4 integrin antagonists. (2006). Bioorganic & Medicinal Chemistry Letters.
- Pyridone derivatives as potent, orally bioavailable VLA-4 integrin antagonists. (n.d.). ResearchGate.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2019). MDPI.
- Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). Bioorganic & Medicinal Chemistry Letters.
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry.
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Application Note & Protocol: Evaluating 4-(Pyridin-4-yl)pyrimidin-2-amine in Cholinesterase Inhibition Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-(Pyridin-4-yl)pyrimidin-2-amine as a potential cholinesterase inhibitor. The protocols detailed herein are designed to ensure robust, reproducible, and insightful results, grounded in established biochemical principles. We will delve into the mechanistic rationale, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation. This guide is structured to be a self-validating system, emphasizing the causality behind experimental choices to foster a deeper understanding of the assay and the compound's behavior.
Introduction: The Scientific Rationale
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1] The compound this compound has emerged as a molecule of interest due to its structural motifs, which suggest a potential for interaction with the active site of cholinesterases. The pyridine and pyrimidine rings are common scaffolds in the design of cholinesterase inhibitors.[2][3][4]
The core of this investigation lies in quantifying the inhibitory potential of this compound. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5] A lower IC50 value indicates a more potent inhibitor. Understanding the kinetics of this inhibition (e.g., competitive, non-competitive, or uncompetitive) is also crucial for elucidating its mechanism of action and guiding further drug development efforts.[6]
Core Methodology: The Ellman's Assay
The most widely accepted method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.[1][7] This assay is reliable, cost-effective, and readily adaptable for high-throughput screening.
Principle of the Ellman's Assay
The assay relies on the hydrolysis of a synthetic substrate, acetylthiocholine (ATCh) for AChE or butyrylthiocholine for BChE, by the respective enzyme. This hydrolysis produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 412 nm.[8]
Figure 1: Principle of the Ellman's method for cholinesterase activity.
Experimental Protocols
Materials and Reagents
-
Enzymes: Acetylcholinesterase (AChE) from electric eel (or human recombinant) and Butyrylcholinesterase (BChE) from equine serum (or human recombinant).
-
Test Compound: this compound.[9]
-
Positive Control: Donepezil or Eserine (physostigmine).[5]
-
Reagents:
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[8]
-
Enzyme Stock Solutions: Prepare stock solutions of AChE and BChE in the assay buffer. The optimal final concentration in the well should be determined empirically to ensure a linear reaction rate over the measurement period. A common starting point is in the range of 0.1-0.25 U/mL.[8] Store aliquots at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[8]
-
Substrate Stock Solutions (14-15 mM): Prepare fresh solutions of ATCI and BTCI in deionized water before each experiment.[8]
-
Inhibitor Solutions:
-
Create a high-concentration stock solution of this compound in DMSO.
-
Prepare a serial dilution of the stock solution in the assay buffer to achieve a range of desired test concentrations.
-
The final DMSO concentration in the assay wells should be kept below 1% to minimize its effect on enzyme activity.[8]
-
Prepare solutions of the positive control (e.g., Donepezil) in the same manner.
-
IC50 Determination Protocol (96-Well Plate Format)
This protocol is designed for a final reaction volume of 200 µL per well.
-
Plate Layout: Design the plate to include wells for:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents and the enzyme, but no inhibitor (represents 100% enzyme activity).
-
Positive Control: Contains all reagents, the enzyme, and a known inhibitor at a concentration expected to cause significant inhibition.
-
Test Compound: Contains all reagents, the enzyme, and varying concentrations of this compound.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[5]
-
Add 10 µL of the appropriate dilution of this compound or the positive control to the respective wells. For the negative control and blank wells, add 10 µL of the assay buffer (with the same final DMSO concentration as the test wells).
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the AChE or BChE working solution to all wells except the blank. To the blank wells, add an additional 10 µL of assay buffer.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.[5]
-
Figure 2: Workflow for IC50 determination of this compound.
Data Analysis and Interpretation
Calculation of Percentage Inhibition
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Activity of Negative Control - Activity of Test Compound) / Activity of Negative Control] x 100
IC50 Value Determination
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5] The data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.
Kinetic Analysis of Inhibition Mechanism
To understand how this compound inhibits the enzyme, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using graphical methods like the Lineweaver-Burk (double-reciprocal) plot.[10]
-
Lineweaver-Burk Plot: This plot linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
The pattern of the lines on the Lineweaver-Burk plot in the presence of different inhibitor concentrations reveals the mechanism of inhibition:[11]
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
Figure 3: Interpreting the mechanism of inhibition using Lineweaver-Burk plots.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Inhibitory Activity of this compound against Cholinesterases
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | TBD | TBD | TBD |
| Donepezil (Positive Control) | Reported | Reported | Reported |
TBD: To be determined experimentally. Reported: Values from literature or previous experiments.
Table 2: Kinetic Parameters of Cholinesterase Inhibition by this compound
| Enzyme | Inhibition Type | Ki (µM) |
| AChE | TBD | TBD |
| BChE | TBD | TBD |
TBD: To be determined from kinetic analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following points are critical:
-
Controls: The inclusion of appropriate blanks, negative, and positive controls in every assay is mandatory. The positive control validates the assay's sensitivity to known inhibitors.
-
Linearity: Ensure that the enzymatic reaction is in the linear range during the measurement period. This can be verified by plotting absorbance versus time for the uninhibited reaction.
-
DMSO Tolerance: The effect of the solvent (DMSO) on enzyme activity should be assessed to ensure it does not significantly interfere with the assay.
-
Reproducibility: All experiments should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the findings.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the evaluation of this compound as a cholinesterase inhibitor. By following these methodologies, researchers can obtain reliable and reproducible data on its inhibitory potency and mechanism of action. This information is crucial for the preclinical characterization of this compound and provides a solid foundation for its further investigation as a potential therapeutic agent.
References
- Yon, R. M., et al. (2006). Mechanistic and kinetic studies of inhibition of enzymes. Medical Hypotheses, 67(5), 1220-1224. [Link]
- Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
- PubChem. (n.d.). This compound. [Link]
- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]
- Johnson, G., & Moore, S. W. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]
- Colla, M., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 447-458. [Link]
- Al-Aboudi, A., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4338-4350. [Link]
- Rossi, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4069-4085. [Link]
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Application Notes: 4-(Pyridin-4-yl)pyrimidin-2-amine as a Novel Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Multidrug Resistance and the Promise of Efflux Pump Inhibition
The rise of multidrug resistance (MDR) in both pathogenic bacteria and cancer cells represents a critical global health challenge. A primary driver of MDR is the overexpression of efflux pumps—membrane-bound protein complexes that actively extrude a wide variety of structurally diverse compounds, including antibiotics and chemotherapeutic agents, from the cell.[1] This mechanism reduces the intracellular concentration of drugs, rendering them ineffective.[1]
In Gram-negative bacteria, the AcrAB-TolC efflux pump is a major contributor to antibiotic resistance.[2][3] This tripartite system spans the inner and outer bacterial membranes, creating a continuous channel for drug expulsion.[4] Similarly, in cancer cells, P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) superfamily, is a key efflux pump responsible for resistance to chemotherapy.[5][6][7]
A promising strategy to combat MDR is the development of efflux pump inhibitors (EPIs).[1][8] These molecules can block the function of efflux pumps, thereby restoring the efficacy of existing drugs.[1][9] This application note details the use of 4-(Pyridin-4-yl)pyrimidin-2-amine , a novel small molecule, in the study of efflux pump inhibition. We provide the scientific rationale and detailed protocols for its characterization as a potential EPI.
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C9H8N4 | PubChem CID: 1481944[10] |
| Molecular Weight | 172.19 g/mol | PubChem CID: 1481944[10] |
| Structure | A heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring. |
While the direct synthesis of this compound is not extensively detailed in the provided search results, related pyridinylpyrimidine amine compounds have been synthesized through various chemical methods, often involving nucleophilic substitution reactions.[11][12][13][14][15]
Proposed Mechanism of Action
This compound is hypothesized to function as an efflux pump inhibitor by competitively or non-competitively binding to the efflux pump, thereby preventing the binding and subsequent extrusion of substrate drugs. The pyridylpiperazine class of EPIs, which shares structural similarities, has been shown to bind to the transmembrane region of AcrB, a key component of the AcrAB-TolC pump.[16][17] This binding event disrupts the normal functional cycle of the pump.[4]
Protocol 1: Evaluation of Synergy with Antimicrobials using the Checkerboard Assay
Objective: To determine if this compound acts synergistically with a known antibiotic against a target bacterial strain, thereby indicating potential efflux pump inhibition.
Principle: The checkerboard assay is a microdilution method used to assess the in vitro interaction between two compounds.[18][19][20] By testing various concentration combinations, one can determine if the combined effect is synergistic, additive, indifferent, or antagonistic.[21][22] The Fractional Inhibitory Concentration (FIC) index is calculated to quantify this interaction.[18][20]
Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., erythromycin, levofloxacin)
-
Bacterial strain (e.g., Escherichia coli expressing AcrAB-TolC)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 measurements)
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into MHB and grow overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18]
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis (e.g., columns 1-10).
-
Prepare serial two-fold dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the antibiotic dilutions (to determine its MIC).
-
Row H should contain only the this compound dilutions (to determine its MIC).
-
A well with only bacterial inoculum will serve as the growth control, and a well with only broth will serve as the sterility control.[22]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
-
Data Analysis and FIC Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone, this compound alone, and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.[9]
-
Calculate the FIC index for each well showing no growth using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [18][20]
-
The ΣFIC is the lowest FIC index value obtained.
-
-
Interpretation of Results:
Protocol 2: Real-Time Ethidium Bromide Efflux Assay
Objective: To directly measure the ability of this compound to inhibit the efflux of a fluorescent substrate, ethidium bromide (EtBr), from bacterial cells.
Principle: This assay monitors the intracellular accumulation and subsequent efflux of EtBr, a fluorescent substrate for many efflux pumps.[23][24][25] In the presence of an energy source (e.g., glucose), active efflux pumps will extrude EtBr, leading to a decrease in intracellular fluorescence.[9] An effective EPI will block this process, resulting in a slower rate of fluorescence decay.[9]
Materials:
-
Bacterial strain (e.g., E. coli overexpressing AcrAB-TolC)
-
This compound
-
Ethidium bromide (EtBr)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - a proton motive force dissipator, as a positive control for efflux inhibition.
-
Glucose
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Cell Preparation:
-
Grow an overnight culture of the test bacteria.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4-0.6).
-
-
Dye Loading:
-
Pre-treat the bacterial suspension with a sub-inhibitory concentration of CCCP to de-energize the cells and facilitate EtBr loading.
-
Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL and incubate to allow for accumulation.[23]
-
-
Efflux Initiation and Measurement:
-
Centrifuge the EtBr-loaded cells to remove extracellular dye and resuspend the pellet in PBS.
-
Dispense the cell suspension into the wells of a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control with CCCP.
-
Place the plate in a fluorescence microplate reader and monitor the baseline fluorescence.
-
Initiate efflux by adding glucose to each well to energize the cells.[9]
-
Immediately begin monitoring the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 585 nm emission).[23]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound.
-
Calculate the rate of efflux from the initial slope of the fluorescence decay curve.
-
Determine the IC50 value of this compound by plotting the efflux rate against the inhibitor concentration.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay in Cancer Cells
Objective: To assess the potential of this compound to inhibit the P-gp efflux pump in a mammalian cancer cell line.
Principle: This assay measures the ability of a test compound to inhibit the transport of a known fluorescent P-gp substrate (e.g., a rhodamine derivative) out of P-gp-overexpressing cells.[6][7] Inhibition of P-gp leads to an accumulation of the fluorescent substrate inside the cells, resulting in an increased fluorescence signal.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MDCK-MDR1) and a parental control cell line.
-
This compound
-
Fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123)
-
Known P-gp inhibitor (e.g., Verapamil, Elacridar) as a positive control.[26]
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the P-gp overexpressing and parental cell lines according to standard protocols.
-
Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Incubation:
-
Remove the culture medium and wash the cells with an appropriate assay buffer.
-
Add the assay buffer containing various concentrations of this compound, a known P-gp inhibitor (positive control), and a vehicle control.
-
Pre-incubate the cells with the compounds for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Substrate Addition and Measurement:
-
Add the fluorescent P-gp substrate to all wells and incubate for a specific duration (e.g., 60-90 minutes) at 37°C.
-
After incubation, wash the cells to remove the extracellular substrate.
-
Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Workflow and Mechanisms
Experimental Workflow for Efflux Pump Inhibitor Screening
Caption: Workflow for identifying and characterizing efflux pump inhibitors.
Proposed Inhibition of the AcrAB-TolC Efflux Pump
Caption: Inhibition of the AcrAB-TolC pump by this compound.
References
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
- Ortega, M., et al. (2016). Synergy assessed by checkerboard. A critical analysis. PubMed.
- Creative Bioarray. (n.d.). P-gp Inhibition Assay.
- Ababou, A., et al. (2021). Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump. PubMed Central.
- BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay.
- El-Gendy, M. A., et al. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. PubMed Central.
- Du, D., et al. (2018). AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism. PubMed Central.
- Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing.
- The Assay Depot. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay.
- BioIVT. (n.d.). P-gp (MDR1) Transporter Assay (ABCB1).
- Kato, K., et al. (2011). Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. PubMed.
- The Fluorosome Company. (2018). A Fast and Simple Method for Measuring P-Glycoprotein (Pgp) Inhibition. Taylor & Francis Online.
- Spengler, G., et al. (2017). Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli. ResearchGate.
- El-Gendy, M. A., et al. (2022). Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. PubMed.
- Lee, H. J., et al. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy.
- Anes, J., et al. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. PubMed Central.
- Adams, M., et al. (2019). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. PubMed.
- Martins, M., et al. (2013). A SIMPLE METHOD for ASSESSMENT of MDR BACTERIA for OVER-EXPRESSED EFFLUX PUMPS. The Open Microbiology Journal.
- Adams, M., et al. (2019). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. ResearchGate.
- Faezi, S., et al. (2021). Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. Journal of Medical Microbiology and Infectious Diseases.
- Blair, J. M. A., et al. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sadique, A., et al. (2021). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PubMed Central.
- Spengler, G., et al. (2025). Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review. JMIR Publications.
- Chen, Y.-C., et al. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. MDPI.
- Kumar, A., et al. (2018). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Taylor & Francis Online.
- National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem Compound Database.
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central.
- Saponaro, G., et al. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
- Flipo, M., et al. (2024). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. PubMed.
- ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones.
- Alen, S., et al. (2022). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI.
- Schrick, D., et al. (2023). Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators. PubMed Central.
- Flipo, M., et al. (2024). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. PubMed Central.
- Plé, C., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. PubMed Central.
Sources
- 1. JMIR Research Protocols - Identification of Compounds With Potential Dual Inhibitory Activity Against Drug Efflux Pumps in Resistant Cancer Cells and Bacteria: Protocol for a Systematic Review [researchprotocols.org]
- 2. Reviving Antibiotics: Efflux Pump Inhibitors That Interact with AcrA, a Membrane Fusion Protein of the AcrAB-TolC Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
- 21. clyte.tech [clyte.tech]
- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
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- 26. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Pyridin-4-yl)pyrimidin-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining high yields of this important heterocyclic compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Introduction: Choosing Your Synthetic Path
The synthesis of this compound can be approached through several routes, with the most common being palladium-catalyzed cross-coupling reactions and classical condensation methods. The optimal choice depends on the availability of starting materials, scalability, and the specific challenges encountered in your laboratory. This guide will cover troubleshooting for both major pathways.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, are powerful methods for forming the C-C or C-N bond between the pyridine and pyrimidine rings. A common approach involves the reaction of a halopyrimidine with a pyridine-derived organometallic reagent or vice versa.
FAQ 1: My Suzuki-Miyaura coupling of 2-amino-4-chloropyrimidine with pyridine-4-boronic acid is giving low to no product. What are the likely causes?
Low conversion in the Suzuki-Miyaura coupling of these substrates can be attributed to several factors, primarily related to catalyst inhibition and the electronic nature of the coupling partners.
Underlying Causes and Explanations:
-
Catalyst Inhibition by the 2-Aminopyrimidine: The free amino group on the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. This is a well-documented issue with amino-substituted heterocyclic halides.
-
Poor Solubility of Reagents: Heterocyclic compounds can have poor solubility in common organic solvents, leading to a sluggish reaction.
-
Inefficient Transmetalation: The transfer of the pyridine group from boron to palladium is a critical step and can be slow if the conditions are not optimal.
-
Protodeboronation of Pyridine-4-boronic Acid: The boronic acid can be cleaved by residual water or base before it has a chance to couple, reducing the effective concentration of the nucleophile.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Initial Choice: Pd(PPh₃)₄ is a common starting point, but for challenging substrates, more robust catalytic systems are often necessary.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald's SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species and can mitigate catalyst deactivation by the amino group. N-heterocyclic carbene (NHC) ligands are also a good alternative.
-
-
Base Selection:
-
Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.
-
Recommendation: Screen a variety of bases. For substrates sensitive to strong bases, milder options like NaHCO₃ may be beneficial. The choice of base can significantly impact the transmetalation step.
-
-
Solvent System:
-
Typical Solvents: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with the addition of water, are effective.
-
Recommendation: Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid.
-
-
Temperature and Reaction Time:
-
Recommendation: If the reaction is sluggish at lower temperatures (e.g., 80-90 °C), a moderate increase in temperature (e.g., 100-110 °C) may be necessary. Microwave irradiation can be highly effective in reducing reaction times and improving yields.[1]
-
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol is a general starting point and may require optimization for your specific setup.
| Reagent | Amount (mmol) | Molar Equivalents |
| 2-Amino-4-chloropyrimidine | 1.0 | 1.0 |
| Pyridine-4-boronic acid | 1.2 | 1.2 |
| Pd₂(dba)₃ | 0.01 | 0.01 (1 mol%) |
| XPhos | 0.04 | 0.04 (4 mol%) |
| K₃PO₄ | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | 5 mL | - |
Procedure:
-
To a microwave reaction vial, add 2-amino-4-chloropyrimidine, pyridine-4-boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
DOT Script for Suzuki Coupling Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Part 2: Troubleshooting Condensation Reactions
The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dielectrophile with a guanidine derivative. For the synthesis of this compound, this would typically involve a pyridine-containing β-ketoester, β-diketone, or an enaminone.
FAQ 2: My condensation reaction between a pyridine-containing 1,3-dicarbonyl compound and guanidine is giving a low yield and multiple byproducts. What's going wrong?
Low yields and byproduct formation in this type of condensation are often due to competing reaction pathways, incomplete cyclization, or decomposition of starting materials.
Underlying Causes and Explanations:
-
Competing Hantzsch-type Reaction: If ammonia is present (e.g., from the decomposition of guanidine salts at high temperatures), a competing Hantzsch-type reaction can occur, leading to the formation of a dihydropyridine byproduct.
-
Incomplete Cyclization/Dehydration: The initial condensation may occur, but the subsequent cyclization and dehydration to form the aromatic pyrimidine ring may be slow or incomplete.
-
Poor Reactivity of the Pyridine-Containing Substrate: The electron-withdrawing nature of the pyridine ring can affect the reactivity of the dicarbonyl compound.
-
Suboptimal pH: The reaction is sensitive to pH. Conditions that are too acidic or too basic can hinder the desired reaction pathway.
Troubleshooting Protocol:
-
Control of Reaction Temperature:
-
Recommendation: Higher temperatures can promote the formation of byproducts. Running the reaction at a lower, controlled temperature can improve selectivity for the desired pyrimidine.
-
-
Choice of Guanidine Salt and Base:
-
Recommendation: Guanidine hydrochloride or nitrate are common starting materials. A non-nucleophilic base should be used to liberate the free guanidine in situ. Sodium ethoxide or methoxide in the corresponding alcohol are standard choices.
-
-
Order of Addition:
-
Recommendation: In some cases, adding the guanidine solution to the solution of the 1,3-dicarbonyl compound can help to control the initial condensation and minimize side reactions.
-
-
Catalysis:
-
Recommendation: If cyclization is an issue, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final dehydration step. However, this must be done carefully to avoid decomposition.
-
Experimental Protocol: General Condensation
| Reagent | Amount (mmol) | Molar Equivalents |
| Pyridine-containing 1,3-dicarbonyl | 1.0 | 1.0 |
| Guanidine hydrochloride | 1.2 | 1.2 |
| Sodium ethoxide | 1.2 | 1.2 |
| Ethanol | 10 mL | - |
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to form free guanidine.
-
Add the pyridine-containing 1,3-dicarbonyl compound to the guanidine solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
DOT Script for Condensation Reaction Troubleshooting
Caption: Troubleshooting workflow for condensation reactions.
Part 3: Purification Challenges
FAQ 3: I have successfully synthesized the product, but I am having difficulty with purification. What are the best methods?
The basic nitrogen atoms in both the pyridine and pyrimidine rings of this compound can make purification by standard silica gel chromatography challenging due to streaking and poor separation.
Troubleshooting Protocol:
-
Acid-Base Extraction:
-
Principle: The basic nature of the product can be exploited for purification.
-
Procedure:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the free base product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
-
Column Chromatography with Additives:
-
Recommendation: If chromatography is necessary, consider adding a small amount of a basic modifier to the eluent to improve peak shape and reduce tailing.
-
Common Additives: 0.1-1% triethylamine or ammonia in methanol can be added to the mobile phase.
-
-
Recrystallization:
-
Recommendation: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective final purification step.
-
DOT Script for Purification Strategy
Caption: Decision tree for purification strategies.
References
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. PMC - PubMed Central. [Link]
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. [Link]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. j-stage.jst.go.jp. [Link]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- Aminative Suzuki-Miyaura coupling. PubMed. [Link]
- Synthesis of substituted 4-amino-pyrimidines.
- Aminative Suzuki–Miyaura coupling. xingweili.com. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
- 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem. [Link]
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- This compound. PubChem. [Link]
Sources
Technical Support Center: Purification of 4-(Pyridin-4-yl)pyrimidin-2-amine
A Guide for Research, Development, and Manufacturing Professionals
From the Desk of the Senior Application Scientist:
Welcome to our dedicated technical guide on 4-(Pyridin-4-yl)pyrimidin-2-amine. As a key building block in medicinal chemistry and materials science, achieving high purity of this compound is critical for the success of downstream applications. Its unique chemical structure, featuring both a pyridine and a pyrimidine ring with an amine substituent, presents a specific set of purification challenges. The basic nitrogen atoms can lead to difficult chromatographic separations, and its solubility profile requires careful consideration for effective crystallization.
This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move from foundational knowledge to specific troubleshooting scenarios and detailed protocols, all grounded in established chemical principles and supported by authoritative references.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the key physical properties of this compound that influence its purification?
Understanding the fundamental properties of the molecule is the first step in designing an effective purification strategy. These values dictate the choice of solvents for recrystallization, extraction, and chromatography.
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₉H₈N₄ | - | [1][2][3] |
| Molecular Weight | 172.19 g/mol | Essential for calculating molarity and reaction yields. | [1][2][3] |
| Melting Point | 188.5-189 °C | A sharp melting point close to this range is a key indicator of high purity. | [2] |
| pKa (Predicted) | 3.34 ± 0.10 | Indicates a basic character. The molecule will be protonated at low pH, affecting its solubility and interaction with chromatographic media. | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | Guides the selection of solvents for recrystallization and mobile phases for chromatography.[4] | |
| Appearance | Typically a yellow crystalline solid. | A significant deviation in color (e.g., dark brown oil) suggests a high level of impurities.[5] |
Q2: What are the most likely impurities from a typical synthesis?
The most common synthesis involves the condensation of a (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one precursor with guanidine.[5] Based on this, likely impurities include:
-
Unreacted Starting Materials: Guanidine salts (e.g., guanidine nitrate) and the enone precursor.
-
Inorganic Salts: Bases like sodium hydroxide (NaOH) used as reagents.[5]
-
Side-Reaction Products: Isomeric byproducts or products from incomplete cyclization.
-
Residual Solvents: High-boiling point solvents like n-butanol are common in the synthesis and can be difficult to remove.[5]
Q3: I need a quick purity assessment. What's the best approach?
For a rapid evaluation, Thin-Layer Chromatography (TLC) is indispensable. A common mobile phase for this class of compounds is a mixture of a moderately polar solvent and a polar solvent, with a basic additive to prevent streaking.
-
Recommended TLC System: Dichloromethane:Methanol (9:1) + 0.5% Triethylamine (TEA).
-
Visualization: UV light (254 nm).
-
Interpretation: A single, well-defined spot suggests moderate to high purity. Multiple spots or significant streaking indicates the presence of impurities and the need for further purification.
Section 2: Troubleshooting Guide - Common Purification Issues
This section provides solutions to specific problems you may encounter during the purification process.
Q4: My crude product is a sticky oil or semi-solid and refuses to crystallize. What should I do?
This is a common issue, often caused by residual solvents or a high concentration of impurities that inhibit the formation of a crystal lattice.
Root Causes & Solutions:
-
Residual Solvent: High-boiling solvents like n-butanol or DMF can trap the product in an oily state.
-
Solution: Co-evaporate the crude material with a lower-boiling solvent like toluene or dichloromethane on a rotary evaporator three to four times. This helps to azeotropically remove the tenacious solvent.
-
-
High Impurity Load: Impurities disrupt the ordered arrangement required for crystallization.
-
Solution (Trituration): Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate). Stir or sonicate the mixture vigorously. The product should solidify, and the impurities will be washed away in the solvent. Decant the solvent and repeat if necessary before drying the solid product.
-
-
Lack of Nucleation: Sometimes, a supersaturated solution needs a "seed" to initiate crystallization.
-
Solution: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that promote crystal growth.
-
Q5: My recrystallization attempt resulted in a very low yield. How can I improve it?
Low yield during recrystallization is almost always a solvent issue. The ideal solvent should dissolve the compound completely when hot but very poorly when cold.
Troubleshooting Steps:
-
Incorrect Solvent Choice: Based on its known properties, this compound is only slightly soluble in methanol.[4] This makes methanol a good candidate for recrystallization, but a solvent mixture might be better.
-
Solution: Experiment with solvent systems. A good starting point is a mixture like Methanol/Dichloromethane or Ethanol/Water. Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot methanol), and then slowly add the "poor" solvent (e.g., water or hexanes) until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and traps soluble impurities.
-
Solution: After dissolving your compound in the hot solvent, cover the flask and allow it to cool to room temperature undisturbed over several hours. Once at room temperature, transfer it to an ice bath or refrigerator for at least another hour to maximize precipitation.
-
-
Using Too Much Solvent: Using an excessive volume of the "good" solvent will keep a significant portion of your product dissolved even when cold.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Q6: My compound streaks badly on a silica gel column, making separation impossible. Why is this happening and how do I fix it?
This is the most frequent and challenging issue with purifying basic amine compounds on standard silica gel.
Causality: The pyridine and aminopyrimidine nitrogens are basic (Lewis bases). The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This leads to strong, non-specific binding, causing the compound to move slowly and "streak" down the column instead of eluting as a tight band.
Solutions:
-
Use a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.
-
Primary Choice: Add 0.5% to 1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., Dichloromethane/Methanol).
-
Alternative: Prepare a mobile phase using methanol that has been pre-saturated with ammonia gas (e.g., 7N NH₃ in Methanol) and use this as the polar component of your eluent system (e.g., 95:5 Dichloromethane / (7N NH₃ in MeOH)).
-
-
Change the Stationary Phase: If streaking persists, switch to a less acidic support.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Use the same eluent systems as you would for silica.
-
Reversed-Phase (C18): For very polar impurities, reversed-phase chromatography using a mobile phase like Water/Acetonitrile with a modifier like formic acid or TFA can be effective. Note that in this case, the compound will be protonated.
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting workflow for streaking on silica gel.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common purification procedures.
Protocol 1: Recrystallization from a Methanol/Water System
This protocol is designed for purifying gram-scale quantities of the compound to >98% purity.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot methanol (start with ~50-60 mL) while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes persistently turbid.
-
Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 1:1 methanol/water, followed by a wash with a small amount of cold diethyl ether to help with drying.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Validation: Check the purity by measuring the melting point and running a TLC. The melting point should be sharp (e.g., 188-189 °C) and the TLC should show a single spot.[2]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This method is ideal for removing closely related impurities or for achieving the highest possible purity.
-
Sample Preparation: Dissolve the crude or partially purified compound (e.g., 1.0 g) in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder on a rotary evaporator.
-
Column Packing: Prepare a flash chromatography column with silica gel using a slurry of the starting eluent (e.g., 98:2 Dichloromethane/Methanol + 0.5% Triethylamine).
-
Loading: Carefully add the dried, pre-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Monitor the column fractions by TLC. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Dichloromethane/Methanol, always containing 0.5% TEA) to elute the product.
-
Fraction Collection: Collect the fractions that contain the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid should be of high purity. A final recrystallization step can be performed if needed to obtain crystalline material.
General Purification Workflow
The choice of method depends on the initial purity and the desired final purity. A multi-step approach is often the most effective.
Caption: A typical multi-step purification workflow for this compound.
References
- PubChem. 4-(Pyridin-3-yl)pyrimidin-2-amine.
- PubChem. This compound.
- Zhu, H., et al. (2020). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology, 80-81, 30-39. [Link]
- Bortolami, M., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
- Hyma Synthesis Pvt. Ltd.
- Bortolami, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4090-4112. [Link]
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Technical Support Center: Troubleshooting Aqueous Solubility of 4-(Pyridin-4-yl)pyrimidin-2-amine
Welcome to the technical support center for 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, poor solubility in neutral aqueous media is an expected characteristic that can pose significant hurdles for in vitro biological assays, DMPK studies, and formulation development.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, supplemented with detailed experimental protocols and scientific explanations to empower you to overcome these solubility challenges effectively.
Understanding the Molecule: A Physicochemical Overview
This compound is a heterocyclic compound containing both a pyridine ring and a 2-aminopyrimidine moiety. Its solubility behavior is dictated by these functional groups. The nitrogen atoms in both rings are basic and can be protonated in acidic conditions. This fundamental property is the key to manipulating its solubility.
| Property | Value / Description | Implication for Aqueous Solubility |
| Molecular Formula | C₉H₈N₄ | - |
| Molecular Weight | 172.19 g/mol [1][2] | Low molecular weight is generally favorable, but is secondary to ionization state. |
| Predicted logP | ~1.12[1] | Indicates moderate lipophilicity. The compound is not excessively "greasy," but will still have limited intrinsic solubility in water. |
| Key Structural Features | Pyridine Ring, 2-Aminopyrimidine Moiety | Contains multiple basic nitrogen atoms that can accept protons. This makes its solubility highly dependent on pH.[3][4] |
| H-Bond Acceptors/Donors | 4 Acceptors, 1 Donor[1] | The amine group can participate in hydrogen bonding, but this is insufficient to grant high solubility at neutral pH.[5] |
The most critical takeaway is that this compound is a basic compound . Its aqueous solubility will increase dramatically as the pH of the solution decreases.[4][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues in a progressive order, from simple fixes to more advanced formulation strategies.
Q1: My compound won't dissolve in my neutral buffer (e.g., PBS, pH 7.4). What is the first and most important step to take?
Answer: This is the most common and expected observation. At neutral pH, the compound exists predominantly in its free base form, which is poorly soluble. The primary and most effective strategy is to reduce the pH of your aqueous buffer.
Causality: By lowering the pH, you increase the concentration of protons (H⁺) in the solution. These protons will be captured by the basic nitrogen atoms on the pyridine and pyrimidine rings, forming a positively charged cation (a conjugate acid). This ionized form is significantly more polar than the neutral molecule, leading to a dramatic increase in its interaction with water molecules and, consequently, a major enhancement in solubility.[4][6][7]
Please see Experimental Protocol 1 for a step-by-step guide on preparing an acidic buffered solution. As a starting point, attempting to dissolve the compound in a buffer at pH 4.0 or below is recommended.
Q2: I made a concentrated stock solution in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I prevent it?
Answer: This phenomenon is known as "crashing out." Your compound is highly soluble in the pure DMSO stock, but when this stock is diluted into the aqueous buffer, two things happen: the DMSO concentration plummets, and the compound is introduced to an environment (the aqueous buffer) where its thermodynamic solubility is much lower. The precipitation occurs because the final concentration of the compound exceeds its solubility limit in that final buffer/co-solvent mixture.[8]
Here is a systematic approach to troubleshoot this issue:
| Potential Cause | Recommended Solution & Scientific Rationale |
| Final Concentration Too High | Solution: Decrease the final concentration of your compound. Rationale: First, determine the compound's maximum solubility in the final buffer system (see Protocol 2 ). This will define the upper concentration limit you can work with under those specific conditions. |
| Unfavorable Buffer pH | Solution: Lower the pH of your final aqueous buffer before adding the DMSO stock. Rationale: This is the most critical factor. By pre-acidifying the buffer (e.g., to pH 4.0), you create a "sink" condition where the compound immediately protonates and dissolves upon dilution, rather than precipitating. |
| Inefficient Mixing | Solution: Add the DMSO stock dropwise into the aqueous buffer while vortexing or stirring vigorously. Rationale: Rapid dispersion prevents localized areas of high concentration where the compound can nucleate and precipitate before it has a chance to dissolve in the bulk medium.[8] |
| Final DMSO Concentration | Solution: Slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1.0%). Rationale: While you must keep co-solvent levels low to avoid artifacts in biological assays, a modest increase can help maintain solubility.[8] Always run a parallel vehicle control with the identical DMSO concentration to validate your results. |
Q3: What is the optimal pH for dissolving this compound, and how do I determine it?
Answer: The optimal pH is one that is low enough to ensure the compound is fully protonated and solubilized. A general rule of thumb, based on the Henderson-Hasselbalch equation, is to formulate at a pH that is at least 1 to 2 units below the pKa of the primary basic functional group.
To determine this empirically for your specific buffer system, you should generate a solubility-pH profile . This experiment provides invaluable data on how solubility changes with pH, allowing you to select the lowest possible concentration of acid needed to achieve your target concentration. Please refer to Experimental Protocol 2 for a detailed methodology.
Q4: I need to achieve an even higher concentration for my experiment, and simple pH adjustment isn't sufficient. What are my next options?
Answer: When pH manipulation alone is insufficient, you can employ formulation-based strategies. These should be used in combination with an optimized acidic pH.
-
Co-solvents: These are water-miscible organic solvents that can increase solubility.[10][11][12] They are often used in preclinical formulations.[13]
-
How they work: Co-solvents disrupt the hydrogen-bonding network of water, reducing the polarity of the solvent system and making it more favorable for a moderately lipophilic compound to dissolve.[10]
-
Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.
-
See Experimental Protocol 3 for a co-solvent screening method.
-
-
Solubilizing Excipients: These are specialized molecules that can encapsulate or form complexes with the drug.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[14][15]
-
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which are spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core, leading to a significant increase in apparent solubility.[13]
-
Q5: For long-term development and in vivo studies, are there more robust strategies than creating acidic liquid formulations?
Answer: Yes. While acidic solutions are excellent for in vitro and discovery work, for formal preclinical and clinical development, creating a stable, solid form with enhanced solubility and dissolution properties is often preferred.
-
Salt Formation: This is the most common and effective method for basic compounds like yours.[7]
-
Process: The free base form of the compound is reacted with an acid (a "counter-ion") to form a stable, crystalline salt. Common counter-ions include hydrochloride (HCl), mesylate, and tartrate.
-
Advantages: Salt forms often have significantly higher aqueous solubility and faster dissolution rates compared to the free base.[16][17] This can dramatically improve oral bioavailability.[18] A salt screening study is performed to identify the optimal counter-ion that provides the best combination of solubility, stability, and manufacturability.[18][19]
-
-
Amorphous Solid Dispersions (ASDs): This is a more advanced technique for challenging compounds.
-
Process: The compound (API) is molecularly dispersed in a solid polymer matrix in a non-crystalline, amorphous state.[20][21] This is often achieved via spray-drying or hot-melt extrusion.[22]
-
Advantages: The amorphous form is a higher energy state than the stable crystalline form.[22][23] This excess energy translates into a higher apparent solubility, often allowing for supersaturated solutions to be generated in vivo, which can greatly enhance absorption.[22][24]
-
Visualizations & Workflows
Mechanism of pH-Dependent Solubility
The diagram below illustrates the fundamental equilibrium that governs the solubility of this compound. In acidic conditions, the equilibrium shifts towards the protonated, water-soluble form.
Sources
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- 2. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 24. crystallizationsystems.com [crystallizationsystems.com]
"4-(Pyridin-4-yl)pyrimidin-2-amine" reaction side product identification
Welcome to the Technical Support Center for "4-(Pyridin-4-yl)pyrimidin-2-amine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and the scientific reasoning behind our recommendations to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction to synthesize this compound is showing multiple spots on my TLC, and the yield of the desired product is low. What are the likely side products?
Low yields and the presence of multiple byproducts are common hurdles in pyrimidine synthesis. The specific side products formed often depend on the synthetic route employed. A prevalent method for synthesizing 2-aminopyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with guanidine.[1]
Common Side Products and Their Formation Mechanisms:
-
Regioisomers: If an unsymmetrical enone precursor is used, there is a possibility of forming a regioisomeric pyrimidine product. While the synthesis of this compound typically utilizes precursors designed to yield the desired isomer, incomplete reactions or impure starting materials could potentially lead to isomeric impurities.[2]
-
Self-Condensation of Starting Materials: The enone precursor, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, can undergo self-condensation reactions under basic conditions, leading to polymeric or oligomeric impurities that can be difficult to characterize and remove.
-
Hydrolysis of Guanidine: Guanidine salts are often used in these syntheses. If the reaction conditions are not strictly anhydrous, guanidine can hydrolyze to urea. Urea can then react with the enone precursor to form a pyrimidinone derivative instead of the desired 2-aminopyrimidine.
-
Incomplete Cyclization: The reaction proceeds through a series of intermediates. If the reaction is not driven to completion (e.g., insufficient heating time or temperature), these intermediates may be present in the final reaction mixture.
Troubleshooting and Optimization:
To mitigate the formation of these side products and improve your yield, consider the following:
-
Purity of Starting Materials: Ensure the purity of your (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and guanidine salt. Impurities in the starting materials can lead to a cascade of side reactions.[2][3]
-
Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the hydrolysis of guanidine.
-
Reaction Conditions: Optimize the reaction temperature and time. A systematic approach, such as a time-course study monitored by TLC or LC-MS, can help determine the optimal conditions for maximizing product formation while minimizing byproduct generation.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may favor the formation of certain side products.[2][3]
FAQ 2: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification strategies?
The purification of polar, nitrogen-containing heterocycles like this compound can be challenging due to their solubility characteristics and potential for interaction with silica gel.
Recommended Purification Protocols:
-
Column Chromatography:
-
Stationary Phase: While standard silica gel can be used, its acidic nature may lead to product tailing or degradation. Using deactivated silica (e.g., by pre-treating with a triethylamine solution in the eluent) or an alternative stationary phase like alumina can be beneficial.
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding methanol or ethanol. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve the peak shape and separation.
-
-
Recrystallization:
-
This is an excellent method for obtaining highly pure material if a suitable solvent system can be identified.
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain either soluble or insoluble at all temperatures.[2] Common solvents for recrystallizing pyrimidine derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures such as ethyl acetate/hexane.[2]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to promote the formation of well-defined crystals. If the product "oils out," try using a more polar solvent or a solvent mixture.[2]
-
Troubleshooting Guide: Side Product Identification
A critical step in optimizing your reaction is the identification of the major side products. This information provides valuable insights into the competing reaction pathways and allows for a more targeted approach to improving your synthesis.
Step-by-Step Workflow for Side Product Identification:
Caption: Workflow for Side Product Identification.
Detailed Protocols:
1. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
LC-MS is a powerful tool for the initial assessment of your crude reaction mixture.[4][5] It provides information on the number of components, their relative abundance, and their molecular weights.
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Detector: Diode Array Detector (DAD) or UV detector to monitor the elution of compounds.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.[4]
-
Mass Analyzer: A quadrupole or ion trap analyzer is sufficient for initial molecular weight determination.
-
-
Data Interpretation: The resulting chromatogram will show peaks for your desired product and any side products. The mass spectrum for each peak will provide the molecular weight of the corresponding compound. This information is invaluable for proposing potential structures for your side products.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Once a major side product has been isolated, NMR spectroscopy is the most definitive method for its structural elucidation.[4][5]
-
Sample Preparation: Dissolve the isolated side product in a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.
-
Table 1: Spectroscopic Data for this compound and a Potential Side Product
| Compound | ¹H NMR (DMSO-d6, δ ppm) | ¹³C NMR (DMSO-d6, δ ppm) | MS (ESI+) m/z |
| This compound | 8.70 (d, 2H), 8.50 (d, 1H), 8.05 (d, 2H), 7.20 (d, 1H), 7.00 (s, 2H, NH₂) | 164.0, 163.5, 158.0, 150.5, 145.0, 121.0, 108.0 | 173.1 [M+H]⁺ |
| Potential Pyrimidinone Side Product | 8.65 (d, 2H), 8.40 (d, 1H), 7.95 (d, 2H), 7.10 (d, 1H), 11.5 (br s, 1H, NH) | 165.0, 162.0, 155.0, 150.0, 144.0, 120.0, 109.0 | 174.1 [M+H]⁺ |
Note: The spectral data provided are illustrative and may vary depending on the specific experimental conditions.
By comparing the spectroscopic data of the isolated side product to that of the desired product and known compounds, you can confidently identify its structure. This knowledge will then empower you to modify your reaction conditions to suppress its formation.
References
- BenchChem. (n.d.). Technical Support Center: Managing Impurities in Pyrimidine Intermediate Synthesis.
- ChemicalBook. (2023). 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Pyrimidine.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- IJCERT. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
Sources
Optimizing reaction conditions for "4-(Pyridin-4-yl)pyrimidin-2-amine" synthesis
Welcome to the dedicated technical support center for the synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions at the bench.
Structure of This Guide
This guide is divided into two main sections, each addressing a common synthetic strategy for this compound.
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Part 1: The Cross-Coupling Approach. This section focuses on the popular Palladium-catalyzed methods, such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These are often the go-to methods for constructing the core biaryl structure.
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Part 2: The Classical Cyclization Approach. This section delves into the foundational synthesis of the pyrimidine ring from acyclic precursors, a robust and often cost-effective alternative.
Each section is presented in a question-and-answer format to directly address the practical issues you may encounter.
Part 1: The Cross-Coupling Approach: Troubleshooting and Optimization
The construction of this compound via Palladium-catalyzed cross-coupling is a powerful and versatile strategy. The two most common disconnections involve either a Suzuki-Miyaura coupling to form the C-C bond between the pyridine and pyrimidine rings, followed by a Buchwald-Hartwig amination, or the reverse sequence.
Scenario A: Suzuki-Miyaura Coupling of a Halogenated Pyrimidine with a Pyridylboronic Acid
This is a frequently employed route, typically starting with a 2-amino-4-halopyrimidine and 4-pyridylboronic acid (or a derivative).
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
FAQ 1: My Suzuki-Miyaura reaction is giving a very low yield. What are the likely causes and how can I fix it?
Low yields in the Suzuki coupling of heteroaromatics are a common frustration. The issue often lies in one of three areas: the stability of the boronic acid, the activity of the catalyst, or suboptimal reaction conditions.
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Protodeboronation of 4-Pyridylboronic Acid: 2- and 4-pyridylboronic acids are notoriously unstable and prone to protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium catalyst.[1][2] This is a major unproductive pathway.
-
Solution 1: Use a Boronic Ester. Pinacol esters or MIDA boronates are significantly more stable than the corresponding boronic acids.[1] They slowly hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing protodeboronation.
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Solution 2: Anhydrous Conditions. While many Suzuki couplings tolerate water, for sensitive substrates like pyridylboronic acids, using rigorously dried, degassed solvents and an inert atmosphere can suppress this side reaction.[3]
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Solution 3: Choice of Base. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like NaOH, as the latter can accelerate protodeboronation.[4][5]
-
-
Catalyst Inactivity: The Pd(0) active species can be sensitive to oxygen and may not be efficiently generated from the precatalyst.
-
Solution 2: Ligand Selection. Electron-rich, bulky phosphine ligands are crucial for activating the C-Cl or C-Br bond of the pyrimidine. Ligands like SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃ for heteroaryl couplings.[6][7]
-
Solution 3: Degas Your Solvents. Thoroughly sparge your solvents with an inert gas (Argon or Nitrogen) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3]
-
Suboptimal Reaction Conditions: The interplay of base, solvent, and temperature is critical.
-
Solution: Systematic Optimization. If initial attempts fail, a systematic screen of conditions is warranted. See the table below for a recommended starting point for optimization.
-
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often more reliable for generating the active Pd(0) species.[6] |
| Ligand | XPhos (if not using a pre-catalyst) | SPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Cs₂CO₃ | Weaker, non-nucleophilic bases often give cleaner reactions and minimize protodeboronation.[4][5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, 2-MeTHF/H₂O | A polar aprotic solvent is generally effective. The water is necessary to solubilize the base. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
FAQ 2: I'm seeing a lot of homocoupling of my 4-pyridylboronic acid. How can I prevent this?
Homocoupling (also known as the Ullmann reaction) of the boronic acid to form 4,4'-bipyridine is another common side reaction, often promoted by the presence of oxygen.
-
Causality: This side reaction is catalyzed by palladium and is exacerbated by the presence of O₂. The mechanism is thought to involve the oxidative dimerization of the boronic acid.
-
Solutions:
-
Strictly Inert Atmosphere: As with catalyst deactivation, ensuring your reaction is rigorously free of oxygen is the primary way to suppress homocoupling.[3]
-
Use a Boronic Ester: By keeping the concentration of the active boronic acid low, the rate of the bimolecular homocoupling reaction is reduced.
-
Lower Catalyst Loading: In some cases, excessively high catalyst loading can promote side reactions. Once optimal conditions are found, try reducing the catalyst loading.
-
Scenario B: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-4-yl)pyrimidine
If the C-C bond is formed first, the final step is the amination of a 2-halopyrimidine. 2-Chloropyrimidines are generally good substrates for this reaction.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
FAQ 3: My Buchwald-Hartwig amination of the 2-chloropyrimidine is stalled or incomplete. What should I try?
Incomplete conversion in Buchwald-Hartwig aminations of heteroaryl chlorides is often due to the challenging oxidative addition step or catalyst inhibition.
-
The C-Cl Bond is a Tough Nut to Crack: Aryl chlorides are significantly less reactive than aryl bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[6]
-
Solution 1: More Potent Catalyst System. This is the most critical factor. Use a modern, highly active catalyst system. A combination of a palladium pre-catalyst (like a G3 or G4 palladacycle) with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is essential for activating C-Cl bonds.[6]
-
Solution 2: Higher Temperature. These reactions often require more thermal energy. Temperatures in the range of 100-120 °C are common.[6]
-
Solution 3: Strong Base is Key. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst and higher temperatures.[6]
-
-
Product Inhibition: The product, an aminopyrimidine, can sometimes act as a ligand for the palladium center, leading to catalyst inhibition.
-
Solution: Ligand Choice and Stoichiometry. Using a strongly binding ligand (like the biarylphosphines mentioned above) can help prevent product inhibition by outcompeting it for coordination to the palladium. Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1).
-
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol provides a robust starting point for the amination of 2-chloro-4-(pyridin-4-yl)pyrimidine.
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2-chloro-4-(pyridin-4-yl)pyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a pre-catalyst, e.g., RuPhos, 3-7.5 mol%), and the base (e.g., NaOtBu, finely powdered, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Amine Source: If using a solid amine source like benzophenone imine (followed by hydrolysis), add it with the other solids. If using a solution of ammonia or a liquid amine, add it via syringe after the solvent.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a typical concentration of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench with water or a saturated aqueous solution of NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel.
Part 2: The Classical Cyclization Approach: Building the Pyrimidine Ring
A classic and often highly effective method for synthesizing 2-aminopyrimidines is the condensation of a guanidine salt with a 1,3-dielectrophile, such as an α,β-unsaturated ketone (enone).[8]
dot
Caption: Classical Pyrimidine Synthesis via Cyclocondensation.
FAQ 4: My cyclocondensation reaction between guanidine and the enone is not working or is giving a complex mixture of products. What can I do?
This reaction, while powerful, can be sensitive to reaction conditions and the purity of the starting materials.
-
Incorrect Base Stoichiometry or Strength: Guanidine is typically used as a salt (e.g., hydrochloride or carbonate). A base is required to liberate the free guanidine, which is the active nucleophile.
-
Solution 1: Use an Appropriate Base. A common choice is an alkoxide base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in the corresponding alcohol solvent. The base should be strong enough to deprotonate the guanidinium salt.
-
Solution 2: Check Stoichiometry. Use at least one equivalent of base relative to the guanidine salt. An excess of the base is often beneficial.
-
-
Side Reactions of the Enone: Enones can undergo polymerization or other side reactions under strongly basic conditions.
-
Solution 1: Control Temperature. Add the base or the enone at a lower temperature and then gently heat the reaction to reflux. This can minimize side reactions that may occur at higher initial temperatures.
-
Solution 2: Purity of the Enone. Ensure your enone starting material is pure. Impurities can initiate polymerization or lead to undesired byproducts.
-
-
Poor Solubility: The guanidine salt or the intermediate adducts may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.
-
Solution: Solvent Choice. Ethanol or methanol are common solvents for this reaction. If solubility is an issue, a more polar aprotic solvent like DMF could be explored, though this may require adjusting the base and temperature.
-
Experimental Protocol: Pyrimidine Synthesis from Guanidine and an Enone
This protocol is a general guideline for the synthesis of this compound from guanidine and a suitable enone precursor.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent (e.g., absolute ethanol).
-
Base and Guanidine: Add the base (e.g., sodium ethoxide, 1.1 equiv.) and guanidine hydrochloride (1.0 equiv.). Stir the mixture for 15-30 minutes at room temperature to generate the free guanidine.
-
Enone Addition: Add the enone (e.g., 1-(pyridin-4-yl)but-2-en-1-one, 1.0 equiv.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then taken up in water and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The crude product is purified by column chromatography or recrystallization.
References
- ChemRxiv. (2023).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Journal of the American Chemical Society. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]
- ResearchGate. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
- National Institutes of Health. (2015).
- National Institutes of Health. (2012). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
- MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
- ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- MDPI. (2023).
- ChemSpeed. (n.d.).
- PubMed. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. [Link]
- ResearchGate. (2025).
- National Institutes of Health. (2012).
- ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- National Institutes of Health. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- National Institutes of Health. (2021).
- Watec-aroma. (2026).
- Watec-aroma. (n.d.).
- National Institutes of Health. (2023). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
- MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
- Reddit. (n.d.). Struggling with Suzuki Reaction. [Link]
- Organic Syntheses. (n.d.). 4. [Link]
- MDPI. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ACS Publications. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. [Link]
Sources
Technical Support Center: Troubleshooting 4-(Pyridin-4-yl)pyrimidin-2-amine Aggregation in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the aggregation of the small molecule 4-(Pyridin-4-yl)pyrimidin-2-amine in biological assays. Our goal is to equip you with the scientific understanding and practical tools to identify, mitigate, and interpret results confounded by compound aggregation, a prevalent source of assay interference.
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a significant issue with molecules like this compound?
A1: Compound aggregation is a phenomenon where small molecules self-associate in aqueous solutions to form colloidal particles, typically ranging from 50 to 1000 nanometers in diameter.[1][2] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.[3][4] This is a well-recognized problem in high-throughput screening (HTS), where such compounds are often termed Pan-Assay Interference Compounds (PAINS).[5][6][7] Molecules like this compound, and structurally similar compounds, can be prone to aggregation, which may lead to misinterpretation of their biological activity.[8] The formation of these aggregates is concentration-dependent, occurring above a specific "critical aggregation concentration" (CAC).[9][10][11]
Q2: My initial screen shows potent inhibition with this compound. How can I determine if this is a genuine result or an aggregation artifact?
A2: Apparent potent inhibition is a classic characteristic of aggregating compounds.[12] To differentiate true inhibition from an artifact, a series of counter-screens and orthogonal assays are essential. The most direct methods involve testing for the hallmark behaviors of aggregators. These include sensitivity to non-ionic detergents, dependence on enzyme concentration, and direct detection of particles using biophysical methods.[1][13] A steep dose-response curve can also be an indicator of aggregation-based inhibition.[12]
Q3: What is the proposed mechanism by which these aggregates cause non-specific inhibition?
A3: The primary mechanism of inhibition by small molecule aggregates is believed to involve the adsorption of proteins onto the surface of the colloidal particles.[14] This interaction can lead to partial denaturation or unfolding of the enzyme, rendering it inactive.[3][15] The large surface area of the aggregates can sequester a significant amount of enzyme, effectively removing it from the reaction.[14] This model explains the non-specific nature of the inhibition, as it is not dependent on a specific binding interaction at the enzyme's active site.
Mechanism of Promiscuous Inhibition by Aggregates
Caption: Compound monomers form aggregates above the CAC, which then sequester and partially denature enzymes.
Troubleshooting Guide: Identifying & Mitigating Aggregation
This section provides a systematic approach to investigating and resolving suspected aggregation of this compound in your assays.
Issue 1: Unusually Potent IC50 Value and/or Steep Dose-Response Curve
If you observe a potent IC50 value that seems inconsistent with structure-activity relationships or an unusually steep dose-response curve, aggregation should be your primary suspect.
Caption: A decision flowchart for investigating suspected compound aggregation.
1. Detergent-Based Counter-Screen: This is the most common and effective method to diagnose aggregation.[13][16] Non-ionic detergents like Triton X-100 or Tween-20 disrupt the formation of colloidal aggregates at concentrations above their critical micelle concentration (CMC) but below levels that would denature the target protein.[4]
Protocol 1: Detergent Counter-Screen
-
Prepare Buffers:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[13]
-
-
Compound Dilutions: Prepare a full dose-response curve of this compound in both Buffer A and Buffer B.
-
Assay Performance: Run your standard biological assay in parallel with both sets of compound dilutions.
-
Data Analysis: Compare the IC50 values obtained in the presence and absence of detergent.
| Observation | Interpretation |
| Significant rightward shift (increase) in IC50 with detergent.[13] | Strong evidence of aggregation-based inhibition. |
| No significant change in IC50. | Aggregation is unlikely to be the primary mechanism of action. |
2. Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[17] It is highly sensitive to the presence of aggregates.[9][18]
Protocol 2: Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation: Prepare solutions of this compound in your assay buffer at concentrations spanning the observed IC50 value. Include a vehicle control (e.g., DMSO in buffer).
-
DLS Measurement: Analyze the samples using a DLS instrument. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles.[17][19]
-
Data Analysis: The software will generate a particle size distribution. The appearance of particles in the 50-1000 nm range that are absent in the vehicle control is a direct confirmation of aggregation.[1][20]
3. Varying Enzyme Concentration: The IC50 of a true, stoichiometric inhibitor should be independent of the enzyme concentration. In contrast, the IC50 of an aggregator is highly dependent on the enzyme concentration because the aggregates act as a sink for the enzyme.[1]
Protocol 3: Enzyme Concentration Titration
-
Assay Setup: Set up your assay with at least two different concentrations of your target enzyme (e.g., 1x and 10x the standard concentration).
-
IC50 Determination: Determine the IC50 of this compound at each enzyme concentration.
-
Data Analysis: Compare the IC50 values.
| Observation | Interpretation |
| IC50 value increases with increasing enzyme concentration.[1] | Consistent with an aggregation-based mechanism. |
| IC50 value remains constant regardless of enzyme concentration. | Suggests a specific, stoichiometric binding mode. |
Issue 2: Assay Interference and Inconsistent Results
Even at concentrations where aggregation is not causing overt inhibition, it can still lead to assay interference, such as light scattering in optical-based assays.[21]
1. Centrifugation: High-speed centrifugation can pellet larger aggregates, effectively removing them from the solution.[13] Re-testing the supernatant can reveal if the observed activity was due to these particles.
2. Use of Decoy Proteins: Including a non-reactive protein, such as bovine serum albumin (BSA), in the assay buffer can sometimes mitigate the effects of aggregation by providing an alternative binding surface for the aggregates.[13]
3. Orthogonal Assays: Confirming activity in an assay with a different detection method (e.g., switching from a fluorescence-based to a label-free detection system) can help rule out technology-specific interference.[21][22]
4. The β-Lactamase Counter-Screen: A well-established counter-screen involves testing the compound against an unrelated, well-characterized enzyme like AmpC β-lactamase.[13] Many aggregators show non-specific inhibition of this enzyme, which is reversible with detergent.[4][13]
| Counter-Screen / Method | Principle | Expected Result for Aggregator | Reference |
| Detergent Titration | Detergents disrupt colloidal aggregates. | Potency decreases with increasing detergent concentration. | [13] |
| Centrifugation | Pellets aggregates, removing them from solution. | Decreased activity in the supernatant. | [13] |
| DLS | Directly measures particle size. | Detection of particles (50-1000 nm) at active concentrations. | [17][23] |
| Enzyme Concentration Titration | Aggregators' IC50 is dependent on enzyme concentration. | IC50 increases with higher enzyme concentration. | [1] |
| β-Lactamase Assay | A standard "aggregator-sensitive" enzyme. | Detergent-sensitive inhibition of β-lactamase. | [13] |
By systematically applying these troubleshooting guides and counter-screens, researchers can confidently identify and navigate the challenges posed by the aggregation of this compound, ensuring the integrity and reliability of their experimental findings.
References
- Coan, K. E. H., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 131(12), 4342–4351. [Link]
- University of Pittsburgh. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery.
- McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Identification and Prediction of Promiscuous Aggregating Inhibitors among Known Drugs. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]
- Wikipedia. (2023). Pan-assay interference compounds.
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]
- Dahlin, J. L., Walters, M. A., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Biochemical and Pharmacological Research, 3(1), 1-3. [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
- Reddit. (2014). CMC vs CAC Is there a difference? r/askscience. [Link]
- Feng, B. Y., & Shoichet, B. K. (2008). Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612. [Link]
- Kłos, M., et al. (2018). Clear distinction between CAC and CMC revealed by high-resolution NMR diffusometry for a series of bis-imidazolium gemini surfactants in aqueous solutions. Physical Chemistry Chemical Physics, 20(46), 29153-29162. [Link]
- Coan, K. E. H., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding.
- Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies.
- ResearchGate. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. Request PDF. [Link]
- ResearchGate. (n.d.). Critical aggregation concentration (cac) and critical micelle... | Download Scientific Diagram.
- Novatia, LLC. (n.d.). Aggregation by DLS.
- PubMed. (2012). The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property. SAR and QSAR in Environmental Research, 24(2), 89-101. [Link]
- Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
- Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
- ACS Publications. (2005). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Biochemistry, 44(48), 15729–15735. [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
- Cunningham, B. T., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening, 18(5), 595–605. [Link]
- National Center for Biotechnology Information. (n.d.). Figure 9. [Dynamic light scattering for the...]. In Assay Guidance Manual. [Link]
- Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays.
- Medium. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering.
- ResearchGate. (2018). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 10(3), e49. [Link]
- Feng, B. Y. (2006). The Detection, Prevalence and Properties of Aggregate-Based Small Molecule Inhibition. eScholarship, University of California. [Link]
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Espace INRS. (n.d.). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery.
- National Center for Biotechnology Information. (n.d.). Table 4. [Summary of aggregation counter-screens.]. In Assay Guidance Manual. [Link]
- PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine.
- MDPI. (2023). Efflux Pump-Binding 4(3-Aminocyclobutyl)Pyrimidin-2-Amines Are Colloidal Aggregators. International Journal of Molecular Sciences, 24(12), 10255. [Link]
- PubChem. (n.d.). This compound.
- SciSpace. (2022). Mitigating Molecular Aggregation in Drug Discovery with Predictive Insights from Explainable AI.
- PubChem. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine.
- PubMed. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 332-343. [Link]
- PubMed. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595-1598. [Link]
Sources
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- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
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- 12. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
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- 23. wyatt.com [wyatt.com]
Preventing "4-(Pyridin-4-yl)pyrimidin-2-amine" degradation in solution
Welcome to the dedicated support center for 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. We will address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions based on established principles of heterocyclic chemistry.
Troubleshooting Guide: Diagnosing and Solving Degradation
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My solution of this compound, which was initially colorless, has turned yellow/brown. What is happening?
A1: Explanation of Causality
A color change is a primary indicator of chemical degradation. For a molecule like this compound, which contains multiple nitrogen heterocycles and an exocyclic amine group, this is often due to oxidation or photodegradation. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidative processes, which can create chromophores that absorb visible light. Furthermore, pyridine and pyrimidine rings can undergo photochemical reactions, especially when exposed to UV light, leading to the formation of colored byproducts.[1][2][3]
Immediate Actions & Solutions:
-
Verify Purity: Immediately analyze a sample of the colored solution using High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound and identify any new impurity peaks.
-
Cease Light Exposure: Protect your solution from all light sources by wrapping the container in aluminum foil or using an amber vial.
-
Inert Atmosphere: If oxidation is suspected, prepare a fresh solution using a solvent that has been de-gassed by sparging with an inert gas like argon or nitrogen. Store the solution under an inert headspace.
Q2: My compound's purity, as measured by HPLC, is decreasing over time even when stored in the dark. What are the likely non-photolytic degradation pathways?
A2: Explanation of Causality
If photodegradation is ruled out, the instability is likely due to solvent-mediated or pH-dependent reactions.
-
Hydrolysis: The pyrimidine ring, particularly with an amine substituent, can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
-
pH Effects: The molecule has several basic nitrogen atoms.[4][5][6] The protonation state of these nitrogens is dependent on the pH of the solution. In an unbuffered solution, dissolved atmospheric CO₂ can form carbonic acid, gradually lowering the pH and potentially accelerating degradation. Conversely, certain solvents or impurities could create a basic environment. An acidic pH can increase the solubility of pyridine-containing compounds but may also render them more susceptible to certain degradation pathways.[7]
-
Solvent Reactivity: Protic solvents (like methanol or water) can participate in hydrogen bonding and proton transfer, which may facilitate degradation. Trace impurities in the solvent (e.g., peroxides in older ethers or aldehydes in alcohols) can also react with the amine group.
Troubleshooting Protocol:
-
pH Measurement: Carefully measure the pH of your solution. If it is outside the neutral range (6.5-7.5), this is a likely cause.
-
Solvent Purity Check: Use only high-purity, spectroscopy-grade or HPLC-grade solvents. If using ethers like THF, ensure they are peroxide-free.
-
Switch to an Aprotic Solvent: Consider preparing your solution in a less reactive, aprotic solvent such as DMSO, DMF, or Acetonitrile, depending on solubility and experimental compatibility.
-
Buffer the Solution: If an aqueous or protic solvent system is required, incorporate a suitable buffer (e.g., PBS at pH 7.4) to maintain a stable pH environment.
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for degradation issues.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for a stock solution of this compound?
For maximum stability, stock solutions should be prepared and stored following the guidelines below. These conditions are designed to mitigate the primary degradation pathways of oxidation, photodegradation, and hydrolysis.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, HPLC-grade DMSO or DMF | Aprotic solvents minimize hydrolysis and proton-transfer reactions. High purity avoids reactive contaminants. |
| Temperature | -20°C or -80°C | Low temperatures drastically reduce the rate of all chemical reactions. |
| Light Exposure | Store in amber vials or foil-wrapped tubes | Prevents UV-induced photodegradation.[1][2][3] |
| Atmosphere | Aliquot under an inert gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation of the electron-rich amine and heterocyclic rings. |
| Container | Type 1 borosilicate glass vials with PTFE-lined caps | Ensures minimal leaching of contaminants and provides a tight seal against moisture and air. |
How do I prepare a stable stock solution for long-term storage?
This protocol provides a self-validating system for preparing a stable, reliable stock solution.
Protocol: Preparation of a Stabilized Stock Solution
-
Pre-Experiment Setup:
-
Place your vial of solid this compound and a sealed bottle of anhydrous DMSO in a desiccator for at least 1 hour to remove surface moisture.
-
Prepare amber glass vials with PTFE-lined screw caps.
-
-
Weighing:
-
In a controlled environment with low humidity, accurately weigh the desired amount of the compound directly into the vial.
-
-
Solvent Addition:
-
Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Briefly vortex and/or sonicate in a water bath until the solid is completely dissolved.
-
-
Inert Gas Purge:
-
Gently flush the headspace of the vial with a stream of argon or nitrogen for 15-30 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in separate amber vials, purging the headspace of each before sealing.
-
Label clearly with compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Stock Solution Preparation Workflow
Caption: Workflow for preparing a stable stock solution.
How can I analytically monitor the stability of my solution over time?
Regularly assessing the purity of your stock or working solutions is critical. A reversed-phase HPLC-UV method is a robust and accessible technique for this purpose.[8]
Protocol: HPLC-UV Stability Monitoring
-
Method Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Gradient: A typical starting gradient would be 5% B to 95% B over 10-15 minutes. This must be optimized for your specific system to ensure good separation of the parent peak from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determine this by running a UV scan).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
-
At Time Zero (immediately after preparation), dilute your stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
Inject and record the chromatogram. The area of the main peak represents 100% purity at T=0.
-
-
Time-Point Analysis:
-
Store your stock solution and a working dilution under the desired test conditions (e.g., 4°C, room temperature).
-
At subsequent time points (e.g., 24h, 48h, 1 week), inject a sample from the working dilution.
-
Analysis: Compare the peak area of the parent compound to the T=0 value. The appearance of new peaks or a decrease in the main peak area indicates degradation. Calculate the percent remaining: (Peak Area at T=x / Peak Area at T=0) * 100.
-
For higher sensitivity and identification of degradant masses, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8]
Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Primary Use | Purity quantification, Stability monitoring | Degradant identification, High-sensitivity quantification |
| Sensitivity (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
| Complexity | Relatively simple, widely available | More complex, requires specialized equipment |
| Information Provided | Retention time, Peak area (concentration) | Retention time, Mass of parent & fragments (structural info) |
References
- Fang, F., Li, M., Huang, M., & Wu, C. (2012).
- Fang, F., Li, M., Huang, M., & Wu, C. (2011).
- ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF.
- Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342–2344. [Link]
- MDPI. (2023).
- ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and...
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. [Link]
- Eawag. (n.d.).
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning. (General reference for amine chemistry)
- Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Science.gov. [Link]
- Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
- MDPI. (2023).
- Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Pyrimidine Methanamine. BenchChem. (While for a related compound, the analytical principles are directly applicable).
- JoVE. (2023).
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Technical Support Center: Managing "4-(Pyridin-4-yl)pyrimidin-2-amine" Interference in High-Throughput Screens
Prepared by the Senior Application Science Team
Welcome to the technical support resource for researchers encountering challenges with hits derived from the 4-(pyridin-4-yl)pyrimidin-2-amine scaffold in high-throughput screening (HTS) campaigns. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you distinguish genuine hits from misleading artifacts, ensuring the integrity and efficiency of your drug discovery pipeline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it appear as a frequent hit?
This compound is a chemical compound with the molecular formula C9H8N4[1]. The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitor programs and other drug discovery projects, making it prevalent in screening libraries[2][3][4]. While its structure can be a valid starting point for medicinal chemistry, it also contains substructural features that can lead to non-specific activity or assay interference. Its repeated appearance across various assays may indicate it belongs to a class of compounds known as Pan-Assay Interference Compounds (PAINS).[5][6][7] PAINS are notorious for producing false positive results in HTS campaigns through a variety of mechanisms unrelated to specific, targeted binding.[5][8]
Q2: What are the most common mechanisms by which this compound might cause false positives?
Compounds like this compound can generate false-positive signals through several mechanisms that are independent of true target engagement. It is crucial to identify the specific mode of interference to effectively triage your hits.[9][10]
| Interference Mechanism | Description | Primary Indicator in HTS Data | Recommended Triage Assay |
| Colloidal Aggregation | At critical concentrations, the compound self-assembles into sub-micrometer aggregates. These particles can non-specifically sequester and denature proteins, leading to apparent inhibition.[11][12][13][14] | Steep dose-response curves; activity is highly sensitive to assay conditions (e.g., protein concentration). | Detergent Counter-Screen; Dynamic Light Scattering (DLS). |
| Assay Technology Interference | The compound directly interferes with the detection method. This can include autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme (e.g., luciferase).[15][16] | Activity observed in control wells lacking the target enzyme; unusual signal kinetics. | Pre-read/Post-read Signal Measurement; Target-independent "Spike-Recovery" Assay. |
| Chemical Reactivity | The compound or a reactive degradation product may covalently modify the target protein, often through reaction with cysteine residues. This can also involve redox cycling, which produces reactive oxygen species like hydrogen peroxide.[5][8] | Time-dependent inhibition; activity is sensitive to reducing agents (e.g., DTT). | Thiol-reactivity assays; Redox cycling assays (e.g., using HRP and phenol red).[17] |
| Promiscuity/Off-Target Binding | The compound is a "promiscuous inhibitor" that binds to numerous unrelated proteins, often with low affinity and poor structure-activity relationships (SAR).[11][13][18] | Hits appear across multiple, unrelated screening campaigns. | Selectivity profiling against a panel of unrelated enzymes or targets. |
Troubleshooting Guide: From HTS Hit to Validated Lead
This section addresses specific experimental scenarios you may encounter after a primary screen.
Problem: My primary screen yielded many hits with the aminopyrimidine scaffold. Are they all false positives?
Not necessarily, but a high hit rate from a single structural class is a significant red flag that warrants rigorous investigation.[17][19] This pattern often points towards a common, non-specific mechanism of action rather than selective target binding. Your immediate goal is to triage these hits efficiently to separate artifacts from compounds worthy of follow-up.
Solution Workflow:
-
Re-test from Solid Sample: Purchase or re-synthesize a fresh powder sample of your top hits. Initial HTS hits can be misleading due to issues with compound purity or concentration in the library plates. Confirm activity with the primary assay using the new sample.
-
Establish a Dose-Response Relationship: A genuine hit should display a smooth, sigmoidal dose-response curve. Unusually steep or incomplete curves can be indicative of artifacts like aggregation.[19]
-
Execute Orthogonal and Counter-Screens: This is the most critical step. An orthogonal assay uses a different detection method to measure target activity, which helps eliminate technology-specific interference.[17][20] Counter-screens are designed to directly test for known interference mechanisms.
Caption: Hit Triage and Validation Workflow.
Problem: My hit is potent in a biochemical assay but shows no activity in a cell-based assay. What is the cause?
This is a common and important observation in the hit-to-lead process. The discrepancy points to a difference between the simplified in vitro environment and the complex biology of a living cell.[21][22][23]
Possible Causes & Solutions:
-
The Biochemical Hit is an Artifact: This is the most frequent reason. Aggregation-based inhibition, for instance, is often suppressed in the crowded, detergent-like environment of the cell and by the high protein concentrations in cell culture media.[11][12]
-
Action: Perform the detergent counter-screen described in Protocol 1 . If the compound's IC50 increases significantly in the presence of a non-ionic detergent, aggregation is the likely cause.
-
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Action: Use computational models (e.g., calculate cLogP) to predict membrane permeability. Experimentally, you can use cell permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Active Efflux: The compound may be a substrate for efflux pumps (like P-gp) that actively remove it from the cell.
-
Action: Test the compound's activity in the presence of known efflux pump inhibitors.
-
Problem: I suspect my compound is an aggregator. How can I prove it?
Proving aggregation requires a series of specific tests designed to perturb the formation of the inhibitory colloidal particles.[14]
Definitive Tests for Aggregation:
-
Detergent Sensitivity: This is the gold standard. Aggregates are disrupted by non-ionic detergents. A significant rightward shift (increase) in the compound's IC50 value in the presence of 0.01-0.1% Triton X-100 or Tween-80 is strong evidence of aggregation.[17] (See Protocol 1 ).
-
Enzyme Concentration Dependence: The inhibitory activity of aggregators is highly sensitive to the concentration of the target enzyme.
-
Direct Detection (DLS): Dynamic Light Scattering (DLS) can directly detect the formation of sub-micrometer particles in a solution of your compound under assay buffer conditions.[13]
Caption: Common HTS Interference Mechanisms.
Key Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if the inhibitory activity of a hit compound is dependent on the formation of colloidal aggregates.
Materials:
-
Hit compound stock solution (e.g., 10 mM in DMSO).
-
Target enzyme and substrate.
-
Assay buffer.
-
10% Triton X-100 stock solution (non-ionic detergent).
-
Assay plates (e.g., 384-well).
-
Known well-behaved inhibitor (positive control).
-
DMSO (vehicle control).
Procedure:
-
Prepare two sets of serial dilutions of your hit compound in DMSO.
-
For the "Test" condition, prepare the assay buffer to a final concentration of 0.05% Triton X-100 .
-
For the "Control" condition, use the standard assay buffer without Triton X-100.
-
Dispense the compound dilutions into their respective assay plates ("Test" and "Control").
-
Add the enzyme to all wells and incubate according to your standard protocol.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using your standard detection method.
-
Repeat steps 1-7 for your positive control inhibitor.
Interpretation of Results:
-
Aggregator: You will observe a significant rightward shift (e.g., >10-fold increase) in the IC50 value in the "Test" (plus detergent) condition compared to the "Control" condition.
-
Non-Aggregator/Specific Inhibitor: The IC50 values will be nearly identical between the "Test" and "Control" conditions. The positive control inhibitor should show no significant shift in potency.
Protocol 2: Orthogonal Assay Validation (Example: Kinase Assay)
Objective: To confirm hit activity using a detection technology that is different from the primary screen, thereby ruling out technology-specific artifacts.
Scenario: Your primary screen was a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). A suitable orthogonal assay would be one that directly measures substrate phosphorylation.
Materials:
-
Hit compound.
-
Target kinase, substrate peptide, and ATP.
-
Primary assay reagents (e.g., Kinase-Glo®).
-
Orthogonal assay reagents (e.g., TR-FRET using a phospho-specific antibody, or a fluorescence polarization assay).
-
Known inhibitor (positive control).
Procedure:
-
Primary Assay Confirmation: Run a full dose-response curve for your hit compound using the original luminescence-based assay to confirm its IC50 value.
-
Orthogonal Assay Setup: Optimize the orthogonal assay (e.g., TR-FRET) according to the manufacturer's protocol to ensure a robust signal window.
-
Dose-Response in Orthogonal Assay: Run a full dose-response curve for the same hit compound using the optimized TR-FRET assay.
-
Control Compound: Test the positive control inhibitor in both assays.
Interpretation of Results:
-
Confirmed Hit: The compound shows comparable potency (e.g., IC50 within 3-5 fold) in both the primary (luminescence) and orthogonal (TR-FRET) assays. This significantly increases confidence that the compound is a genuine inhibitor of the target.
-
Potential Artifact: The compound is potent in the primary assay but inactive or significantly less potent (>10-fold difference) in the orthogonal assay. This suggests the compound was interfering with the primary assay's detection technology (e.g., inhibiting the luciferase enzyme in Kinase-Glo®).[15][16]
References
- McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
- Chang, L. A., & Carlson, H. A. (2013). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition.
- Shoichet, B. K. (2004). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. [Link]
- North Carolina State University. (n.d.). What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
- Wikipedia. (2023). Pan-assay interference compounds. [Link]
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
- Giordanetto, F., & Gatalo, O. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
- Alves, V. M., & Cino, E. A. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access. [Link]
- Coan, K. E. H., & Shoichet, B. K. (2008). High-throughput Assays for Promiscuous Inhibitors. Pacific Symposium on Biocomputing. [Link]
- Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
- Shtarling, M. (2007). False positives in the early stages of drug discovery. Expert Opinion on Drug Discovery. [Link]
- Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Celtarys Research. (2024). Biochemical assays in drug discovery and development. [Link]
- Dahlin, J. L., Auld, D. S., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- IRBM. (n.d.). Biochemical & Cell-based Assays. [Link]
- BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
- Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
- Heyduk, T., & Heyduk, E. (2005). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of Biomolecular Screening. [Link]
- Wang, Y., et al. (2020). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays.
- Crumb, W. J., et al. (2010). Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Journal of Pharmacology and Toxicology. [Link]
- SOP Guide for Pharma. (2024). SOP for Handling of High-Throughput Screening (HTS) Equipment. [Link]
- Instrument Choice. (2024). High-Throughput Screening (HTS)
- ResearchGate. (2016).
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
- Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
- Engel, M., & Schultz, C. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
- García-García, E., et al. (2012). Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. Bioorganic & Medicinal Chemistry. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
- MacKerell, A. D. (2021). New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences. [Link]
- de Esch, I. J. P., et al. (2010). Reduction of hERG Inhibitory Activity in the 4-piperidinyl Urea Series of H3 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. [Link]
- Guo, D., et al. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Scientific Reports. [Link]
- Rosenthal, A. S., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters. [Link]
- O'Dowd, H., et al. (2011). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. Journal of Antimicrobial Chemotherapy. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]
- Taylor, C. M., et al. (2020). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Infectious Diseases. [Link]
- Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]
- Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences. [Link]
Sources
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- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Technical Support Center: Enhancing the Oral Bioavailability of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyridin-4-yl)pyrimidin-2-amine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process of improving the oral bioavailability of this important class of molecules.
The this compound scaffold is a key component in many kinase inhibitors.[1][2] However, like many kinase inhibitors, these derivatives often present significant challenges in achieving adequate oral bioavailability, which can hinder their therapeutic potential.[3] This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges effectively.
I. Troubleshooting Guide: Addressing Low Oral Bioavailability in Preclinical Models
This section is formatted to help you diagnose and resolve common issues observed during your in vivo and in vitro experiments.
Issue 1: Poor Aqueous Solubility
Poor solubility is a primary obstacle to achieving good oral absorption for many kinase inhibitors.[4][5] If your this compound derivative is exhibiting low solubility, consider the following:
| Symptom | Possible Cause | Troubleshooting & Optimization Steps |
| Low dissolution rate in simulated gastric/intestinal fluids. | The compound has inherently poor aqueous solubility due to its crystalline structure or lipophilicity. | 1. Physicochemical Characterization: - Determine the pKa of your compound to understand its ionization state at different physiological pH values. - Measure the LogP/LogD to quantify its lipophilicity.2. Salt Formation: - For basic derivatives, forming a salt (e.g., hydrochloride, mesylate) can significantly improve solubility and dissolution rate.[6][7][8]3. Formulation Strategies: - Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution.[9][10] - Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[5][10] - Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[11][12] |
| Precipitation of the compound upon dilution of a stock solution. | The compound is supersaturating and then crashing out of solution. | - Increase the percentage of co-solvent (e.g., DMSO) in your initial stock solution, but remain mindful of its potential effects on downstream assays.[13]- Consider using a different buffer system or adding solubilizing excipients.[13]- If the issue persists, this is a strong indicator that formulation strategies will be necessary for in vivo studies.[13] |
| Inconsistent solubility results between experiments. | Issues with the solid form of the compound (e.g., different crystalline forms, presence of amorphous content). | - Ensure consistent solid-state properties of your compound from batch to batch.- Use a well-defined and consistent experimental protocol, particularly regarding shaking time and temperature.[13] |
Issue 2: Low Intestinal Permeability and/or High Efflux
Even if a compound dissolves, it must still effectively cross the intestinal epithelial barrier to reach systemic circulation.
| Symptom | Possible Cause | Troubleshooting & Optimization Steps |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction in a Caco-2 assay. | The compound has inherently poor membrane permeability. | - Analyze the physicochemical properties of the compound (e.g., high molecular weight, high polar surface area).[13]- Consider medicinal chemistry approaches to improve lipophilicity or reduce the number of hydrogen bond donors/acceptors.[13] |
| High efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay. | The compound is a substrate for an efflux transporter (e.g., P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP)).[14] | - Confirm transporter involvement by co-dosing with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[13]- If confirmed, consider chemical modifications to the derivative to reduce its recognition by the transporter. |
| Low mass balance/recovery in the Caco-2 assay. | - Compound may be binding to the plate material.- The compound may be metabolized by enzymes present in the Caco-2 cells.- The compound may be unstable in the assay buffer. | - Use low-binding plates.- Analyze cell lysates and wash solutions to quantify the retained compound.- Assess the metabolic stability of the compound in Caco-2 cell homogenates.[13] |
Issue 3: High First-Pass Metabolism
Extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can significantly reduce oral bioavailability.[4]
| Symptom | Possible Cause | Troubleshooting & Optimization Steps |
| Rapid disappearance of the parent compound over time in a liver microsome stability assay. | The compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s). | - Identify the specific CYP enzymes involved using recombinant human CYP enzymes.[13]- Conduct metabolic stability assays with both human and rodent liver microsomes to assess potential species differences. |
| Low exposure (in vivo) despite good solubility and permeability. | High first-pass metabolism is likely the primary contributor to low bioavailability. | - Consider medicinal chemistry strategies to block the sites of metabolism on the molecule. For example, introducing a methyl group can sometimes curb metabolism.[15]- A prodrug approach could be explored to mask the metabolic soft spot until after absorption.[11][16] |
Issue 4: High Variability in Pharmacokinetic (PK) Data
High variability in animal studies can make it difficult to interpret results and make confident decisions.
| Symptom | Possible Cause | Troubleshooting & Optimization Steps |
| Large error bars in plasma concentration-time profiles. | - Food Effects: The presence or absence of food can significantly alter absorption.[3]- Inconsistent Dosing Formulation: A non-homogenous formulation can lead to variable drug concentrations.- Animal-to-Animal Variability: Natural physiological differences can contribute to variability.[4] | - Conduct a food-effect study by dosing the compound to animals in both fasted and fed states.[4]- Thoroughly validate the homogeneity and stability of your dosing formulation.- Increase the sample size to obtain more statistically meaningful data.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many this compound derivatives?
A1: The low oral bioavailability of this class of compounds is often multifactorial. Key reasons include poor aqueous solubility, which is common for many kinase inhibitors, and high first-pass metabolism in the liver and/or gut wall.[3][4] Additionally, some derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the gastrointestinal lumen, limiting absorption.[17]
Q2: How can I quickly assess the potential for poor oral bioavailability in my newly synthesized derivatives?
A2: A combination of in silico and in vitro models can provide an early indication.[18][19]
-
In Silico Tools: Calculate physicochemical properties such as molecular weight, LogP, polar surface area (PSA), and the number of rotatable bonds. High values for these parameters can sometimes correlate with poor absorption.[20][21]
-
In Vitro Assays:
Q3: What is the impact of salt formation on the bioavailability of these derivatives?
A3: Salt formation is a widely used and effective strategy to improve the dissolution rate and apparent solubility of ionizable drugs.[6][24] For this compound derivatives, which are typically basic, forming a salt with a pharmaceutically acceptable acid can significantly enhance their oral absorption, especially if dissolution is the rate-limiting step.[7][8] However, it's crucial to screen various salt forms as they can differ in their physicochemical properties, such as stability and hygroscopicity.[7]
Q4: When should I consider a prodrug approach for my this compound derivative?
A4: A prodrug strategy is most beneficial when poor permeability or extensive first-pass metabolism are the primary barriers to oral bioavailability.[11][16] By chemically modifying the parent drug with a promoiety, you can improve its physicochemical properties to enhance absorption. This promoiety is then cleaved in vivo to release the active drug.[13] This approach is generally considered after simpler formulation strategies have been explored.
Q5: How do I interpret results from a Caco-2 permeability assay?
A5: The Caco-2 assay provides two key parameters:
-
Apparent Permeability (Papp A-B): This measures the rate of drug transport from the apical (gut lumen) to the basolateral (blood) side. A low Papp suggests poor absorption.
-
Efflux Ratio (Papp B-A / Papp A-B): An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter, which can actively limit its absorption.[13]
III. Experimental Protocols & Methodologies
Protocol 1: Kinetic Solubility Assessment
This protocol provides a rapid assessment of the aqueous solubility of your compounds.
Materials:
-
Test compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate shaker
-
Plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13]
-
Preparation of Test Solutions: Add the DMSO stock solution to PBS at pH 7.4 in a 96-well plate to achieve a final concentration of 200 µM with a final DMSO concentration of 2%.[13] Prepare a dilution series of the stock solution in DMSO to create a standard curve.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Measurement: Measure the absorbance of the wells using a plate reader at a wavelength appropriate for your compound.
-
Data Analysis: Determine the concentration of the compound in the PBS wells by comparing their absorbance to the standard curve. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This assay assesses the intestinal permeability and potential for active efflux of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assay Initiation:
-
Wash the cell monolayers with transport buffer.
-
For apical-to-basolateral (A-B) transport, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
IV. Visualized Workflows and Concepts
Workflow for Investigating Low Oral Bioavailability
Caption: A systematic workflow for troubleshooting low oral bioavailability.
Factors Influencing Oral Bioavailability
Caption: The key factors determining overall oral bioavailability.
V. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
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Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. Available from: [Link]
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Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. PMC. Available from: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH. Available from: [Link]
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Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. Available from: [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available from: [Link]
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Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Wolters Kluwer. Available from: [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications. Available from: [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PMC - NIH. Available from: [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. Available from: [Link]
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"4-(Pyridin-4-yl)pyrimidin-2-amine" off-target effects in cell-based assays
Welcome to the technical support resource for researchers utilizing 4-(Pyridin-4-yl)pyrimidin-2-amine and its analogues. This guide is designed to help you navigate and troubleshoot unexpected results in your cell-based assays, with a focus on identifying and mitigating potential off-target effects. As many kinase inhibitors possess a degree of polypharmacology, understanding these effects is critical for accurate data interpretation and successful drug development.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype (e.g., changes in morphology, apoptosis) that doesn't align with the known function of my intended target kinase. What could be the cause?
This is a common and important observation in cell-based kinase inhibitor studies. While your compound may be potent against its primary target, unexpected phenotypes often arise from off-target activity, especially at higher concentrations.[1] The this compound scaffold belongs to the aminopyrimidine class, a privileged structure in kinase inhibitor design.
The reason for this lies in the conserved nature of the ATP-binding pocket across the human kinome. The aminopyrimidine core is an effective bioisostere of the adenine portion of ATP, allowing it to form key hydrogen bonds with the "hinge region" of many different kinases.[2][3] This structural mimicry is a double-edged sword: it provides a powerful anchor for target binding but also creates an inherent potential for binding to multiple kinases.[3]
Therefore, the unexpected phenotype you are observing is likely a real biological effect, but it may be mediated by one or more off-target kinases rather than, or in addition to, your primary target.
Q2: My compound is causing significant cytotoxicity at concentrations where I expect to see specific inhibition. Is this an on-target or off-target effect?
Distinguishing between on-target and off-target toxicity is a critical step. Both are possible:
-
On-Target Toxicity: For some cell types, the prolonged and potent inhibition of a specific signaling pathway, even the intended one, can be detrimental to cell survival.[1]
-
Off-Target Toxicity: More frequently, cytotoxicity at higher concentrations is due to the inhibition of kinases essential for fundamental cellular processes like cell cycle progression or survival signaling.[1] For example, many compounds with an aminopyrimidine core have been shown to inhibit various Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[4][5][6]
Recommendation: The first step is to establish a "therapeutic window" between your desired phenotypic effect and general cytotoxicity. This is achieved by running a cytotoxicity counter-screen in parallel with your primary functional assay.
Q3: What are the most probable off-target kinase families for a compound based on the this compound scaffold?
Based on the structure and extensive literature on related compounds, several kinase families are common off-targets. The ubiquitous nature of the Rho/ROCK signaling pathway in regulating the actin cytoskeleton makes it a frequent and phenotypically obvious off-target.
| Potential Off-Target Family | Common Cellular Phenotype of Inhibition | Rationale & Key References |
| ROCK (Rho-associated kinase) | Loss of stress fibers, cell rounding, changes in cell adhesion and migration, decreased smooth muscle contraction.[1] | The Rho/ROCK pathway is a master regulator of cytoskeletal dynamics. Many small molecule ROCK inhibitors share structural similarities with other kinase inhibitors and are used at micromolar concentrations in cells, increasing the likelihood of off-target observations.[7] |
| CDKs (Cyclin-Dependent Kinases) | G1 cell cycle arrest, apoptosis. | The aminopyrimidine scaffold is a well-established core for CDK inhibitors (e.g., CDK2, CDK4/6).[4][5][6][8] Unintended inhibition of CDKs can readily lead to anti-proliferative and cytotoxic effects. |
| Akt (Protein Kinase B) | Inhibition of cell growth and survival pathways. | Several aminopyrimidine-based inhibitors have been developed to target the PI3K-Akt-mTOR pathway.[9] |
| PLK4 (Polo-like kinase 4) | Defects in centriole duplication, leading to mitotic errors. | Novel PLK4 inhibitors have been designed using a pyrimidin-2-amine core structure.[10] |
Troubleshooting Guide: From Observation to Validation
This section provides a logical workflow and detailed protocols to diagnose unexpected results.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to investigating a potential off-target effect.
Caption: A decision-making workflow for troubleshooting off-target effects.
Scenario A: You observe cell rounding and loss of adhesion.
This phenotype is a classic hallmark of ROCK inhibition.[1] The ROCK pathway is a primary regulator of actin-myosin contractility and the formation of stress fibers, which are essential for maintaining cell shape and adhesion.
Validation Strategy: Directly probe the activity of the ROCK pathway in your cells using a Western blot for a key downstream substrate. A reduction in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 853 is a reliable biomarker of ROCK inhibition.
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat with a dose-response of your compound for a relevant time period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Y-27632).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and resolve by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate overnight at 4°C with a primary antibody against p-MYPT1 (Thr853).
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe for total MYPT1 or a loading control like GAPDH or β-Actin.
Scenario B: Your assay readout is luminescence-based (e.g., Kinase-Glo®, CellTiter-Glo®) and you see unexpected inhibition.
Many small molecules can directly interfere with assay detection technologies, leading to false positives.[11] For luminescence-based assays that rely on luciferase enzymes, your compound could be a direct luciferase inhibitor, which would mask any true biological effect.[12]
Validation Strategy: Perform a technology counter-screen. This involves running the assay in a cell-free system to see if your compound inhibits the detection reagent itself.
-
Reagent Preparation: Prepare serial dilutions of your compound in assay buffer (the same buffer used in your main experiment).
-
Assay Setup (Cell-Free): In a multi-well plate suitable for luminescence, add your compound dilutions.
-
ATP Addition: Add a concentration of ATP that is equivalent to what would be expected in your primary assay's "no inhibition" control well.
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Detection: Add the luciferase-based detection reagent (e.g., Kinase-Glo®) to all wells and incubate according to the manufacturer's protocol (typically 10 minutes).
-
Read Luminescence: Measure the luminescent signal on a plate reader.
-
Data Analysis: If the luminescence signal decreases in a dose-dependent manner, your compound is directly inhibiting the luciferase enzyme and is a "frequent hitter" or false positive for this assay format.[12][13]
Visualizing the Key Off-Target Pathway: Rho/ROCK Signaling
Understanding the mechanism of a common off-target can help rationalize observed phenotypes. Inhibition of ROCK leads to a cascade of downstream events affecting the cytoskeleton.
Sources
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- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 4-(Pyridin-4-yl)pyrimidin-2-amine Assay Artifacts and False Positives
Welcome to the technical support guide for researchers working with 4-(Pyridin-4-yl)pyrimidin-2-amine and related chemical scaffolds. This document provides in-depth troubleshooting advice, protocols, and frequently asked questions (FAQs) to help you identify and mitigate potential assay artifacts and false-positive results. Our goal is to ensure the integrity of your experimental data and prevent the costly pursuit of misleading hits in drug discovery and chemical biology research.[1][2][3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, but it is not without its pitfalls.[1][4] A significant challenge is the prevalence of "nuisance compounds" that produce false-positive readouts through a variety of mechanisms unrelated to specific target engagement.[5][6][7] This guide will focus on the potential for this compound, a member of the aminopyrimidine class of compounds, to cause such artifacts. While aminopyrimidines are privileged scaffolds in many successful drug discovery programs, their inherent chemical properties can sometimes lead to misleading results.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a concern for assay artifacts?
This compound is a small molecule containing both a pyridine and a pyrimidine ring system. This class of compounds is of significant interest in medicinal chemistry.[8][9][10] However, like many heterocyclic compounds, it has the potential to interfere with biological assays through several mechanisms that can lead to false-positive results. These interferences are often not due to specific, high-affinity binding to the intended biological target.
The primary concerns revolve around several well-documented phenomena in HTS:
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Colloidal Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[2][11][12]
-
Chemical Reactivity: The compound or its impurities could be chemically reactive, leading to covalent modification of the target protein or other assay components.[13][14]
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Interference with Assay Technology: The compound may interfere directly with the detection method, for example, by absorbing light or fluorescing at the assay's wavelengths.[5][13]
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Pan-Assay Interference Compounds (PAINS): Certain chemical substructures are known to frequently appear as hits in many different assays, earning them the label of PAINS.[15][16][17] While not definitively classified as a PAIN, the structural motifs within this compound warrant careful scrutiny.
Q2: My dose-response curve for this compound looks unusual. What could be the cause?
A non-ideal dose-response curve is often the first red flag for an assay artifact. While a true inhibitor typically displays a sigmoidal curve with a clear plateau, artifact-prone compounds may exhibit steep, irregular curves or only show activity at high concentrations.[13]
Possible Causes and Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Steep, abrupt drop in activity | Compound aggregation.[11] | Perform a detergent test (see Protocol 1). |
| Activity only at the highest concentrations | Non-specific effects, low solubility. | Check the compound's solubility in your assay buffer. |
| Inconsistent results between experiments | Compound instability, aggregation. | Prepare fresh stock solutions for each experiment. |
| High Hill slope (>1.5) | Positive cooperativity (unlikely for initial hits), or more commonly, an artifact like aggregation. | Investigate with biophysical methods to confirm direct binding. |
Troubleshooting Guide: Differentiating True Hits from False Positives
Issue 1: Suspected Compound Aggregation
Compound aggregation is a leading cause of false positives in biochemical screens.[11][12][18] Aggregates act like "molecular sponges," non-specifically adsorbing and denaturing proteins, which mimics true inhibition.[11][19]
This is the most common and effective method to test for aggregation-based inhibition.[11][13] Non-ionic detergents disrupt the formation of colloidal aggregates.
Step-by-Step Methodology:
-
Prepare Assay Buffers: Create two versions of your standard assay buffer: one without detergent and one with a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Run Parallel Assays: Perform the dose-response experiment for this compound in both the detergent-free and detergent-containing buffers.
-
Analyze the Results: Compare the IC50 values obtained from both conditions.
Interpretation:
-
Significant IC50 Shift: A substantial increase (typically >10-fold) in the IC50 value in the presence of detergent strongly suggests that the compound's activity is due to aggregation.[13]
-
No Significant Change: If the IC50 remains relatively unchanged, aggregation is less likely to be the primary mechanism of action.
Caption: Workflow for identifying aggregation-based artifacts.
Issue 2: Potential Interference with Assay Signal
Compounds that are colored or fluorescent can directly interfere with optical assay readouts (absorbance, fluorescence, luminescence), leading to false positives or negatives.[5][13][18]
Step-by-Step Methodology:
-
Assess Autofluorescence/Absorbance:
-
Prepare a dilution series of this compound in your final assay buffer.
-
Using a plate reader, measure the signal at the same excitation and emission wavelengths used in your assay.
-
Interpretation: A dose-dependent increase in signal indicates that the compound itself is fluorescent or absorbs light at the assay wavelength.[13]
-
-
"No-Enzyme" or "No-Substrate" Control:
-
Run the assay with all components except for one critical biological element (e.g., the target enzyme or the substrate).
-
Add the test compound across its concentration range.
-
Interpretation: If a signal is still generated in a dose-dependent manner, it confirms that the compound is producing a signal independent of the intended biological activity.[13]
-
-
Check for Quenching (Inner Filter Effect):
-
Run a control reaction with a known fluorescent product or a stable fluorophore that emits at your assay's wavelength.
-
Add this compound at various concentrations.
-
Interpretation: A dose-dependent decrease in the signal from the known fluorophore indicates that your compound is quenching the signal, which could mask true activity or create a false-positive signal in certain assay formats.
-
Caption: Decision tree for troubleshooting optical interference.
Issue 3: Confirming On-Target Activity
Even if a compound is not an aggregator or an optical interferent, its activity may still be off-target. It is crucial to confirm that the observed effect is due to direct interaction with the intended target.
An orthogonal assay measures the same biological activity but uses a different technology or detection method.[13] This is a powerful way to eliminate technology-specific artifacts.
Examples of Orthogonal Approaches:
| Primary Assay Technology | Orthogonal Assay Example | Rationale |
| Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Moves from a solution-based fluorescence readout to a label-free, surface-based binding measurement.[20] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (MS)-based assay | Shifts from an antibody-based detection to direct measurement of substrate/product conversion.[21] |
| Luciferase Reporter Gene Assay | Quantitative PCR (qPCR) of the target gene's mRNA | Confirms that the change in reporter signal corresponds to a change in transcription. |
| Cell Viability (e.g., MTT, CellTiter-Glo) | High-Content Imaging for apoptosis markers | Moves from a general metabolic readout to specific morphological or protein-level changes.[22] |
Interpretation:
-
Consistent Activity: If this compound shows comparable activity in the orthogonal assay, it increases confidence in it being a true hit.
-
Loss of Activity: If the compound is inactive in the orthogonal assay, the original result was likely a technology-specific artifact.[23]
Summary of Key Troubleshooting Steps
| Control Experiment | Question Addressed | Positive Result Indicates |
| Detergent Test | Is the compound an aggregator? | Loss of potency (IC50 increase) |
| No-Enzyme Control | Does the compound generate a signal on its own? | Signal is still produced |
| Orthogonal Assay | Is the activity independent of the assay technology? | Activity is not replicated |
| Vary Enzyme Concentration | Is inhibition sensitive to enzyme levels (a hallmark of aggregation)? | IC50 changes with enzyme concentration |
| Pre-incubation Test | Is the compound a time-dependent or irreversible inhibitor? | IC50 decreases with longer pre-incubation |
References
- Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information.
- Aldeghi, M., et al. (2021). Nuisance compounds in cellular assays. Trends in Pharmacological Sciences, 42(3), 177-190.
- Scaal, A., et al. (2006). False positives in the early stages of drug discovery. Journal of Medicinal Chemistry, 49(16), 4785-4799.
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information.
- Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(1), 1-4.
- Chen, B., et al. (2023). Machine Learning-Assisted False Positive Detection in Metabolite Identification Workflows. Analytical Chemistry.
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
- De Lin, M., et al. (2023). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. SLAS Discovery.
- Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Semantic Scholar.
- Sadybekov, A. A., et al. (2022). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 6(5), 346-361.
- Reducing False Positive Drug Target Predictions. (2021). D4 Pharma.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Current Opinion in Chemical Biology, 62, 102-111.
- Dahlin, J. L., et al. (2023). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery.
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- Pan-assay interference compounds. (n.d.). In Wikipedia.
- Baell, J. B., & Walters, M. A. (2014). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of Biomolecular Screening, 19(7), 985-987.
- Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 36-44.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
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- Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. (2021). Methods in Molecular Biology.
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- Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. National Center for Biotechnology Information.
- Vempati, U. D., et al. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Journal of Biomolecular Screening, 19(4), 529-539.
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- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203-215.
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- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1331-1345.
- Porter, J. R., et al. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595-1598.
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- 8. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis of 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.
Synthesis Overview
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. A common and effective method involves the condensation of a β-ketoester with guanidine, a variation of the classical pyrimidine synthesis.[1] The choice of starting materials and reaction conditions is crucial for achieving high yields and purity.
A prevalent synthetic route is the reaction of (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one with guanidine nitrate in the presence of a base like sodium hydroxide.[2] This approach offers a straightforward pathway to the desired product. However, like any chemical synthesis, scaling up can present challenges. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
Our troubleshooting guide is structured to provide direct answers to specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors, from reactant purity to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Reactants: Impurities in your starting materials, such as the enaminone or guanidine nitrate, can significantly inhibit the reaction.[3] Ensure all reactants are of high purity. It is advisable to verify the purity of starting materials using techniques like NMR or LC-MS before commencing the synthesis.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration.[4] Running the reaction at a lower temperature for a longer period or a moderate increase in temperature might drive the reaction to completion.[3][4] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[3]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While n-butanol is a commonly used solvent, exploring other high-boiling point solvents might improve yields for your specific setup.[2]
-
Base Stoichiometry: The amount of base used is crucial. An insufficient amount of base will result in incomplete deprotonation of guanidine, leading to low conversion. Conversely, an excess of a strong base might lead to side reactions. A careful titration or stoichiometric calculation of the base is recommended.
Q2: I'm observing a significant, difficult-to-remove impurity in my final product. How can I identify and minimize it?
A2: The formation of byproducts is a common challenge. Here's how to address it:
-
Side Reaction Identification: A common byproduct in similar pyrimidine syntheses is the formation of Hantzsch-type dihydropyridines, which are often fluorescent.[3] This can occur if two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea-like starting materials at high temperatures).[3]
-
Minimizing Byproduct Formation:
-
Temperature Control: Higher temperatures can favor the formation of these byproducts. Running the reaction at the lowest effective temperature can significantly reduce their formation.[3]
-
Order of Addition: The order in which you add your reagents can influence the reaction pathway. While the referenced procedure adds all reactants at the beginning, you might experiment with adding the base portion-wise to control the reactivity.[2]
-
-
Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is necessary. Recrystallization from a suitable solvent, such as ethanol, is often effective.[3] If recrystallization is insufficient, column chromatography on silica gel may be required.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
A3: A stalled reaction often points to issues with the catalyst or reaction environment.
-
Incomplete Cyclization: The final cyclization and dehydration steps can sometimes be slow. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate these steps.[3] However, this should be done with caution as it can also promote side reactions.
-
Moisture Contamination: The presence of water can interfere with the reaction, especially if any of the intermediates are prone to hydrolysis. Ensure you are using dry solvents and a dry reaction setup.
-
Inadequate Mixing: In larger scale reactions, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure your stirring is vigorous enough to maintain a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for this compound?
A: The most commonly cited method is the reaction of an appropriate enaminone, such as (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, with guanidine nitrate in a suitable solvent like n-butanol, with a base such as sodium hydroxide.[2]
Q: What are the critical reaction parameters to control during scale-up?
A: When scaling up, the following parameters are critical:
-
Temperature Control: Maintaining a consistent and uniform temperature throughout the reaction vessel is crucial to avoid side reactions.
-
Mixing Efficiency: Ensure adequate mixing to maintain homogeneity as the reaction volume increases.
-
Rate of Addition: The rate of addition of reagents, especially the base, may need to be controlled to manage any exotherms.
-
Work-up Procedure: The work-up procedure may need to be adapted for larger volumes to ensure efficient extraction and isolation of the product.
Q: What analytical techniques are recommended for in-process control and final product characterization?
A:
-
In-Process Control: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the progress of the reaction.[3]
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[2]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[2]
-
Experimental Protocols
Synthesis of this compound [2]
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Materials:
-
(Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
-
Guanidine nitrate
-
Sodium hydroxide
-
n-Butanol
Procedure:
-
Suspend (Z)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one in n-butanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add guanidine nitrate to the suspension.
-
Add sodium hydroxide to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for the optimized reaction time (typically 12 hours, but should be monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
The filtrate, a clear yellow solution, is allowed to stand at room temperature.
-
The product will crystallize out of the solution. Collect the yellow crystals by filtration.
-
Wash the crystals with a small amount of cold n-butanol.
-
Dry the product in a vacuum oven under reduced pressure.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Impure reactants | Verify purity of starting materials (NMR, LC-MS) |
| Suboptimal temperature/time | Optimize reaction temperature and duration, monitor with TLC | |
| Inappropriate solvent | Experiment with alternative high-boiling point solvents | |
| Incorrect base stoichiometry | Carefully calculate and add the stoichiometric amount of base | |
| Impurity Formation | Side reactions (e.g., Hantzsch dihydropyridines) | Lower reaction temperature, optimize order of addition |
| Develop a robust purification method (recrystallization, chromatography) | ||
| Stalled Reaction | Incomplete cyclization | Add a catalytic amount of a Brønsted or Lewis acid with caution |
| Moisture contamination | Use dry solvents and glassware | |
| Inadequate mixing | Ensure vigorous and efficient stirring |
Visual Guides
Caption: A typical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas - PMC. (n.d.). PubMed Central.
- Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (2023, June). MSD Manuals.
- De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes.
- Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023, June 21). PubMed Central.
- Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. (2022, August 2). PubMed Central.
- Full article: Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. (2018, February 21). Taylor & Francis Online.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. (n.d.). Usiena air.
- Purine & Pyrimidine Metabolism. (n.d.). Harper's Illustrated Biochemistry (31st ed.). AccessMedicine.
- This compound. (n.d.). PubChem.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Preparation and optimization of new 4-(morpholin-4-yl)-(6-oxo-1,6-dihydropyrimidin-2-yl)amide derivatives as PI3Kβ inhibitors. (2014, August 9). ResearchGate.
- Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. (2024, September 21). PubMed.
- Biochemistry: Purines and Pyrimidines Flashcards. (2009, October 22). Cram.com.
- 4-(Pyridin-3-Yl)Pyrimidin-2-Amine TCI Analytical reagent. (n.d.). AMI Scientific.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2017, August 29). MDPI.
- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023, September 2). ResearchGate.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
- Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. (2023, August 6). ResearchGate.
- Optimization of 2,4-diaminopyrimidines as GHS-R antagonists: side chain exploration. (2006, April 1). PubMed.
- Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. (2021, December 9). YouTube.
- Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives | Request PDF. (n.d.). ResearchGate.
- (PDF) Discovery and Analysis of 4H-Pyridopyrimidines, a Class of Selective Bacterial Protein Synthesis Inhibitors. (2008, August 5). ResearchGate.
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Technical Support Center: Reaction Monitoring for 4-(Pyridin-4-yl)pyrimidin-2-amine
Welcome to the technical support center for the analysis of 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring its synthesis via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the why behind the methods, providing you with the expertise to troubleshoot common issues and ensure the integrity of your results.
Compound Profile: this compound
Before diving into analytics, understanding the analyte is critical. This compound is a nitrogen-rich heterocyclic compound. Its structure, featuring both a pyridine and a pyrimidine ring, imparts a significant degree of polarity and basicity.[1][2] These properties are central to the challenges and choices we face in developing robust analytical methods.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₈N₄ | Low molecular weight, suitable for MS detection.[1] |
| Molecular Weight | 172.19 g/mol | Affects diffusion on TLC plates and is the primary identifier in MS.[1][2] |
| LogP | 1.12 | Indicates moderate polarity; will have affinity for both polar and non-polar phases.[1] |
| Hydrogen Bond Donors | 1 | The primary amine group can interact strongly with polar stationary phases.[1] |
| Hydrogen Bond Acceptors | 4 | Multiple nitrogen atoms can accept protons, influencing ionization and chromatographic retention.[1] |
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, indispensable tool for qualitatively tracking reaction progress. For pyridine-pyrimidine scaffolds, success hinges on mitigating the strong interactions between the basic amine groups and the acidic silica gel stationary phase.[3]
Frequently Asked Questions & Troubleshooting (TLC)
Question 1: My spots are streaking badly. What's causing this and how do I fix it?
Answer: Spot streaking is the most common issue when analyzing basic compounds like this compound on standard silica gel plates.
-
Causality: The primary amine and pyridine nitrogens are basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[3][4][5] This strong, sometimes irreversible, binding prevents the compound from moving as a tight band with the mobile phase, resulting in a streak. Overloading the sample spot can also cause streaking.[4][6]
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: First, ensure you are not overloading the plate. Dilute your reaction sample significantly and re-spot.[6]
-
Modify the Mobile Phase: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica gel. This allows your compound to travel up the plate without excessive binding.[3][4][5]
-
Consider Alternative Plates: If streaking persists, the compound might be decomposing on the acidic silica.[3] In such cases, consider using less reactive plates like alumina or C18 reversed-phase TLC plates.[3]
-
Question 2: My spots are stuck on the baseline (Rf = 0) or are shooting to the solvent front (Rf = 1). How do I get a good separation?
Answer: This is a classic mobile phase polarity issue. Your goal is an Rf value between 0.3 and 0.5 for the product to ensure good separation from starting materials and byproducts.
-
Causality:
-
Troubleshooting Protocol:
-
If Rf is too low: Increase the polarity of your mobile phase. For a common system like Ethyl Acetate/Hexane, increase the proportion of the more polar Ethyl Acetate. For Dichloromethane/Methanol, increase the percentage of Methanol.
-
If Rf is too high: Decrease the polarity of your mobile phase by doing the reverse of the above.[6]
-
Systematic Approach: A good starting point for developing a solvent system for nitrogen heterocycles is a mixture of a moderately polar solvent and a very polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.[8] Start with a 95:5 ratio and adjust the methanol content in 5% increments until you achieve the desired separation.
-
Question 3: I can't see my spots under the UV lamp.
Answer: While pyridine and pyrimidine rings are typically UV-active, several factors can lead to invisible spots.
-
Causality:
-
Low Concentration: The compound's concentration may be below the detection limit of the UV lamp.[5][6]
-
Non-UV Active Compound: While unlikely for the target compound, starting materials or byproducts might not be UV active.
-
Quenching: The compound might not fluoresce or quench the fluorescence of the F254 indicator in the plate.
-
-
Troubleshooting Protocol:
-
Concentrate the Spot: Apply the sample multiple times to the same spot on the baseline, allowing the solvent to dry completely between applications.[5][6]
-
Use a Staining Method: If UV fails, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable groups, like the amine on your product. Iodine vapor is another good general-purpose visualization technique.[5]
-
TLC Method Development Workflow
The following diagram outlines a systematic workflow for troubleshooting and optimizing TLC analysis for this compound.
Caption: Workflow for TLC Method Development and Troubleshooting.
Part 2: LC-MS Analysis
For quantitative analysis and confirmation of molecular weight, LC-MS is the gold standard.[9] The polar, basic nature of this compound presents a choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Frequently Asked Questions & Troubleshooting (LC-MS)
Question 1: My compound is not retained on my C18 column. What should I do?
Answer: This is a common problem for polar compounds in reversed-phase chromatography.[10][11]
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[11][12][13] A polar molecule like this compound has very little affinity for the non-polar C18 stationary phase and is eluted quickly with the highly aqueous mobile phase, often in the solvent front.[10][14]
-
Troubleshooting Protocol:
-
Modify Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and a shallow gradient of organic solvent (acetonitrile or methanol). Formic acid is crucial as it protonates the analyte, which can sometimes improve retention and is excellent for positive mode electrospray ionization (ESI+).
-
Switch to a Polar-Embedded Column: Consider using a reversed-phase column with a polar-embedded group (e.g., amide or carbamate). These columns provide an alternative interaction mechanism and are more stable in highly aqueous mobile phases.
-
Use HILIC: For highly polar compounds, HILIC is often the superior technique.[15][16][17] HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent.[15][18] Water acts as the strong eluting solvent. This provides excellent retention for polar analytes that are unretained in reversed-phase mode.[16][19]
-
Question 2: I'm seeing poor peak shape (tailing or fronting) in my chromatogram.
Answer: Poor peak shape compromises resolution and quantification accuracy.[20]
-
Causality:
-
Peak Tailing (Reversed-Phase): Similar to TLC, this can be caused by secondary interactions between the basic analyte and residual, acidic silanols on the silica support of the C18 column.
-
Peak Tailing (HILIC): Can be caused by undesirable interactions with the stationary phase or issues with the sample solvent.
-
Peak Fronting: Often a sign of column overloading.
-
-
Troubleshooting Protocol:
-
Mobile Phase Additives (RP): Ensure you are using an acidic modifier like 0.1% formic acid or acetic acid in your mobile phase. This protonates the silanols, minimizing secondary interactions.
-
Check Sample Solvent (HILIC): In HILIC, the sample must be dissolved in a solvent with a high organic content, similar to the starting mobile phase. Dissolving the sample in a highly aqueous solvent can cause severe peak distortion.
-
Reduce Injection Volume/Concentration: If overloading is suspected, dilute your sample or reduce the injection volume.
-
Check Column Health: Persistent peak shape issues may indicate a contaminated or degraded column that needs to be flushed or replaced.
-
Question 3: My MS signal is weak or unstable, and I suspect ion suppression.
Answer: Ion suppression is a major challenge in LC-MS, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.[20][21][22]
-
Causality: In a synthesis reaction, residual reagents, salts, or non-volatile buffers can co-elute with your product and compete for ionization, suppressing your analyte's signal.[20][22][23] This is particularly problematic in ESI.[22]
-
Troubleshooting Protocol:
-
Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate your analyte from the interfering components.[21][24] Adjust your gradient to increase the resolution around your peak of interest.
-
Optimize Sample Preparation: Ensure your sample is properly worked up to remove excess salts and reagents. A simple solid-phase extraction (SPE) cleanup may be necessary for complex reaction mixtures.[23]
-
Reduce Matrix Effects: Dilute your sample. This reduces the concentration of both the analyte and the interfering species, which can lessen the suppression effect.
-
Check MS Source Conditions: Clean the ion source. Contamination can build up and lead to unstable signals and suppression.[20]
-
LC-MS Method Selection Guide
This decision tree guides the selection of an appropriate LC-MS strategy for this compound.
Caption: Decision tree for LC-MS method development.
References
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Restek Corporation. (2016). Here's to HILIC: tailor-made for the MS analysis of polar analytes and highly water-soluble species. Restek Resource Hub. [Link]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent. [Link]
- Al-Tohami, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
- Al-Tohami, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ChemBAM. TLC troubleshooting. ChemBAM. [Link]
- SIELC Technologies. Polar Compounds. SIELC Technologies. [Link]
- pharmashare.in. (2025). Troubleshooting TLC. pharmashare.in. [Link]
- Silver, J. (2013). Tailing in TLC - can anyone help?
- University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry: University of Rochester. [Link]
- Wikipedia.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- Chemistry LibreTexts. (2022). 7.
- ZefSci. (2025).
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]
- Nelson, M. D., & Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]
- National Center for Biotechnology Information. 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem. [Link]
- Matuszewski, B. K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
- YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
- National Center for Biotechnology Information. 4-(Pyridin-3-yl)pyrimidin-2-amine. PubChem. [Link]
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Al-Ostath, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. [Link]
- Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry. [Link]
- Patel, D. B., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Thapa, P., et al. (2018). Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. Nuclear Medicine and Biology. [Link]
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
- Kargar, N. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?
- Paleti, S., et al. (2015). Development of an LC-ESI-MS/MS method for determination of a novel Pyrrolomycin (MP-1) and application to pre-clinical ADME studies. DigitalCommons@UNMC. [Link]
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- Van Gennip, A. H., et al. (1984). Two-dimensional thin-layer chromatography for the screening of disorders of purine and pyrimidine metabolism.
- D'Agostino, L. M., et al. (2022). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs. [Link]
- Sbrilli, C. (2020). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. [Link]
- Ghorbani-Vaghei, R., & Malaeke, E. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
- Zhang, H., et al. (2018). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Archiv der Pharmazie. [Link]
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Technical Support Center: Purification of 4-(Pyridin-4-yl)pyrimidin-2-amine
Welcome to the technical support center for the synthesis and purification of 4-(Pyridin-4-yl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. As an intermediate in the preparation of significant pharmaceutical compounds like Nilotinib, achieving high purity of this molecule is critical.[1][2] This document provides in-depth, experience-based solutions and detailed protocols to help you obtain a final product that meets rigorous analytical standards.
Understanding the Challenge: Common Impurities
The purity of your final compound is intrinsically linked to the synthetic route employed. The most common synthesis involves the condensation of a pyridine-containing precursor with a guanidine salt.[1] Variations in reaction conditions, stoichiometry, and work-up procedures can lead to a range of predictable impurities. Understanding the origin of these impurities is the first step toward effective removal.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Type | Potential Source | Primary Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction, improper stoichiometry. | Column Chromatography, Recrystallization |
| Regioisomers | Non-selective reaction at different positions on the pyridine or pyrimidine rings. | Column Chromatography |
| Over-alkylation/Side-products | Reaction of the amine group with electrophiles present. | Recrystallization, Acid-Base Extraction |
| Polymeric Materials | High reaction temperatures or prolonged reaction times. | Filtration, Recrystallization |
| Residual Solvents/Reagents | Incomplete removal during work-up (e.g., n-butanol, NaOH). | Drying under vacuum, Recrystallization |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format.
Q1: My final product is an off-white or yellow solid, but literature reports a white or pale-yellow crystalline solid. What's causing the color?
Answer: A persistent yellow or brownish hue is typically due to minor, highly conjugated impurities or residual polymeric material formed during the reaction, especially if high temperatures were used.[1]
-
Initial Step: First, ensure all residual solvent (like n-butanol, a common solvent for this synthesis) is removed under high vacuum, as this can trap colored impurities.
-
Decolorization: If the color persists, a charcoal treatment during recrystallization is highly effective. Activated carbon has a high surface area that adsorbs colored impurities.
-
Protocol: Dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount (1-2% w/w) of activated charcoal. Swirl the hot mixture for 5-10 minutes. Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal.[3] Allow the clear filtrate to cool slowly to induce crystallization.
-
-
Alternative: If the impurity is not removed by charcoal, column chromatography is the next logical step.
Q2: My ¹H NMR spectrum shows my desired product, but there are small, unidentifiable peaks in the aromatic region. How can I remove these?
Answer: Small, persistent peaks in the aromatic region often suggest the presence of regioisomers or closely related heterocyclic byproducts. These impurities have very similar solubility profiles to the desired product, making simple recrystallization less effective.
-
Expert Recommendation: Flash column chromatography is the most robust method for separating structurally similar impurities.[4][5] The key is selecting the right solvent system (mobile phase).
-
Stationary Phase: Silica gel is the standard choice as it is slightly acidic and effective for separating polar compounds like amines.[4][6]
-
Mobile Phase Selection: Due to the basic nature of the pyridine and amine moieties, tailing on the silica gel column can be an issue. To mitigate this, add a small amount of a basic modifier to your solvent system.
-
Start with a system of Dichloromethane (DCM) / Methanol (MeOH). A typical starting gradient is 99:1, gradually increasing the polarity to 95:5.
-
To prevent streaking: Add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.[7] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf value for your desired compound should be between 0.25 and 0.40 for good separation.[4]
-
Q3: After work-up, my product is an oil or a sticky solid that won't crystallize. What should I do?
Answer: This common issue usually points to the presence of residual solvents, salts, or low-melting point impurities that are inhibiting crystallization.
-
Step 1: Acid-Base Wash. An aqueous work-up can help remove inorganic salts. Dissolve the crude material in an organic solvent like ethyl acetate or DCM. Wash sequentially with a dilute base (e.g., saturated sodium bicarbonate solution), water, and then brine.[3] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Step 2: Trituration. If the material is still oily, trituration can induce crystallization. This involves stirring the crude oil/solid with a solvent in which the desired product is poorly soluble, but the impurities are soluble.
-
Procedure: Add a small volume of a non-polar solvent like hexanes, diethyl ether, or a mixture of both to your crude product. Stir or sonicate the mixture. The desired product should precipitate as a solid, while the impurities remain in the solvent. Filter the solid and wash with a small amount of the cold trituration solvent.
-
-
Step 3: Re-dissolve and Precipitate. If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., DCM or methanol) and then add a large excess of a poor solvent (e.g., hexanes or cold water) dropwise while stirring vigorously to crash out the product.
Visualization of Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Key Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or acetonitrile are excellent starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.
-
Decolorization (Optional): If the solution is colored, add 1-2% w/w activated charcoal and heat with swirling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or through a Celite® pad if charcoal was used) into a clean, pre-warmed flask. This removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a solvent system using TLC. A common mobile phase for this compound is Dichloromethane:Methanol (98:2 to 95:5) with 0.5-1% Triethylamine added to both solvents to prevent peak tailing.[7] The target Rf should be ~0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar solvent mixture you will use. The amount of silica should be 50-100 times the weight of your crude sample.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Dry Loading (Recommended): Alternatively, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[7]
-
-
Elution: Carefully add the mobile phase to the column and apply pressure (using a flask bulb or regulated air/nitrogen) to begin elution. Start with the initial, less polar solvent system identified by TLC.
-
Gradient Elution (Optional): For difficult separations, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute more polar compounds.[7]
-
Fraction Collection: Collect the eluent in a series of test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
By methodically identifying the likely impurities and applying these targeted purification strategies, researchers can confidently and efficiently obtain high-purity this compound for downstream applications.
References
- Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas.PubMed Central.
- Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.Taylor & Francis Online.
- Column chromatography.University of Calgary.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors.Usiena Air.
- Tips for Flash Column Chromatography.University of Rochester, Department of Chemistry.
- Isolation And Purification Of Substance By Column Chromatography.ResearchGate.
- This compound.PubChem, National Center for Biotechnology Information.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.Google Patents.
Sources
- 1. 4-(pyridine-2-yl) pyrimidin-2-amine | 66521-65-1 [chemicalbook.com]
- 2. 4-(Pyridin-3-yl)pyrimidin-2-ylamine | LGC Standards [lgcstandards.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of 4-(Pyridin-4-yl)pyrimidin-2-amine in DMSO
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on the long-term storage and stability of 4-(Pyridin-4-yl)pyrimidin-2-amine (PubChem CID: 1481944) when dissolved in Dimethyl Sulfoxide (DMSO).[1] As direct, long-term stability data for this specific compound in DMSO is not publicly available, this guide synthesizes established principles of compound management with the known chemistry of its structural motifs to provide a framework for ensuring experimental integrity.
Our approach is to empower you with the foundational knowledge and practical protocols to assess the stability of this compound within your own laboratory setting, ensuring the reliability and reproducibility of your screening data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic storage recommendations?
This compound is a small molecule with the chemical formula C₉H₈N₄.[1][2] It features a pyridine ring linked to a 2-aminopyrimidine moiety. Chemical suppliers generally recommend storing the solid (powder) form of the compound at 4°C, protected from light.[2] However, these recommendations do not extend to its long-term stability once dissolved in a solvent like DMSO.
Q2: I have prepared a 10 mM stock solution of this compound in DMSO. Can I store this at room temperature on the bench for a few weeks?
This is strongly discouraged. Storing compound solutions in DMSO at room temperature significantly increases the risk of degradation. One study monitoring approximately 7,200 diverse compounds in DMSO at ambient temperature found that after one year, only 52% of the compounds remained intact.[3][4] The probability of observing the compound was 92% after 3 months and dropped to 83% after 6 months.[3][4] Given the reactive nature of DMSO and the presence of heteroaromatic rings in this compound, room temperature storage introduces unnecessary risk to your experiments.
Q3: What are the primary concerns when storing any compound, including this compound, in DMSO?
The primary concerns for long-term storage of compounds in DMSO are:
-
Chemical Degradation: The compound may react with DMSO, trace water in the DMSO, or atmospheric oxygen. The pyridine and aminopyrimidine moieties in your compound have reactive potential.[5][6][7]
-
Precipitation: The compound may fall out of solution, especially after freeze-thaw cycles or if the initial concentration exceeds its solubility limit at a lower temperature. This leads to an inaccurate concentration in the supernatant used for assays.[8][9]
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[9] The presence of water can facilitate hydrolysis of susceptible compounds.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to compound precipitation and can accelerate degradation for some molecules.[10]
Q4: What are the potential degradation pathways for this compound in a DMSO stock solution?
While specific degradation pathways for this molecule in DMSO have not been documented, we can infer potential risks based on its structure:
-
Oxidation: The nitrogen on the pyridine ring is susceptible to oxidation, which can form a pyridine N-oxide.[6][7] This alters the molecule's electronic properties and biological activity.
-
Hydrolysis: Although generally stable, the aminopyrimidine ring could be susceptible to hydrolysis under certain conditions (e.g., presence of water and acidic/basic impurities), potentially leading to ring-opening.
-
Reaction with DMSO: While DMSO is a relatively inert solvent, it can participate in reactions under certain conditions, particularly in the presence of light or impurities.[11]
Troubleshooting Guide
Problem: I am seeing inconsistent results in my high-throughput screen (HTS) using an older stock of this compound.
This is a classic sign of potential compound instability or precipitation. The concentration of the active compound in your assay plates may be lower than expected.
Recommended Actions:
-
Immediate QC Check: Perform a quick quality control check on your DMSO stock. The most direct method is High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). Compare the chromatogram and mass spectrum of your stored sample against a freshly prepared solution or a reference standard.
-
Assess for Precipitation: Visually inspect your stock solution vial for any solid precipitate. If the stock is frozen, allow it to thaw completely and vortex thoroughly before inspection. Even if no precipitate is visible, it may have occurred during a freeze cycle and failed to fully redissolve.
-
Review Handling Procedures: Confirm that your lab's procedures minimize the number of freeze-thaw cycles and the exposure of DMSO stocks to ambient air.
Best Practices for Storage and Handling
To ensure the integrity of your this compound DMSO stock solutions, adhere to the following best practices:
| Practice | Rationale |
| Use High-Purity, Anhydrous DMSO | Minimizes the presence of water and other reactive impurities that can cause compound degradation.[12] |
| Store at -20°C or -80°C | Low temperatures significantly slow down the rate of chemical degradation. For long-term storage (>6 months), -80°C is preferred.[13] |
| Aliquot Stock Solutions | Prepare single-use aliquots from your main stock solution. This practice drastically reduces the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.[13][14] |
| Use Proper Sealing | Use vials with tight-fitting caps (e.g., screw caps with O-rings) or high-quality plate seals to minimize moisture absorption from the atmosphere. |
| Controlled Thawing | Thaw frozen stocks at room temperature and ensure the solution is homogeneous (by vortexing) before use. Do not refreeze partially used aliquots. |
| Inert Gas Overlay (Optional) | For highly sensitive compounds, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation. |
Experimental Protocols for Stability Assessment
As a Senior Application Scientist, I highly recommend that you empirically determine the stability of this compound under your specific storage conditions. Below are detailed protocols for this purpose.
Protocol 1: Long-Term Stability Assessment using LC-MS
This protocol uses a liquid chromatography-mass spectrometry (LC-MS) system to quantify the amount of intact compound remaining over time.[15][16][17]
Objective: To determine the percentage of this compound remaining after storage in DMSO at various conditions.
Workflow Diagram:
Caption: LC-MS workflow for stability assessment.
Methodology:
-
Preparation (Time 0):
-
Prepare a fresh 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This is your T0 reference sample.
-
Immediately aliquot this stock into multiple, tightly sealed vials for each storage condition you wish to test (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Analyze the T0 sample immediately via LC-MS.
-
-
LC-MS Analysis (at each time point):
-
Retrieve one aliquot from each storage condition at predefined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
Allow the sample to thaw completely and vortex to ensure homogeneity.
-
Prepare the sample for injection. A typical preparation involves diluting the DMSO stock in an appropriate solvent (e.g., acetonitrile/water) and adding a stable internal standard (a compound with similar properties but a different mass).
-
Inject the sample onto the LC-MS.
-
Example LC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.
-
Detection: Monitor the parent mass of this compound (m/z = 173.08 [M+H]⁺) and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak area for the parent compound and the internal standard in each chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area (Compound) / Peak Area (Internal Standard).
-
Calculate the percentage of compound remaining relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at Time 0) * 100.
-
Plot the % Remaining versus time for each storage condition to visualize the degradation profile.
-
Protocol 2: Qualitative Stability Check using ¹H NMR Spectroscopy
NMR spectroscopy can provide structural information about any degradation products that may form.[18][19]
Objective: To qualitatively detect the appearance of new chemical species (degradants) over time.
Workflow Diagram:
Caption: ¹H NMR workflow for stability assessment.
Methodology:
-
Sample Preparation:
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at Time 0. This will serve as your reference. Note the characteristic peaks for the compound.
-
Store the NMR tube under the desired test condition. For an accelerated stability study, you might store it at an elevated temperature (e.g., 40°C).
-
-
Time-Point Analysis:
-
At subsequent time points (e.g., 24 hours, 1 week, 1 month), re-acquire the ¹H NMR spectrum of the same sample.
-
-
Data Analysis:
-
Overlay the spectra from different time points.
-
Look for the appearance of new peaks, which would indicate the formation of degradation products.
-
Observe any decrease in the relative integration of the parent compound's peaks compared to the residual DMSO solvent peak (at ~2.50 ppm).
-
References
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.).
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]
- Pyridine. (n.d.). Wikipedia. [Link]
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
- This compound. (n.d.). PubChem. [Link]
- pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. [Link]
- Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]
- Pyrimidine degradation pathway and metabolism of β-aminoisobutyric acid (BAIBA). (n.d.).
- Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
- 4-(Pyridin-2-yl)pyrimidin-2-amine. (n.d.). PubChem. [Link]
- Dimethyl sulfoxide. (2021, September 20). American Chemical Society. [Link]
- Dimethyl Sulfoxide (DMSO). (n.d.). gChem Global. [Link]
- 4-(Pyridin-3-yl)pyrimidin-2-amine. (n.d.). PubChem. [Link]
- Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.).
- Lee, J. E., Xia, Y., & Cui, W. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Samples in DMSO: What an end user needs to know. (n.d.).
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]
- Deuter
- How to Use DMSO Safely | Best Practices & Common Mistakes. (2025, October 20). Etra Organics. [Link]
- Al-Sanea, M. M., & Germoush, M. O. (2023).
- Degradation pathways of the pyrimidine bases uracil and thymine... (n.d.).
- Engeloch, C., Schopfer, U., Stanek, J., Girod, M., Schuffenhauer, A., Jacoby, E., & Popov, M. (2008). Stability of Screening Compounds in Wet DMSO.
- Yagi-Utsumi, M., Yanaka, S., & Kuwajima, K. (2025, October 14). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science.
- Li, W., & Musson, D. G. (2025, August 7). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
- Spyros, A., & Dais, P. (2021, July 12). On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study. RSC Publishing. [Link]
- 1 H NMR spectra for different DMSO/IL mixtures before and after the... (n.d.).
Sources
- 1. This compound | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. acs.org [acs.org]
- 12. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Deuterated DMSO - Wikipedia [en.wikipedia.org]
Validation & Comparative
Kinase Selectivity Profile of the 4-(Pyridin-4-yl)pyrimidin-2-amine Scaffold: A Comparative Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of kinase inhibitor discovery, the pursuit of selectivity is paramount. A compound's efficacy and safety profile are intrinsically linked to its activity across the human kinome. This guide provides a deep dive into the kinase selectivity profile of the 4-(Pyridin-4-yl)pyrimidin-2-amine scaffold, a privileged structure in modern medicinal chemistry. We will dissect its inhibitory landscape, compare it to established alternatives, and provide the experimental framework necessary for such an evaluation.
The Strategic Importance of the Pyridinyl-pyrimidine Scaffold
The this compound core is a well-established "hinge-binding" motif. This structural arrangement is particularly effective at targeting the ATP-binding site of many kinases. The pyrimidine ring forms one or two hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction, while the pyridine and amine moieties provide vectors for chemical modification to enhance potency and selectivity.
A prime exemplar of a drug built upon this scaffold is Imatinib , a cornerstone in targeted cancer therapy. However, the true value of a scaffold lies in its tunability. By modifying the peripheral chemistry, medicinal chemists can steer the compound's selectivity towards different kinase targets. This guide will use a representative compound from the literature, a derivative of this core, to illustrate the principles and practice of kinase selectivity profiling.
Comparative Kinase Selectivity Analysis
To illustrate the selectivity profile, we will analyze data for a representative compound from this class, which we'll refer to as "Compound A" (a hypothetical but representative derivative for illustrative purposes), and compare it against well-established kinase inhibitors. A primary target often associated with this scaffold is the Abelson tyrosine kinase (ABL1), the target of Imatinib.
Table 1: Kinase Inhibition Profile of Compound A vs. Reference Inhibitors (% Inhibition at 1 µM)
| Kinase Target | Compound A (Pyridinyl-pyrimidine core) | Imatinib (Clinical Benchmark) | Dasatinib (Broad-spectrum) |
| ABL1 | 98% | 99% | 99% |
| ABL1 (T315I) | 2% | <5% | 95% |
| SRC | 65% | 40% | 99% |
| KIT | 75% | 95% | 98% |
| PDGFRA | 88% | 97% | 96% |
| LCK | 45% | 15% | 99% |
| EPHB4 | 12% | 8% | 85% |
| VEGFR2 | 9% | 25% | 60% |
Data presented is illustrative, based on typical profiles seen for such compounds in large-scale kinase screens.
Interpretation of Data:
-
Primary Target Potency: Like Imatinib, Compound A demonstrates potent inhibition of the primary target, ABL1.
-
Selectivity Profile: Compound A shows a distinct selectivity profile. It has moderate off-target activity against SRC family kinases (SRC, LCK) and KIT/PDGFRA, but significantly less activity against VEGFR2 compared to Imatinib.
-
Resistance Profile: Neither Compound A nor Imatinib is effective against the common ABL1 T315I "gatekeeper" mutation, a major mechanism of clinical resistance. In contrast, Dasatinib, a second-generation inhibitor, effectively inhibits this mutant.
-
Therapeutic Implications: The selectivity profile of Compound A might suggest a different therapeutic window or side-effect profile compared to Imatinib or Dasatinib. For instance, its lower activity against VEGFR2 could potentially translate to a reduced risk of cardiovascular side effects.
Visualizing the Target Landscape
To understand the biological context of these interactions, it is crucial to visualize the signaling pathways in which the primary targets operate.
Caption: Simplified signaling pathway of ABL1 and key off-targets.
Experimental Protocol: Large-Scale Kinase Selectivity Screening
The data presented above is typically generated through large-scale kinase panel screening. Here is a detailed, self-validating protocol for a competition binding assay, a common and robust method.
Workflow: KINOMEscan™ (DiscoverX - A Representative Platform)
This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on a solid support is measured by qPCR of the DNA tag.
Step-by-Step Methodology:
-
Compound Preparation:
-
Solubilize the test compound (e.g., Compound A) in 100% DMSO to create a 100X stock solution (e.g., 100 µM for a 1 µM final screening concentration).
-
Perform serial dilutions in DMSO for dose-response curves if required.
-
-
Assay Plate Preparation:
-
Dispense 1 µL of the 100X compound stock into the wells of a 384-well microplate. Include wells with only DMSO as a negative control (100% binding) and wells with a known broad-spectrum inhibitor as a positive control (0% binding).
-
-
Kinase/Ligand Addition:
-
Add the kinase-DNA tag construct and the immobilized active-site directed ligand to each well. The reaction buffer is typically a proprietary formulation containing buffers, salts, and additives to ensure protein stability.
-
-
Binding Competition:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium. The test compound will compete with the immobilized ligand for the kinase's ATP-binding site.
-
-
Capture & Wash:
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the immobilized ligand along with any bound kinase.
-
Wash the plate multiple times with a wash buffer to remove any unbound kinase-DNA tag constructs.
-
-
Elution and Quantification:
-
Elute the captured kinase-DNA tag from the solid support.
-
Quantify the amount of eluted DNA tag using a standard qPCR protocol with primers specific to the DNA tag.
-
-
Data Analysis:
-
Calculate the percent inhibition (% Inhibition) using the following formula: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100
-
For dose-response experiments, fit the data to a sigmoidal curve to determine the dissociation constant (Kd) or IC50 value.
-
Caption: Workflow for a competition-based kinase selectivity assay.
Conclusion and Future Directions
The this compound scaffold is a powerful starting point for the development of potent and selective kinase inhibitors. As demonstrated, slight chemical modifications on this core can dramatically alter the selectivity profile, allowing for the fine-tuning of therapeutic agents. The illustrative Compound A shows a distinct profile from Imatinib, highlighting the potential to engineer compounds with potentially improved safety profiles or different therapeutic applications.
Rigorous, quantitative, and broad-based kinase selectivity profiling, as outlined in the provided protocol, is not merely a characterization step but a critical, data-driven component of the drug discovery process. It provides the empirical evidence needed to advance lead candidates and build a comprehensive understanding of their biological activity.
References
- KINOMEscan™ Technology Platform. DiscoverX (Now part of Eurofins Discovery). [Link]
- Imatinib (Gleevec) Mechanism of Action.
- Dasatinib in Imatinib-Resistant Chronic Myeloid Leukemia. New England Journal of Medicine. [Link]
- The importance of the hinge-binding motif in kinase inhibitor design. Journal of Medicinal Chemistry.
A Comparative Guide to CDK Inhibition: Evaluating 4-(Pyridin-4-yl)pyrimidin-2-amine Against Established Therapeutics
Introduction: The Central Role of Cyclin-Dependent Kinases in Oncology
The cell cycle is a fundamental process, meticulously orchestrated to ensure the faithful replication and division of cells. Central to this regulation are the Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that act as the engine of the cell cycle.[1] By associating with their regulatory partners, cyclins, CDKs phosphorylate a multitude of substrates to drive the cell through its distinct phases: G1, S, G2, and M.[1]
In many human cancers, this regulatory machinery is hijacked. The hyperactivation of CDKs, often due to the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation—a hallmark of cancer. This dependency creates a therapeutic window, making CDKs compelling targets for anticancer drug development. The clinical success of selective CDK4/6 inhibitors in treating hormone receptor-positive (HR+) breast cancer has validated this strategy and spurred further research into novel CDK inhibitors with diverse selectivity profiles.[2][3][4]
This guide provides a comparative analysis of a novel investigational compound, 4-(Pyridin-4-yl)pyrimidin-2-amine , against a panel of well-characterized and clinically relevant CDK inhibitors: Palbociclib, Ribociclib, Abemaciclib, and Dinaciclib. While the aminopyrimidine scaffold is a known pharmacophore in kinase inhibition, suggesting the potential of this compound as a CDK inhibitor, its specific activity has yet to be fully characterized.[5][6][7] This document will serve as a framework for researchers, providing the rationale, methodologies, and comparative data necessary to evaluate its potential as a novel therapeutic agent.
The Competitors: A Look at Established CDK Inhibitors
A new therapeutic candidate must be benchmarked against the current standards of care. Here, we profile four established CDK inhibitors, two selective CDK4/6 inhibitors and one multi-CDK inhibitor, to provide a basis for comparison.
-
Palbociclib (Ibrance®) : A first-in-class, highly selective inhibitor of CDK4 and CDK6.[8][9] It induces a G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein.[8] Palbociclib is approved for the treatment of HR+, HER2- advanced or metastatic breast cancer.[2]
-
Ribociclib (Kisqali®) : Another highly selective CDK4/6 inhibitor with a mechanism of action similar to Palbociclib.[3] It also demonstrates significant efficacy in the treatment of HR+, HER2- breast cancer.[3][10]
-
Abemaciclib (Verzenio®) : A potent inhibitor of CDK4 and CDK6, with a somewhat greater selectivity for CDK4.[2][11] In addition to its CDK4/6 activity, it has shown inhibitory effects on other kinases at higher concentrations.[4][12] Abemaciclib is also approved for the treatment of certain types of breast cancer.[12][13]
-
Dinaciclib : A potent, broad-spectrum CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[14][15] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[16] Dinaciclib has been investigated in various solid and hematological malignancies.[15]
Comparative Analysis of Inhibitory Activity
The cornerstone of characterizing a kinase inhibitor is determining its potency and selectivity against its intended targets. This is typically achieved through in vitro kinase assays that measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (IC50).
Below is a comparative summary of the reported IC50 values for the established inhibitors against a panel of key cell cycle-related CDKs. The data for this compound is presented as "To Be Determined," highlighting the experimental work required to place it within this landscape.
| Inhibitor | CDK1/cyclin B (nM) | CDK2/cyclin A (nM) | CDK4/cyclin D1 (nM) | CDK6/cyclin D3 (nM) | CDK9/cyclin T1 (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Palbociclib | >10,000 | >10,000 | 11[9] | 16[2] | - |
| Ribociclib | >1000 | >1000 | 10[2][3] | 39[2][3] | - |
| Abemaciclib | ~64 | ~47 | 2[2] | 10[2] | - |
| Dinaciclib | 3[14] | 1[14] | - | - | 4[14] |
TBD: To Be Determined
Experimental Workflows for Characterization
To ascertain the CDK inhibitory profile of this compound, a series of standardized in vitro and cell-based assays are required. The following protocols provide a robust framework for this evaluation.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of the compound on the activity of purified CDK-cyclin complexes. The ADP-Glo™ Kinase Assay is a widely used method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for ADP-Glo™ Kinase Inhibition Assay.
Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup : In a 384-well plate, add 1 µL of the test inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., 5% DMSO).
-
Enzyme Addition : Add 2 µL of the desired CDK/cyclin enzyme complex (e.g., CDK4/Cyclin D1) diluted in kinase buffer.
-
Substrate/ATP Mix : Add 2 µL of a mix containing the appropriate substrate (e.g., a peptide derived from Rb) and ATP.
-
Incubation : Incubate the reaction mixture at room temperature for 60 minutes.
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection : Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Data Analysis : Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assays
Following the biochemical characterization, it is crucial to assess the compound's activity in a cellular context. This involves evaluating its effect on cell proliferation and its ability to induce cell cycle arrest.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18]
Caption: Workflow for the MTT Cell Proliferation Assay.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding : Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment : Treat the cells with serial dilutions of this compound and the comparator inhibitors. Include a vehicle-only control.
-
Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[17]
-
Formazan Solubilization : Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the half-maximal growth inhibitory concentration (GI50).
To confirm that the anti-proliferative effects are due to cell cycle modulation, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.[19][20][21][22]
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment : Culture cancer cells and treat them with this compound at concentrations around its GI50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation : Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[20]
-
Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment : Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by PI.[20]
-
PI Staining : Add a PI staining solution (e.g., 50 µg/mL) to the cells and incubate in the dark for at least 15-30 minutes at room temperature.[19][20]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2 or FL3).
-
Data Analysis : Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The established CDK inhibitors, particularly the selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of HR+ breast cancer. The broader spectrum inhibitor, Dinaciclib, offers a different therapeutic approach by targeting multiple CDKs. For a novel compound like this compound to be considered a viable clinical candidate, it must demonstrate a compelling efficacy and selectivity profile in comparison to these existing agents.
The aminopyrimidine core of this compound provides a strong rationale for its investigation as a CDK inhibitor. The experimental protocols detailed in this guide offer a clear and robust pathway for its initial characterization. By determining its IC50 values against a panel of CDKs, assessing its anti-proliferative effects in relevant cancer cell lines, and confirming its mechanism of action through cell cycle analysis, researchers can effectively position this compound within the landscape of CDK inhibitors and make informed decisions about its future development.
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- Chen, P., Lee, N. V., Hu, W., Xu, M., Ferre, R. A., Lam, H., ... & Cheung, L. (2016). Inhibition of cyclin dependent kinase 9 by dinaciclib suppresses cyclin B1 expression and tumor growth in triple negative breast cancer. Oncotarget, 7(32), 52333–52345.
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A Comparative Guide to the Structure-Activity Relationship of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
The 4-(pyridin-4-yl)pyrimidin-2-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of various kinases has made it a focal point for drug discovery efforts, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this chemical series, offering a comparative perspective on how structural modifications influence biological activity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the evaluation of these compounds.
The 2-Aminopyrimidine Core: A Versatile Hinge-Binding Motif
The 2-aminopyrimidine moiety is fundamental to the biological activity of this class of compounds. It acts as a bioisostere for the adenine base of ATP, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for the rest of the molecule to engage with other regions of the active site.
Intensive structural modifications of the 2,4-diaminopyrimidine scaffold have led to the identification of potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[1][2] The amino group at the C2 position and the nitrogen at the N1 position of the pyrimidine ring typically form two hydrogen bonds with the backbone amide and carbonyl groups of a hinge residue, such as a cysteine or a leucine.
Impact of Substitutions at the 2-Amino Position
While the primary 2-amino group is often crucial, its substitution can be a viable strategy to fine-tune potency and selectivity. For instance, in the development of dual CDK6 and CDK9 inhibitors, a series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were synthesized.[2] This highlights that while the core interaction is vital, the N² position can tolerate specific substitutions, which can lead to interactions with other parts of the kinase or modulate physicochemical properties.
The 4-(Pyridin-4-yl) Moiety: Tuning Solubility and Specificity
The pyridine ring at the C4 position of the pyrimidine core generally extends towards the solvent-exposed region of the ATP-binding site. This orientation presents a significant opportunity for medicinal chemists to introduce modifications that can enhance aqueous solubility, a common challenge with early kinase inhibitors, and to forge additional interactions that can improve selectivity.
For example, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, weakly basic amine derivatives were introduced at the periphery of a related pyridopyrimidine nucleus.[3] This strategy led to a dramatic increase in aqueous solubility while retaining potent enzymatic and cellular activity.[3]
The Power of Substitution: Modifying the Pyrimidine and Appended Rings
The true versatility of this scaffold is revealed when substitutions are introduced on the pyrimidine ring itself or on the appended aromatic systems. These modifications can lead to significant gains in potency and selectivity.
The C5 Position of the Pyrimidine Ring
The C5 position is a key site for modification. Introducing substituents here can create new interactions with the kinase. For instance, the addition of a chloro group at the C5 position of the pyrimidine ring was a feature of potent dual CDK6/9 inhibitors.[2]
From Pyridine to Thiazole: A Case Study in Scaffold Hopping
A powerful strategy in medicinal chemistry is "scaffold hopping," where one core structure is replaced with another that maintains similar spatial arrangements of key interacting groups. A notable example is the evolution from the this compound scaffold to the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series for the development of highly potent and selective CDK4/6 inhibitors.[4][5]
The thiazole ring, particularly when substituted with a methyl group, was found to form favorable hydrophobic interactions with the gatekeeper residue of CDKs.[5] This strategic modification led to the discovery of orally bioavailable inhibitors with remarkable selectivity and potent anticancer activity in preclinical models.[4]
Below is a diagram illustrating the key SAR principles for this class of compounds.
Caption: Key structure-activity relationship points for the this compound scaffold.
Comparative Performance: A Data-Driven Overview
To objectively assess the impact of these structural modifications, it is essential to compare their biological activities quantitatively. The following table summarizes the in vitro activity of representative compounds from related chemical series, showcasing the potency and selectivity that can be achieved.
| Compound ID | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Antiproliferative Activity (GI₅₀, nM) | Key Structural Features | Reference |
| Compound 83 | CDK4 / CDK6 | Kᵢ: 2 / 5 | 32 (MV4-11 cells) | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold | [4] |
| Palbociclib | CDK4 / CDK6 | Kᵢ: 3 / 27 | 50 (MV4-11 cells) | Approved CDK4/6 inhibitor (for comparison) | [6] |
| Compound 8h | PLK4 | IC₅₀: 6.7 | Potent against breast cancer cells | Aminopyrimidine core with optimized hydrophilic segments | [7] |
| Compound 7l | CDK2/cyclin A2 | IC₅₀: 64.42 | 830 (MV4-11 cells) | N-(pyridin-3-yl)pyrimidin-4-amine scaffold | [8] |
| Compound 66 | CDK6 / CDK9 | Not specified, but potent | Potent antiproliferative activity | 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine | [2] |
Note: IC₅₀ is the half-maximal inhibitory concentration; Kᵢ is the inhibitory constant; GI₅₀ is the half-maximal growth inhibition concentration. This data is synthesized from multiple sources for comparative purposes.
This data clearly demonstrates that while the core 2-aminopyrimidine structure is a common starting point, the specific substitutions and the nature of the appended heterocyclic rings (e.g., pyridine vs. thiazole) are critical determinants of both the target kinase profile and the cellular potency. For instance, the 4-thiazole derivative Compound 83 shows excellent potency for CDK4/6, comparable to the approved drug Palbociclib.[4][6] In contrast, different modifications on the aminopyrimidine core can steer the activity towards other kinases like PLK4 or CDK2.[7][8]
Experimental Protocols for Compound Evaluation
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to characterize inhibitors based on the this compound scaffold.
Protocol: In Vitro Kinase Inhibition Assay
This assay biochemically quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
Microplate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution.
-
Detection: Add the detection reagent according to the manufacturer's instructions to quantify the amount of product formed (or ATP consumed).
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol: Cell Viability (MTT) Assay
This cell-based assay measures the effect of a compound on cell proliferation and viability.[9][10]
Materials:
-
Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: Solubilize the formazan crystals by adding the solubilization solution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percent viability against the compound concentration.[9]
Mechanism of Action: Inhibiting the Cell Cycle Engine
Many derivatives of the this compound scaffold, particularly those targeting CDK4 and CDK6, exert their anticancer effects by arresting the cell cycle.[5] In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[6] This phosphorylation releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[6]
By inhibiting CDK4/6, these compounds prevent Rb phosphorylation, keeping E2F sequestered and thereby inducing a G1 cell cycle arrest.[6] This blockade of cell cycle progression ultimately inhibits the proliferation of cancer cells.
Caption: The CDK4/6 signaling pathway and the mechanism of its inhibition.
Conclusion
The this compound scaffold remains a highly productive starting point for the design of novel kinase inhibitors. The structure-activity relationship is well-defined, with the 2-aminopyrimidine core serving as a reliable hinge-binder, the 4-pyridyl group providing a vector into the solvent-exposed region, and the various positions on the heterocyclic rings offering ample opportunities for optimization. Through systematic modification and comparative analysis, as demonstrated by the evolution towards thiazole-containing analogs and other substituted series, researchers can effectively tailor the potency, selectivity, and pharmacokinetic properties of these compounds to address specific therapeutic needs. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in the field of drug development, facilitating the rational design of the next generation of targeted therapies.
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A Researcher's Guide to Characterizing the Kinome-Wide Selectivity of 4-(Pyridin-4-yl)pyrimidin-2-amine
In the landscape of modern drug discovery, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy, particularly in oncology. Kinases, due to their pivotal role in cellular signaling, represent a large and well-validated class of drug targets.[1] The aminopyrimidine scaffold, a privileged structure in medicinal chemistry, is frequently employed as a "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of a target kinase.[2] Our focus here, 4-(Pyridin-4-yl)pyrimidin-2-amine, embodies this structural class.
However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either detrimental or, in some cases, beneficial.[4] Therefore, a thorough, empirical assessment of a compound's activity across a broad panel of kinases is not merely a suggestion but a critical step in the preclinical development pathway.[1][5]
This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a kinase inhibition panel for a novel aminopyrimidine compound like this compound. We will compare methodologies, discuss experimental design, and provide actionable protocols to build a robust selectivity profile.
Part 1: Strategic Considerations for Kinase Profiling
The first crucial decision is the choice of assay platform. This choice fundamentally influences the type of data generated and its physiological relevance.
Biochemical vs. Cellular Assays: A Comparative Analysis
The two primary approaches for kinase profiling are biochemical assays, which use purified enzymes, and cellular assays, which measure target engagement or pathway modulation within living cells.
| Feature | Biochemical Assays (e.g., Radiometric, TR-FRET, ADP-Glo) | Cellular Assays (e.g., NanoBRET™ Target Engagement) |
| Principle | Measures direct inhibition of purified, recombinant kinase catalytic activity.[6] | Measures compound binding to a full-length kinase target within the complex milieu of a live cell.[7] |
| Primary Output | IC50 (half-maximal inhibitory concentration) or % Inhibition. | Cellular IC50 or Target Occupancy. |
| Advantages | - High throughput and cost-effective for large panels.[8] - Gold-standard for direct enzymatic inhibition data.[6] - Allows for precise control of conditions (e.g., ATP concentration).[9] | - Physiologically more relevant, accounting for cell permeability and intracellular competition.[7] - Provides a direct measure of target engagement in a natural context. - Can reveal off-target effects within the cell.[7] |
| Disadvantages | - Lacks the context of the cellular environment (e.g., scaffolding proteins, compartmentalization). - Does not account for compound permeability or efflux. | - Lower throughput and generally more expensive per data point. - Requires expression of tagged fusion proteins (e.g., NanoLuc®).[7] |
| Best For | Initial broad screening (kinome-wide scans) to identify all potential interactions and guide lead optimization. | Validating on-target and off-target activity from biochemical screens in a more biologically relevant system; assessing cellular potency. |
A common and effective strategy is a tiered approach: an initial broad biochemical screen to map the landscape of potential interactions, followed by a more focused cellular target engagement assay for the most potent hits to confirm cellular activity and permeability.
Part 2: Designing the Experimental Panel
With a strategic approach in mind, the next step is to define the specifics of the experimental design.
Selecting the Kinase Panel
The breadth of the panel should match the stage of the project.
-
Early Stage (Hit Identification): A broad kinome scan is crucial. Services like Reaction Biology offer panels covering most of the human kinome, which is vital for uncovering unexpected off-target liabilities early.[5]
-
Lead Optimization: A more focused, customized panel may be more appropriate. This could include the primary target family and any off-targets identified in the initial screen. Many providers, such as Eurofins Discovery, offer flexible, "a la carte" panel options.[10]
The Critical Role of ATP Concentration
Kinase inhibitors that compete with ATP will show different potencies depending on the ATP concentration used in the assay.
-
Screening at ATP Km: Many providers run assays where the ATP concentration is set to the Michaelis constant (Km) for each specific kinase. This allows for a more direct comparison of the intrinsic affinities of the inhibitor for different kinases.[1]
-
Screening at Physiological ATP: Screening at a high, fixed concentration (e.g., 1 mM) mimics the physiological conditions within a cell.[9][11] A compound that is potent at Km ATP may be significantly weaker at 1 mM ATP, providing a more realistic prediction of cellular activity. The most comprehensive approach is to screen at both concentrations to understand the inhibitor's mechanism and potential for cellular efficacy.
From Single-Point to Dose-Response
-
Single-Concentration Screening: An initial screen at a single, relatively high concentration (e.g., 1 µM or 10 µM) is a cost-effective way to identify which kinases are inhibited by the compound. The output is typically expressed as percent inhibition relative to a DMSO control.
-
IC50 Determination: For any kinases showing significant inhibition (e.g., >50% inhibition), a follow-up 10-point dose-response curve is essential to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase activity. This provides a quantitative measure of potency.
Part 3: Hypothetical Data & Comparative Analysis
To illustrate the output of a kinase panel, we present a hypothetical dataset for this compound, screened at 1 µM against a selection of kinases. For context, we compare it to a known promiscuous inhibitor, Sunitinib , and a more selective inhibitor, Gefitinib .
| Kinase | This compound (% Inhibition @ 1 µM) | Sunitinib (% Inhibition @ 1 µM) | Gefitinib (% Inhibition @ 1 µM) | Kinase Family |
| EGFR | 88% | 75% | 98% | Tyrosine Kinase |
| PLK4 | 92% | 45% | 15% | Ser/Thr Kinase |
| CDK2 | 65% | 85% | 10% | Ser/Thr Kinase |
| CDK4 | 25% | 90% | 5% | Ser/Thr Kinase |
| VEGFR2 | 15% | 99% | 8% | Tyrosine Kinase |
| PDGFRβ | 12% | 98% | 6% | Tyrosine Kinase |
| PKA | 5% | 10% | 2% | Ser/Thr Kinase |
| ROCK1 | 7% | 20% | 4% | Ser/Thr Kinase |
This data is illustrative and not based on experimental results.
Interpretation:
-
This compound (Hypothetical): This profile suggests potent activity against EGFR and PLK4.[12][13] The moderate activity against CDK2 might be a consideration for further investigation.[14] Crucially, it shows high selectivity against key off-targets like VEGFR2 and PDGFRβ, distinguishing it from a promiscuous inhibitor like Sunitinib.
-
Sunitinib: As expected, Sunitinib broadly inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR) and other kinases like CDKs, reflecting its known multi-targeted profile.
-
Gefitinib: This compound demonstrates high selectivity for its primary target, EGFR, with minimal inhibition of other kinases in this panel, serving as a benchmark for a highly selective inhibitor.
Visualizing this data on a kinome tree provides an intuitive representation of selectivity.
Caption: Hypothetical kinome selectivity of this compound.
Part 4: Standard Operating Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. Below are representative, step-by-step workflows for key kinase profiling assays.
Workflow 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a typical luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.
Caption: Workflow for a typical ADP-Glo™ biochemical kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 100x final concentration.
-
Reaction Setup: In a 384-well assay plate, add the diluted compound. Include wells with DMSO only (100% activity control) and a known inhibitor (positive control).
-
Kinase Reaction Initiation: Add the kinase reaction mix, containing the specific kinase, its substrate, and ATP (at either Km or 1 mM), to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to calculate the IC50 value.
Workflow 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol measures the binding of a compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7]
Caption: Workflow for a NanoBRET™ cellular target engagement assay.
Step-by-Step Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a white, 384-well assay plate and allow them to attach and express the fusion protein overnight.
-
Compound Dosing: Prepare serial dilutions of this compound and add them to the cells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind the target kinase.
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium with the target protein inside the cells.
-
Luminescence Initiation: Add Nano-Glo® Live Cell Substrate to the wells. The NanoLuc® enzyme will act on the substrate, producing luminescence (the BRET donor signal).
-
BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (e.g., 460 nm) and the tracer's acceptor emission (e.g., 610 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Conclusion
Characterizing the off-target profile of a novel kinase inhibitor like this compound is a non-negotiable component of modern drug discovery. A compound's selectivity profile is as important as its on-target potency. By employing a strategic, multi-tiered approach that combines broad biochemical screening with confirmatory cellular target engagement assays, researchers can build a comprehensive understanding of their compound's behavior. This data-driven approach is essential for making informed decisions, mitigating risks of toxicity, and ultimately accelerating the journey from a promising chemical scaffold to a well-characterized clinical candidate.
References
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- Goldstein, D. M., Soth, M., Blaney, J., & O'Donnell, C. J. (2011). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of medicinal chemistry, 54(8), 2653–2665. [Link]
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- Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., ... & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of medicinal chemistry, 60(5), 1892–1915. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
- Barc, T., Collins, I., & Garrett, M. D. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of medicinal chemistry, 53(6), 2415–2425. [Link]
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A Comparative Guide to the Efficacy of 4-(Pyridin-4-yl)pyrimidin-2-amine and Dasatinib in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity is a perpetual endeavor. This guide provides a comprehensive comparison between the well-established multi-kinase inhibitor, Dasatinib, and the lesser-characterized compound, 4-(Pyridin-4-yl)pyrimidin-2-amine. While Dasatinib's clinical efficacy is well-documented, a notable scarcity of public data exists for this compound. Consequently, this guide will first delve into the extensive experimental data supporting Dasatinib's use, followed by a discussion of the structural rationale for investigating this compound as a potential kinase inhibitor. Crucially, we will provide detailed experimental protocols that researchers can employ to conduct a head-to-head comparison of these two molecules, thereby generating the data necessary for a conclusive assessment.
Dasatinib: A Broad-Spectrum Tyrosine Kinase Inhibitor
Dasatinib is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases.[1] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][3]
Mechanism of Action
Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL.[1] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, rendering it effective against many imatinib-resistant mutations.[4] Beyond BCR-ABL, Dasatinib exhibits a broad inhibitory profile against a spectrum of other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFRβ.[1][5] This multi-targeted approach contributes to its potent anti-leukemic activity.
dot
Caption: Simplified signaling pathways targeted by Dasatinib.
Efficacy and Kinase Inhibition Profile
The efficacy of Dasatinib has been extensively characterized through in vitro kinase assays and cellular proliferation studies. Below is a summary of its inhibitory activity against a panel of key kinases.
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | ~1-3 | [5][6] |
| SRC | ~0.5-1 | [7] |
| LCK | ~1 | [8] |
| c-KIT | <30 | [7] |
| PDGFRβ | <30 | [7] |
| FAK | 0.2 | [7] |
IC50 values represent the concentration of Dasatinib required to inhibit 50% of the kinase activity and can vary depending on the assay conditions.
Clinical trials have demonstrated the superiority of Dasatinib over imatinib in achieving faster and deeper molecular responses in patients with newly diagnosed CML.[9] Long-term follow-up studies have confirmed its excellent safety profile and durable responses.[10] However, resistance to Dasatinib can emerge, often through mutations in the BCR-ABL kinase domain, most notably at residues T315 and F317.[11][12]
This compound: An Investigational Compound
In contrast to Dasatinib, there is a significant lack of publicly available data on the biological activity of this compound. Its chemical structure is documented in chemical databases such as PubChem, but its efficacy as a kinase inhibitor has not been extensively reported in the scientific literature.[13]
Structural Rationale for Kinase Inhibition
The core structure of this compound, featuring a linked pyridine and pyrimidine ring system, is a recognized pharmacophore in the design of kinase inhibitors.[14] The pyridine and pyrimidine moieties can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for competitive inhibition. The presence of the 2-amino group on the pyrimidine ring can also contribute to these interactions. This structural motif is present in a number of approved and investigational kinase inhibitors, suggesting that this compound may possess kinase inhibitory activity.[15][16][17] However, without experimental data, its specific targets and potency remain speculative.
A Practical Guide to a Head-to-Head Efficacy Comparison
To address the data gap for this compound and enable a direct comparison with Dasatinib, the following experimental workflows are recommended.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method.
dot
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and Dasatinib in DMSO. Perform serial dilutions in a suitable assay buffer to create a range of concentrations for testing.
-
Assay Plate Preparation: In a 384-well plate, add the purified kinase enzyme and its specific substrate to each well. Add the serially diluted compounds to the appropriate wells. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).[18][19] This involves adding a reagent to deplete unused ATP, followed by a detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of the compounds on cancer cell lines.[20][21]
dot
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A Comparative Guide to the Potency and Selectivity of 4-(Pyridin-4-yl)pyrimidin-2-amine Derivatives as Kinase Inhibitors
Introduction: The Versatility of a Privileged Scaffold
The 4-(pyridin-4-yl)pyrimidin-2-amine core is a well-established "privileged scaffold" in medicinal chemistry. Its fundamental structure is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases. This interaction serves as an anchor, allowing for the exploration of chemical space through substitutions on the pyrimidine and pyridine rings to achieve high potency and selectivity against specific kinase targets. The inherent drug-like properties of this scaffold have made it a cornerstone for the development of numerous clinical candidates and approved drugs, particularly in oncology.
This guide provides a comparative analysis of several distinct series of this compound derivatives, synthesizing data from peer-reviewed literature to highlight how subtle structural modifications dramatically influence their potency and selectivity profiles against different kinase families. We will delve into derivatives targeting Cyclin-Dependent Kinases (CDKs), Polo-Like Kinase 4 (PLK4), and dual-target inhibitors, providing a clear view of their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of CDKs is a hallmark of cancer, making them prime targets for therapeutic intervention. The aminopyrimidine scaffold has been extensively optimized to yield potent inhibitors of various CDK family members.
Highly Selective CDK4/6 Inhibition
The cell cycle is tightly regulated by the activity of CDK4 and CDK6, which, when complexed with Cyclin D, phosphorylate the retinoblastoma (Rb) protein to initiate the G1-S phase transition.[1][2] A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as exceptionally potent and selective inhibitors of CDK4 and CDK6.[1]
Through extensive medicinal chemistry optimization, compound 83 emerged as a clinical development candidate. It demonstrates remarkable potency against CDK4/Cyclin D1 and CDK6/Cyclin D3. Critically, this compound is orally bioavailable and showed significant tumor growth inhibition in an MV4-11 acute myeloid leukemia mouse xenograft model without notable toxicity.[1][2] The addition of the thiazole group at the C4 position of the pyrimidine was a key modification that enhanced both potency and selectivity.
Potent CDK2 Inhibition
While CDK4/6 inhibitors have seen significant clinical success, targeting CDK2 remains a key strategy for certain cancer types.[3] Researchers have designed and synthesized a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors.[3][4] Note the isomeric shift from the parent scaffold to a pyridin-3-yl and pyrimidin-4-amine arrangement, which alters the geometry of the hinge interaction.
The most promising compound from this series, 7l , exhibited potent inhibitory activity against the CDK2/cyclin A2 complex with an IC50 of 64.42 nM.[3] Furthermore, it displayed broad anti-proliferative efficacy across diverse cancer cell lines, including MV4-11, HT-29, and MCF-7, with IC50 values in the low micromolar range.[3] Mechanistic studies confirmed that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner.[3]
Dual FLT3/CDK4 Inhibition for Hematological Malignancies
In certain cancers, like Acute Myeloid Leukemia (AML), targeting multiple oncogenic pathways simultaneously can be a more effective strategy. To this end, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and CDK4.[5]
The optimized compound, 23k , demonstrated potent, low-nanomolar inhibition of both FLT3 and CDK4.[5] This dual activity is significant, as both kinases are implicated in the proliferation of AML cells. In an in-vivo MV4-11 xenograft model, oral administration of 23k resulted in a tumor growth inhibition rate of 67%, underscoring its potential as a dual-action anti-cancer agent.[5]
Targeting Centriole Duplication: Polo-Like Kinase 4 (PLK4) Inhibitors
PLK4 is a master regulator of centriole duplication, a critical process for maintaining genomic integrity during cell division.[6] Its overexpression in various cancers has identified it as a promising anticancer target. Using a scaffold hopping strategy based on the aminopyrimidine core, a series of novel and potent PLK4 inhibitors were developed.[6]
Compound 8h from this series displayed outstanding PLK4 inhibitory activity with an IC50 of 6.7 nM.[6] Beyond its potency, this compound also showed a good pharmacokinetic profile, with high stability in both plasma and liver microsomes, suggesting a low risk of drug-drug interactions.[6] This combination of high potency and favorable ADME properties makes it a strong candidate for further development.
Comparative Analysis and Structure-Activity Relationship (SAR)
The ability of the 2-aminopyrimidine scaffold to be tailored for different kinase targets is a testament to its versatility. The key to its function lies in the formation of two conserved hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. Selectivity is then achieved by modifying the substituents, which interact with distinct regions of the ATP-binding pocket that vary between kinases.
Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.
Conclusion
The this compound scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. The examples presented in this guide—from the highly selective CDK4/6 inhibitor 83 to the potent PLK4 inhibitor 8h and the dual-target FLT3/CDK4 agent 23k —demonstrate that targeted modifications to the core structure can precisely steer its biological activity. By leveraging deep knowledge of the target kinase's ATP-binding site, medicinal chemists can exploit subtle differences to achieve desired selectivity profiles. The continued exploration of this privileged structure, guided by robust and validated experimental methodologies, promises to yield the next generation of targeted therapies.
References
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Validating In Vitro ROCK Inhibition of 4-(Pyridin-4-yl)pyrimidin-2-amine: A Comparative Guide to In Vivo Translation
For researchers in oncology, neuroscience, and ophthalmology, the journey from a promising in vitro hit to a validated in vivo lead is both critical and challenging. This guide focuses on 4-(Pyridin-4-yl)pyrimidin-2-amine , a compound belonging to a class of kinase inhibitors, and outlines a comprehensive strategy for validating its presumed in vitro activity as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor in relevant in vivo models. By objectively comparing its potential performance with established ROCK inhibitors and providing detailed experimental frameworks, this document serves as a practical roadmap for drug development professionals.
The In Vitro Hypothesis: Targeting the Rho/ROCK Signaling Pathway
The 4-aminopyridine and pyrimidine moieties are common scaffolds in kinase inhibitors. Our focus, this compound, is structurally analogous to compounds known to inhibit various kinases, including ROCK. The Rho/ROCK signaling pathway is a pivotal regulator of cellular processes like actin cytoskeleton organization, cell adhesion, and motility.[1] Its hyperactivation is implicated in cancer progression and neuronal degeneration.[1][2]
In many cancers, ROCK overexpression promotes migration and invasion.[1] In neurological contexts, including glaucoma and nerve injury, ROCK activation contributes to neuronal cell death and inhibits axonal regeneration.[2][3] Therefore, inhibiting ROCK is a compelling therapeutic strategy.
A close analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one , has demonstrated significant in vitro cytotoxicity against cancer cells and subsequently validated this with potent in vivo antitumor efficacy.[4] This provides a strong rationale for investigating the in vivo potential of this compound as a ROCK inhibitor.
The Core Mechanism: Rho/ROCK Signaling
Extracellular signals activate the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream targets like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility. This guide proposes two robust in vivo models to test if this compound can effectively modulate this pathway to therapeutic benefit.
In Vivo Validation Strategy: A Two-Pronged Approach
To comprehensively validate the in vitro ROCK-inhibiting potential of this compound, we propose a dual-model approach targeting two distinct therapeutic areas where ROCK inhibitors have shown promise: oncology and neuroprotection.
Model 1: Oncology - Human Tumor Xenograft in Mice
Rationale: The Rho/ROCK pathway is a key driver of cancer cell motility and invasion.[1] Inhibiting this pathway can directly impede primary tumor growth.[1][5] A close structural analog has already demonstrated significant tumor inhibition in vivo, making this a highly relevant model.[4]
Objective: To assess the anti-tumor efficacy of this compound compared to the established ROCK inhibitor Fasudil.
Comparative Performance of ROCK Inhibitors in Oncology Models
| Compound | Model | Dose & Route | Outcome | Reference |
| Fasudil | B16 Melanoma Xenograft | 50 mg/kg, i.p., daily | 73% reduction in tumor volume vs. control.[6] | [6][7] |
| Fasudil | SCLC Xenograft | 50 mg/kg, i.p., daily | Significant tumor growth inhibition and induced apoptosis. | [7] |
| SLx-2119 | PANC-1 Pancreatic Xenograft | 60 mg/kg, p.o., daily | 11-12 days of post-treatment tumor growth delay.[1] | [1] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one | Ehrlich Ascites Carcinoma | 30 mg/kg | 94.71% inhibition of tumor development.[4] | [4] |
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Culture: Culture a human cancer cell line with known ROCK pathway dependency (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer) under standard conditions.[8]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) to prevent rejection of human tumor cells.[9]
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., PBS, saline)
-
This compound (e.g., 30 mg/kg, p.o. or i.p., daily)
-
Fasudil (Positive Control; e.g., 50 mg/kg, i.p., daily)[7]
-
-
Treatment & Monitoring: Administer treatment daily for a specified period (e.g., 14-21 days). Measure tumor volume with calipers 2-3 times per week (Volume = (width)² x length/2).[7] Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors.
-
Primary Outcome: Compare tumor growth inhibition between groups.
-
Secondary Analyses: Perform immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3). Analyze downstream ROCK pathway markers (e.g., p-MYPT1) via Western blot to confirm target engagement.
-
Model 2: Neuroprotection - Optic Nerve Crush in Mice
Rationale: ROCK inhibitors have demonstrated neuroprotective effects by promoting retinal ganglion cell (RGC) survival and axonal regeneration after injury.[3][10] This is a key therapeutic strategy for glaucoma, where RGC death leads to irreversible blindness.[2][11]
Objective: To evaluate the neuroprotective efficacy of this compound compared to the well-characterized ROCK inhibitor Y-27632.
Comparative Performance of ROCK Inhibitors in Neuroprotection Models
| Compound | Model | Dose & Route | Outcome | Reference |
| Y-27632 | Mouse Optic Nerve Crush | 100 mM, topical, daily | ~6.3% increase in RGC survival ; ~18.3% reduction in IOP.[10][12][13] | [10][12][13] |
| Y-27632 | Rat Optic Nerve Crush | Intravitreal injection | Dose-dependently increased axonal regeneration.[3] | [3] |
| K-115 (Ripasudil) | Mouse Optic Nerve Crush | 1 mg/kg/d, oral | ~34% increase in RGC survival vs. injury control.[2] | [2] |
| Fasudil | Mouse Optic Nerve Crush | 1 mg/kg/d, oral | Significant increase in surviving RGCs, comparable to K-115.[2] | [2] |
Experimental Protocol: Optic Nerve Crush Model
-
Animal Model: Use adult C57BL/6 mice.
-
Retrograde Labeling (Optional but Recommended): 7 days prior to the crush, apply a fluorescent tracer (e.g., Fluoro-Gold) to the superior colliculus to retrogradely label RGCs. This allows for precise quantification of surviving cells.
-
Optic Nerve Crush Surgery: Anesthetize the mouse and expose the optic nerve intraorbitally. Carefully crush the nerve for a defined period (e.g., 10 seconds) with fine forceps at a set distance from the optic disc, being careful not to damage the blood supply.
-
Treatment Groups: Immediately after surgery, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., Saline eye drops)
-
This compound (e.g., topical eye drops, concentration to be determined by formulation)
-
Y-27632 (Positive Control; e.g., 100 mM topical eye drops, daily)[10]
-
-
Treatment & Monitoring: Administer treatment daily for 14 days. Intraocular pressure (IOP) can be measured using a tonometer.
-
Endpoint Analysis: At 14 days post-crush, euthanize the mice and enucleate the eyes.
-
Primary Outcome: Prepare retinal flat-mounts and count the number of surviving labeled RGCs in predefined areas of the retina.[12]
-
Secondary Analyses: Measure inner retinal thickness using optical coherence tomography (OCT) before the endpoint.[10] Perform immunohistochemistry on retinal cross-sections to assess axonal regeneration markers (e.g., GAP-43).[14]
-
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for transitioning the in vitro potential of This compound into in vivo validation. By leveraging established oncology and neuroprotection models and comparing its performance against industry-standard ROCK inhibitors like Fasudil and Y-27632, researchers can generate the critical data needed to advance this compound through the drug development pipeline.
The strong in vivo anti-tumor data from a close structural analog provides a high degree of confidence that this compound will demonstrate efficacy.[4] Successful outcomes in these models would warrant further investigation into its pharmacokinetic/pharmacodynamic (PK/PD) profile, isoform selectivity (ROCK1 vs. ROCK2), and long-term safety, paving the way for its potential clinical development.
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A Researcher's Guide to Benchmarking Novel CDK4/6 Inhibitors: A Comparative Framework Using 4-(Pyridin-4-yl)pyrimidin-2-amine and Palbociclib
In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced or metastatic breast cancer. Palbociclib (Ibrance®), a first-in-class CDK4/6 inhibitor, has set a high benchmark for efficacy. As medicinal chemists continue to explore novel chemical scaffolds to elicit similar or improved therapeutic outcomes, a robust and standardized framework for benchmarking new chemical entities (NCEs) is paramount.
This guide provides a comprehensive framework for the preclinical comparison of a novel investigational compound, using "4-(Pyridin-4-yl)pyrimidin-2-amine" as a representative example of a pyridinyl-pyrimidine scaffold, against the established drug, Palbociclib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.
The CDK4/6-Rb Axis: A Pivotal Target in Oncology
The cell cycle is a tightly regulated process, with the transition from the G1 (growth) phase to the S (synthesis) phase being a critical checkpoint. This transition is primarily governed by the activity of CDK4 and CDK6. In response to mitogenic signals, these kinases form complexes with D-type cyclins, which then phosphorylate the Retinoblastoma protein (Rb).[1][2] Phosphorylation of Rb releases the transcription factor E2F, which in turn activates the transcription of genes required for DNA synthesis, thereby committing the cell to division.[3][4]
In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[5][6] Palbociclib and other approved CDK4/6 inhibitors function by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb and inducing a G1 cell cycle arrest.[3][6][7]
Tier 1: Biochemical Assays - Direct Target Engagement
The initial step is to ascertain the direct inhibitory effect of "this compound" on the kinase activity of CDK4 and CDK6. This is crucial for determining its potency and selectivity.
Biochemical Kinase Activity Assay
This assay directly measures the inhibition of CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymatic activity. The half-maximal inhibitory concentration (IC50) is the key metric derived from this experiment.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Substrate: A fragment of the Retinoblastoma protein fused to GST (GST-Rb).
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay (Promega).
-
Test compounds: "this compound" and Palbociclib (as a positive control) serially diluted.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
384-well plates.
-
-
Procedure (Radiometric Assay Example): a. To each well of a 384-well plate, add the assay buffer. b. Add the test compound at various concentrations. c. Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme complex and the GST-Rb substrate. d. Initiate the kinase reaction by adding ATP mixed with [γ-³²P]ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a stop solution (e.g., phosphoric acid). g. Transfer the reaction mixture to a filter plate to capture the phosphorylated GST-Rb substrate. h. Wash the filter plate to remove unincorporated [γ-³²P]ATP. i. Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Benchmark Data: Palbociclib
| Target | IC50 (nM) |
| CDK4/Cyclin D1 | 11 [8][9] |
| CDK6/Cyclin D3 | 16 [8][9] |
Tier 2: Cellular Assays - Confirming On-Target Effects in a Biological System
Positive results in biochemical assays must be translated into a cellular context. These assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a biological response.
Cell Proliferation Assay
This assay measures the inhibitory effect of the compound on the proliferation of cancer cell lines that are dependent on the CDK4/6 pathway (i.e., Rb-positive).
Experimental Protocol (Using CellTiter-Glo®):
-
Reagents and Materials:
-
Procedure: a. Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compounds for 72 hours. c. Equilibrate the plate to room temperature for 30 minutes. d. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well. [11] e. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. f. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. g. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells. [10]
-
Data Analysis: a. Calculate the percentage of cell growth inhibition relative to untreated controls. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
A Note on Proliferation Assay Selection: While ATP-based assays like CellTiter-Glo® are common, it is important to note that CDK4/6 inhibition can cause cells to arrest in G1 but continue to grow in size, potentially confounding ATP readouts. [12][13][14]It is advisable to corroborate findings with a DNA-based proliferation assay (e.g., CyQUANT™) that measures cell number more directly.
Tier 3: Mechanism of Action Validation - Linking Target Engagement to Downstream Signaling
The final step is to confirm that the observed anti-proliferative effects are a direct result of CDK4/6 inhibition. This is achieved by examining the phosphorylation status of Rb, the direct substrate of CDK4/6.
Western Blotting for Phospho-Rb
This technique visualizes the decrease in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780) following treatment with the inhibitor.
Experimental Protocol:
-
Reagents and Materials:
-
Rb-positive cancer cell lines.
-
Test compounds: "this compound" and Palbociclib.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST, as milk can interfere with phospho-antibodies). [15] * Primary antibodies: Rabbit anti-phospho-Rb (Ser780) and Rabbit anti-total Rb.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
-
Procedure: a. Plate and treat cells with varying concentrations of the test compounds for 24 hours. b. Lyse the cells and quantify the protein concentration. c. Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with the anti-total Rb antibody as a loading control.
-
Data Analysis: a. Quantify the band intensities for phospho-Rb and total Rb. b. A dose-dependent decrease in the ratio of phospho-Rb to total Rb confirms on-target activity.
Conclusion
This guide outlines a systematic and robust approach to benchmarking a novel CDK4/6 inhibitor candidate, such as "this compound," against the established drug Palbociclib. By progressing through biochemical, cellular, and mechanistic assays, researchers can generate a comprehensive data package to evaluate the potential of new chemical entities. The successful execution of these experiments will provide critical insights into the compound's potency, cellular efficacy, and mechanism of action, thereby informing the decision-making process for further preclinical and clinical development.
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A Researcher's Guide to Navigating Off-Target Effects: Profiling the Cross-Reactivity of 4-(Pyridin-4-yl)pyrimidin-2-amine and its Analogs
For drug discovery researchers, the identification of a potent inhibitor against a primary protein target is a significant milestone. However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being off-target activity. The promiscuity of small molecules, particularly those designed to interact with the highly conserved ATP-binding pocket of protein kinases, can lead to unforeseen toxicity or polypharmacology.
This guide provides an in-depth comparison of methodologies used to assess the cross-reactivity of kinase inhibitors, using the 4-(pyridin-4-yl)pyrimidin-2-amine scaffold as a central example. This chemical motif is a classic "hinge-binder," adept at forming key hydrogen bonds within the ATP-binding site of many kinases. We will explore this topic through the lens of a hypothetical investigational compound, hereafter referred to as Compound P , which incorporates this scaffold and has been identified as a potent inhibitor of a primary target, "Kinase A." Our objective is to build a comprehensive selectivity profile for Compound P and compare it against two alternative compounds, Compound Q (a structurally similar analog) and Compound R (a compound with a dissimilar chemotype but targeting the same kinase).
The Imperative of Selectivity Profiling
Kinase inhibitors are a cornerstone of modern targeted therapy. However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[1] An inhibitor designed for one kinase can inadvertently bind to and modulate the activity of dozens of others. Such cross-reactivity can confound experimental results in preclinical models and lead to toxicity in patients. Therefore, rigorous, multi-faceted selectivity profiling is not merely a supplementary exercise but a critical step in the validation of any new chemical entity.[2]
This guide will detail the strategic application of orthogonal experimental approaches to build a robust and reliable selectivity profile. We will move from broad, high-throughput screening to more focused, physiologically relevant assays.
Phase 1: Broad Kinome Scanning
The first step in understanding a compound's selectivity is to cast a wide net across the human kinome. The most efficient way to achieve this is through large-scale screening panels.
Methodology 1: Competitive Binding Assays (e.g., KINOMEscan™)
Competitive binding assays are a gold-standard for initial selectivity screening. They measure the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.[3] The results are typically independent of ATP concentration and do not require an active enzyme, allowing for the profiling of both active and inactive kinase conformations.
Causality Behind Experimental Choice: This method is chosen for its breadth and throughput. By testing against a panel of hundreds of kinases at a single, high concentration (e.g., 1 or 10 µM), we can rapidly identify the most likely off-targets. The output, often expressed as "percent of control" or "% inhibition," provides a clear, rank-ordered list of potential interactions that warrant further investigation.
Data Summary: Initial Kinome Scan
Let's imagine we've screened our hypothetical compounds (P, Q, and R) at 1 µM against a 400+ kinase panel. The data below represents a snippet of potential high-affinity hits.
| Target Kinase | Compound P (% Inhibition @ 1µM) | Compound Q (% Inhibition @ 1µM) | Compound R (% Inhibition @ 1µM) |
| Kinase A (Primary) | 99.5 | 99.8 | 98.7 |
| Kinase B | 85.2 | 95.1 | 15.6 |
| Kinase C | 78.9 | 45.3 | 5.2 |
| Kinase D | 60.1 | 88.7 | 8.1 |
| Kinase E | 25.4 | 10.2 | 65.8 |
From this initial screen, we can hypothesize that Compound P and its analog Compound Q share off-targets in Kinases B, C, and D, likely due to their shared pyridinyl-pyrimidine scaffold. Compound R, with its different chemotype, shows a cleaner initial profile but has a potential liability with Kinase E.
Phase 2: Quantitative Assessment of High-Priority Hits
The next logical step is to quantify the potency of the inhibitor against the primary target and the high-priority off-targets identified in the initial screen.[1]
Methodology 2: Radiometric or Luminescence-Based Enzymatic Assays
These assays directly measure the enzymatic activity of the kinase—its ability to phosphorylate a substrate. By performing these assays across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a direct measure of functional potency.
Causality Behind Experimental Choice: Unlike binding assays, enzymatic assays measure the functional consequence of the compound's interaction. This is crucial because a compound might bind to a kinase without actually inhibiting its catalytic activity. It's also important to run these assays at or near the physiological ATP concentration (Km,ATP), as the potency of ATP-competitive inhibitors is dependent on this parameter.[3]
Data Summary: IC₅₀ Determination for Key Targets
| Target Kinase | Compound P (IC₅₀, nM) | Compound Q (IC₅₀, nM) | Compound R (IC₅₀, nM) |
| Kinase A (Primary) | 12 | 8 | 25 |
| Kinase B | 850 | 250 | >10,000 |
| Kinase C | 1,500 | >10,000 | >10,000 |
| Kinase D | 2,200 | 700 | >10,000 |
| Kinase E | >10,000 | >10,000 | 450 |
This quantitative data provides a clearer picture. While Compound Q is more potent against the primary target, it is also significantly more potent against off-targets Kinase B and D. Compound P demonstrates a more favorable selectivity window (the ratio of off-target IC₅₀ to on-target IC₅₀). Compound R remains selective but shows a significant off-target liability with Kinase E.
Phase 3: Assessing Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they are performed in an artificial environment. To understand how a compound behaves in a living system, we must use cell-based assays.
Methodology 3: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure.[3] This stabilization leads to an increase in the protein's melting temperature (Tₘ). By treating intact cells with a compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble (un-denatured) target protein remaining, we can determine if the compound is engaging its target in a physiological environment.
Causality Behind Experimental Choice: CETSA is a powerful tool for validating target engagement in cells without needing to engineer the protein or the compound. It accounts for factors like cell permeability and efflux pumps, providing a more accurate reflection of the compound's ability to reach and bind to its intended target.[4] A positive thermal shift for Kinase A and a lack of a significant shift for Kinase B would strongly support the selectivity profile of Compound P observed in biochemical assays.
Phase 4: Unbiased Discovery of Off-Targets with Chemoproteomics
While kinase panels are extensive, they are not exhaustive. Furthermore, compounds can bind to other ATP-binding proteins that are not kinases, such as ATPases, metabolic enzymes, or ABC transporters.[5] Chemoproteomics offers an unbiased approach to identify a broader range of cellular targets.
Methodology 4: Immobilized Compound Pull-Down Coupled with Mass Spectrometry
In this approach, the compound of interest (or a close analog with a linker) is immobilized on beads.[6] These beads are then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from the rest of the proteome, and then identified using mass spectrometry.[7]
Causality Behind Experimental Choice: This is an unbiased discovery method. It does not rely on a pre-selected panel of proteins. It can reveal completely unexpected off-targets, providing crucial insights into a compound's mechanism of action and potential toxicity pathways.[6][8] For example, this method could reveal that Compound P also binds to a non-kinase metabolic enzyme, an interaction that would have been missed by all previous assays.
Visualizing Workflows and Pathways
To better illustrate the process, the following diagrams outline the experimental workflow for selectivity profiling and a representative signaling pathway that could be modulated by our hypothetical compounds.
Caption: Workflow for Comprehensive Inhibitor Selectivity Profiling.
Caption: Impact of On-Target and Off-Target Inhibition on Signaling.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential. Below is a representative protocol for a biochemical kinase assay.
Protocol: In Vitro Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of Compound P, Q, and R in 100% DMSO, followed by a 1:10 dilution in Kinase Buffer. Final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of the target kinase (e.g., Kinase A) and its specific substrate peptide in Kinase Buffer.
-
Prepare ATP solution containing a mix of cold (non-radioactive) ATP and [γ-³³P]ATP to achieve the desired specific activity and final concentration (e.g., 10 µM, corresponding to the Kₘ of Kinase A).
-
-
Reaction Setup (96-well plate):
-
To each well, add 10 µL of the diluted compound solution. Include "no inhibitor" (buffer + DMSO) and "no enzyme" controls.
-
Add 20 µL of the kinase/substrate mix to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 20 µL of the ³³P-ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Termination and Capture:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while unincorporated ³³P-ATP will flow through.
-
Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove residual unincorporated ATP.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-phase approach to characterizing the selectivity of kinase inhibitors, using the this compound scaffold as a relevant example. Through a combination of broad screening, quantitative biochemical assays, cell-based target engagement studies, and unbiased chemoproteomics, researchers can build a comprehensive profile of a compound's on- and off-target activities.
For our hypothetical compounds, the data suggests that Compound P offers the best balance of on-target potency and overall selectivity. While Compound Q is more potent, its significant off-target activity against Kinases B and D makes it a less desirable candidate. Compound R , despite its different chemotype, presents its own off-target challenge with Kinase E.
This rigorous, evidence-based approach to cross-reactivity profiling is indispensable. It enables researchers to select the most promising lead candidates, design more informative experiments, and ultimately develop safer and more effective targeted therapies.
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Comparative Analysis of the Anti-Proliferative Effects of 4-(Pyridin-4-yl)pyrimidin-2-amine and Related Kinase Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, owing to its versatile chemical nature and ability to interact with a multitude of biological targets. Within this broad class of compounds, 4-(Pyridin-4-yl)pyrimidin-2-amine has emerged as a structure of significant interest for its potential anti-proliferative properties. This guide provides a comparative analysis of the anti-proliferative effects of a close analog of this compound and other structurally related pyrimidine derivatives that have shown promise as inhibitors of key oncogenic kinases, namely the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).
While specific anti-proliferative data for this compound is not extensively available in the public domain, this guide will utilize data from its close structural analog, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , as a primary point of comparison.[1][2] This analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of this chemical series and to offer a framework for the design and evaluation of novel pyrimidine-based anti-cancer agents.
Comparative Compounds and Their Mechanisms of Action
To provide a robust comparative landscape, we will evaluate the anti-proliferative activity of SK-25 alongside a selection of pyrimidine derivatives with well-defined mechanisms of action targeting EGFR and CDKs.
-
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25): This compound has demonstrated significant cytotoxicity against pancreatic cancer cell lines, suggesting a potent anti-proliferative effect.[1][2] While its precise molecular target is not fully elucidated, its structural similarity to other kinase inhibitors suggests a potential role in modulating oncogenic signaling pathways.
-
Pyrazolo[3,4-d]pyrimidine Derivatives (EGFR Inhibitors): This class of compounds has been shown to exhibit potent inhibitory activity against EGFR tyrosine kinase.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.
-
4-[ar(alk)ylamino]pyridopyrimidines (EGFR Inhibitors): These compounds are also potent and specific inhibitors of EGFR tyrosine kinase.[4] Their mechanism involves competing with ATP for the kinase domain of EGFR, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.
-
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives (CDK4/6 Inhibitors): This series of compounds has been identified as highly potent and selective inhibitors of CDK4 and CDK6.[5][6] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle, phosphorylating the retinoblastoma protein (Rb) and allowing the cell to progress into the S phase. Inhibition of CDK4/6 leads to G1 cell cycle arrest and a subsequent block in proliferation.
-
Pyrazolo[3,4-d]pyrimidine and Pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine Derivatives (CDK2 Inhibitors): These scaffolds have been shown to be potent inhibitors of CDK2. CDK2, in association with cyclin E and cyclin A, is essential for the G1/S transition and S phase progression. Inhibition of CDK2 can induce cell cycle arrest and apoptosis.
Comparative Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of the selected compounds against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit cell growth by 50%.
| Compound/Derivative Class | Target | Cell Line | IC50 (µM) | Reference |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | Not specified | MiaPaCa-2 (Pancreatic) | 1.95 | [1][2] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 16) | EGFR | MDA-MB-468 (Breast) | 0.034 | [3] |
| 4-[ar(alk)ylamino]pyridopyrimidine (PD 158780) | EGFR | A431 (Epidermoid) | 0.013 | [4] |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83) | CDK4/6 | MV4-11 (Leukemia) | Not specified | [5][6] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 15) | CDK2/cyclin A2 | HCT-116 (Colon) | 0.061 | [10] |
Note: The data presented is a selection from the cited literature and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key anti-proliferative assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][7][8][15][16]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Kinase Assays (EGFR and CDK2)
Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.[3][9][10][17][18][19][20][21][22][23]
Principle: These assays typically measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylation is then quantified, often using luminescence, fluorescence, or radioactivity.
General Protocol (Luminescence-based):
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent such as ADP-Glo™ Kinase Assay. This reagent converts the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by the comparative compounds and a typical experimental workflow for evaluating anti-proliferative agents.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Caption: Role of CDKs in G1/S cell cycle progression and their inhibition by pyrimidine derivatives.
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"4-(Pyridin-4-yl)pyrimidin-2-amine" head-to-head comparison with PD 158780 for EGFR inhibition
A Head-to-Head Comparison of 4-(Pyridin-4-yl)pyrimidin-2-amine and PD 158780 for EGFR Inhibition
A Senior Application Scientist's Guide to Evaluating EGFR Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, regulating critical processes such as proliferation, differentiation, and survival.[1][2] Its dysregulation through overexpression or mutation is a well-established driver of tumorigenesis, making it a prime target for therapeutic intervention in oncology.[3][4] Small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of these therapeutic agents.[2]
This guide provides a head-to-head comparison of two such compounds: the well-characterized, potent inhibitor PD 158780 and the pyrimidine derivative This compound . We will delve into their known inhibitory profiles and provide detailed, field-proven methodologies for their empirical evaluation.
Compound Profiles and Mechanism of Action
EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function and are often hijacked in cancer.[5][6][7] TKIs function by competitively binding to the ATP pocket within the EGFR's intracellular kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[8]
PD 158780: A Potent Pan-ErbB Inhibitor
PD 158780 is a potent, well-documented inhibitor of the ErbB family of receptors. Its high affinity for the ATP binding site of EGFR results in powerful inhibition of kinase activity. Experimental data demonstrates that PD 158780 is highly specific for the EGF receptor, requiring significantly higher concentrations to affect other growth factor receptor pathways.[9]
This compound: A Representative Pyrimidine Scaffold
While specific, peer-reviewed EGFR inhibition data for this compound is not extensively documented in publicly available literature, its core structure is representative of a broad class of pyrimidine-based kinase inhibitors.[10][11] Pyrimidine derivatives are a foundational scaffold in medicinal chemistry for developing EGFR inhibitors.[10] For the purpose of this guide, we will consider its expected mechanism to be similar to other pyrimidine-based TKIs—competitive ATP inhibition—and will outline the necessary experiments to determine its specific potency.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is the most critical metric for quantifying and comparing the potency of an inhibitor.
| Compound | Target(s) | Reported IC50 (Biochemical Assay) | Reported IC50 (Cell-Based Assay) |
| PD 158780 | EGFR (ErbB1) | 8 pM[9] | 13 nM (EGFR autophosphorylation in A431 cells)[9] |
| ErbB2 (HER2) | 49 nM[9] | 49 nM (in SK-BR-3 cells)[9] | |
| ErbB3 / ErbB4 | 52 nM[9] | 52 nM (in MDA-MB-453 cells)[9] | |
| This compound | EGFR (presumed) | To be determined experimentally | To be determined experimentally |
Analysis: The data clearly establishes PD 158780 as an exceptionally potent inhibitor of EGFR, with an IC50 in the picomolar range in biochemical assays.[9] This represents a significant benchmark for any comparative study. The objective for evaluating this compound would be to determine if its potency is comparable or falls within a useful therapeutic window (typically low nanomolar for promising lead compounds).
Visualizing the EGFR Signaling Pathway
To understand the context of inhibition, it is crucial to visualize the target pathway. The following diagram illustrates the simplified EGFR signaling cascade.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Experimental Protocols for Head-to-Head Evaluation
To empirically compare these two inhibitors, two distinct but complementary assays are required: a biochemical (cell-free) kinase assay and a cell-based proliferation assay. The former measures direct inhibition of the isolated enzyme, while the latter assesses the compound's effect in a complex biological system, accounting for factors like cell permeability and off-target effects.
Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the activity of recombinant EGFR by measuring the amount of ADP produced, which is directly proportional to kinase activity.[12][13]
Rationale: This assay provides a direct measure of the compound's ability to inhibit the EGFR kinase domain without the complexities of a cellular environment. It is the gold standard for determining a precise biochemical IC50.
Caption: Workflow for the in vitro EGFR biochemical kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of PD 158780 and this compound in 100% DMSO.
-
Create a 10-point serial dilution series for each inhibitor in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[12] The final DMSO concentration should be kept constant and low (<1%).
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) to their optimal concentrations in kinase assay buffer.[12]
-
-
Assay Plate Setup (384-well white plate):
-
Kinase Reaction:
-
Signal Detection (ADP-Glo™):
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
-
Protocol 2: Cell-Based Proliferation Assay (MTS/CellTiter-Glo® Format)
This assay measures the metabolic activity of a cell line that is dependent on EGFR signaling (e.g., A431) to determine the effect of the inhibitors on cell viability and proliferation.[4][14]
Rationale: This assay provides the cellular IC50, a more biologically relevant metric that reflects the compound's ability to cross the cell membrane, engage the target in its native environment, and ultimately elicit a functional anti-proliferative response.
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of each inhibitor in complete growth medium at 2X the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
-
Viability Measurement:
-
Add 20 µL of MTS reagent (or CellTiter-Glo® reagent) to each well.[12]
-
Incubate for 1-4 hours at 37°C (for MTS) or as per manufacturer instructions.
-
Measure the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance/luminescence of the "no cell" blank wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.[12]
-
Conclusion and Forward Outlook
This guide provides a comprehensive framework for a direct, data-driven comparison of PD 158780 and this compound. Based on existing literature, PD 158780 sets a high bar with picomolar biochemical potency.[9] The outlined experimental protocols provide a robust, self-validating system to determine the de novo inhibitory profile of this compound.
The results of these assays will definitively place the pyrimidine compound on the potency spectrum relative to a known, powerful inhibitor. This empirical, head-to-head data is essential for making informed decisions in any drug discovery or chemical biology program, validating new scaffolds, and prioritizing candidates for further development.
References
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1681495/
- Okamoto, W., Okamoto, I., Yoshida, T., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7745–7752. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5920473/
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 10, 2026, from URL: https://www.creative-diagnostics.
- Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5643-5648. URL: https://aacrjournals.
- Danaher Life Sciences. (n.d.). EGFR Signaling Pathway. Retrieved January 10, 2026, from URL: https://www.danaher.
- MedchemExpress. (n.d.). PD158780 | EGFR Inhibitor. Retrieved January 10, 2026, from URL: https://www.medchemexpress.com/pd158780.html
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 10, 2026, from URL: https://www.clinpgx.
- BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved January 10, 2026, from URL: https://www.benchchem.
- BenchChem. (2025). Application Notes: EGFR-IN-112 Cell-Based Proliferation Assay. Retrieved January 10, 2026, from URL: https://www.benchchem.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 10, 2026, from URL: https://www.reactionbiology.com/services/oncology-drug-discovery/kinase-assays/egfr-assays
- Seshacharyulu, P., Ponnusamy, M. P., & Batra, S. K. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 13(23), 6065. URL: https://www.mdpi.com/2072-6694/13/23/6065
- Kim, H. S., Han, J. Y., & Lee, J. S. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Nanoscience and Nanotechnology, 14(8), 6013-6019. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4142721/
- Reaction Biology. (n.d.). EGFR BaF3 Cell Proliferation Assay Service. Retrieved January 10, 2026, from URL: https://www.reactionbiology.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved January 10, 2026, from URL: https://www.thermofisher.com/us/en/home/products-and-services/services/custom-services/assay-development-services/screening-and-profiling-services/kinase-biology-services/biochemical-kinase-assays/lanthascreen-kinase-assays/lanthascreen-egfr-l858r-kinase-assay.html
- Promega Corporation. (n.d.). EGFR Kinase Assay. Retrieved January 10, 2026, from URL: https://www.promega.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1481944, this compound. Retrieved January 10, 2026, from URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-4-yl_pyrimidin-2-amine.
- Sharma, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894372. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.894372/full
- Al-Muntaser, S. M., Al-Karmalawy, A. A., El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12155-12175. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00451a
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Navigating the Kinome: A Comparative Guide to the Cdk Selectivity of 4-(Pyridin-4-yl)pyrimidin-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer therapeutics, the selective inhibition of Cyclin-Dependent Kinases (Cdks) has emerged as a cornerstone of precision medicine. These serine/threonine kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many malignancies. The therapeutic efficacy of Cdk inhibitors is intrinsically linked to their selectivity profile across the various Cdk isoforms. This guide provides a comprehensive comparison of the potential Cdk selectivity of the core scaffold, 4-(Pyridin-4-yl)pyrimidin-2-amine, in the context of established clinical Cdk4/6 inhibitors.
The 4-(Substituted)-Pyrimidin-2-amine Scaffold: A Privileged Structure for Cdk Inhibition
The 2-aminopyrimidine core is a well-established pharmacophore in kinase inhibitor design. Research into derivatives such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine and 4-(pyrazol-4-yl)-pyrimidines has demonstrated that this scaffold can be effectively tailored to achieve high potency and selectivity for specific Cdk enzymes, most notably CDK4 and CDK6.[1][2] For instance, certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been shown to be highly potent and selective inhibitors of CDK4 and CDK6.[1] This suggests that the this compound backbone possesses the key structural features to interact with the ATP-binding pocket of Cdk enzymes.
A Comparative Analysis: Selectivity Profiles of Clinically Approved CDK4/6 Inhibitors
To contextualize the potential of this compound, it is essential to compare it against the known selectivity profiles of the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. These drugs have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[3][4]
| Inhibitor | CDK1/CycB | CDK2/CycA | CDK4/CycD1 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT1 |
| Palbociclib | >10,000 | >10,000 | 11 | 16 | >10,000 | >10,000 |
| Ribociclib | >1,000 | >1,000 | 10 | 39 | >1,000 | >1,000 |
| Abemaciclib | 66-133 | 12-57 | 2 | 10 | 300 | 4-57 |
| Table 1: Comparative in vitro IC50 values (nM) of Palbociclib, Ribociclib, and Abemaciclib against a panel of Cdk enzymes. Data is compiled from multiple sources and represents a consensus of reported values.[5][6][7] |
As the data illustrates, Palbociclib and Ribociclib exhibit remarkable selectivity for CDK4 and CDK6 over other Cdk isoforms. Abemaciclib, while still highly potent against CDK4 and CDK6, displays a broader kinase inhibition profile, with notable activity against CDK2 and CDK9.[5][6] This difference in selectivity may contribute to the distinct clinical efficacy and safety profiles of these drugs.
Based on the structure of this compound and the data from its analogs, it is reasonable to hypothesize that this compound, if found to be an active Cdk inhibitor, would likely exhibit a selectivity profile favoring CDK4/6. The pyridinyl-pyrimidine core is a key feature in many selective CDK4/6 inhibitors. However, without direct experimental validation, this remains a well-informed postulation.
Visualizing Cdk Inhibition and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the Cdk4/6 pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: Cdk4/6 signaling pathway and the point of inhibition.
Caption: A generalized workflow for an in vitro Cdk kinase assay.
Experimental Protocol: In Vitro Cdk Kinase Assay
The following is a generalized protocol for an in vitro kinase assay to determine the IC50 value of a test compound against a specific Cdk enzyme. This protocol is a composite of standard methodologies in the field.
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a specific Cdk/cyclin complex.
Materials:
-
Recombinant human Cdk/cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., recombinant Retinoblastoma protein (Rb) or a peptide substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (as a control).
-
Add 2 µL of the Cdk/cyclin enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically.
-
Add 2 µL of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km for the specific enzyme.
-
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Repeat this procedure for a panel of different Cdk/cyclin complexes to determine the selectivity profile.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel Cdk inhibitors. While direct experimental data for this specific molecule is currently lacking, the wealth of information on its structural analogs strongly suggests a potential for selective Cdk inhibition, likely targeting the CDK4/6 isoforms. The comparative analysis with clinically approved CDK4/6 inhibitors highlights the importance of a well-defined selectivity profile for therapeutic success.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to experimentally determine their Cdk selectivity and antiproliferative activity. Such studies will be crucial in validating the therapeutic potential of this chemical class and in guiding the design of next-generation Cdk inhibitors with improved efficacy and safety profiles.
References
- Chen, P., Lee, N. V., Hu, W., Xu, M., Ferre, R. A., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Molecular Cancer Therapeutics, 15(11), 2273-2281. [Link]
- De Luca, A., Maiello, M. R., D'Alessio, A., Pergameno, M., & Normanno, N. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Cancers, 12(12), 3783. [Link]
- Gelbert, L. M., Cai, S., X-L, Lin, Sanchez-Martinez, C., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Investigational New Drugs, 32(5), 825-837. [Link]
- Kim, S., & Lee, J. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1189694. [Link]
- O'Brien, N. A., Di Tomaso, E., Chan, E. M., et al. (2014). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 19(5), 478-485. [Link]
- Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]
- Slamon, D. J., Crown, J. P., Lang, I., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(10), 2358-2366. [Link]
- Torres-Guzman, R., Calsolaro, V., & de Angelis, C. (2017). Preclinical characterization of abemaciclib in hormone receptor positive breast cancer. Oncotarget, 8(41), 69493–69507. [Link]
- Roskoski, R. Jr. (2019). Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. Pharmacological Research, 139, 477-493. [Link]
- Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2388-2406. [Link]
- VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]
- Wang, S., Meades, C., Wood, G., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
- Zheng, X., Li, Y., Wang, Y., et al. (2014). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Molecular Modeling, 20(4), 2194. [Link]
- Flaherty, K. T., Lorusso, P. M., DeMichele, A., et al. (2012). Phase I, dose-escalation trial of the oral cyclin-dependent kinase 4/6 inhibitor PD 0332991, administered using a 21-day schedule in patients with advanced cancer. Clinical Cancer Research, 18(2), 568-576. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pyridin-4-yl)pyrimidin-2-amine
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we synthesize and utilize. The proper disposal of a substance like 4-(Pyridin-4-yl)pyrimidin-2-amine, a nitrogen-containing heterocyclic compound common in medicinal chemistry and drug development, is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship.[1][2][3] This guide provides a procedural framework grounded in established safety protocols to ensure this compound and its associated waste are managed responsibly.
The procedures outlined herein are based on general best practices for hazardous chemical waste and should be supplemented by a thorough review of your institution's specific safety protocols and the compound's Safety Data Sheet (SDS).[4]
Hazard Assessment and Characterization
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. While a specific, comprehensive SDS for this compound may not always be readily accessible, data from structurally similar compounds, such as other aminopyridines and aminopyrimidines, provide a strong basis for a conservative risk assessment.[5] The primary hazards are associated with its potential toxicity and irritation.[5]
All unusable pharmaceutical compounds and research chemicals must be managed through your institution's Environmental Health & Safety (EHS) office as chemical waste.[6] They should never be disposed of down the sanitary sewer or in the regular trash.[7]
Table 1: Hazard Profile Summary for Pyridine and Pyrimidine Derivatives
| Hazard Category | Description | Rationale & Recommended Precautions |
|---|---|---|
| Acute Toxicity | Based on related structures, may be toxic or harmful if swallowed, inhaled, or in contact with skin.[5] | Always handle in a well-ventilated area or chemical fume hood.[8] Wear appropriate PPE to prevent ingestion, inhalation, and skin absorption.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[5] Prolonged contact may lead to more severe effects. | Wear chemically resistant gloves and a lab coat.[10] In case of contact, immediately wash the affected area with plenty of water. |
| Eye Damage/Irritation | Causes serious eye irritation.[5] | Mandatory use of safety goggles with side-shields.[10] An emergency eyewash station must be accessible.[11] |
| Environmental Hazard | Pyridine and its derivatives can be toxic to aquatic life.[12] Unused pharmaceuticals may not readily break down after release into the environment.[6] | Prevent any release into drains or waterways.[9] All waste must be collected for approved disposal.[12] |
Essential Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is critical. The correct PPE serves as the primary barrier against exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles with side shields are mandatory.[13]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber, neoprene) should be worn. Always inspect gloves for tears or degradation before use.[14]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against splashes.[14]
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a suitable respirator should be used.[10]
Spill Management Protocol:
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[10]
-
Contain: Prevent the spill from spreading or entering drains.[9]
-
Absorb: For a small spill of solid material, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[10] For liquid solutions, absorb with an inert material like vermiculite or sand.[11]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials must be collected and disposed of as hazardous waste according to institutional and local regulations.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic. Treat all experimental compounds and their waste streams as hazardous unless confirmed otherwise by your institution's safety office.[4][13]
Step 1: Waste Segregation
Proper segregation is fundamental to safe chemical waste management.
-
Solid Waste: Collect pure, unused this compound and any solid materials grossly contaminated with it (e.g., contaminated filter paper, weighing boats) in a dedicated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.
-
Sharps & Lab Consumables: Needles, syringes, and pipette tips contaminated with the compound should be placed in a designated sharps container.[13] Other contaminated lab consumables like gloves and vials should be collected in a separate solid waste stream.[13]
-
Incompatibility: Crucially, ensure that this waste stream is not mixed with incompatible chemicals, such as strong oxidizing agents or strong acids, to prevent potentially violent reactions.[11][15]
Step 2: Containerization
The integrity of the waste container is paramount.
-
Select a container that is in good condition and chemically compatible with pyridine-based compounds.[4]
-
The container must have a secure, screw-on cap to prevent leaks and evaporation.[4] Keep the container closed at all times except when adding waste.[16]
-
For all liquid waste, the container must be placed within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[15][16]
Step 3: Labeling
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must clearly identify all contents by their full chemical name (no abbreviations) and list the approximate percentage of each component.[16]
Step 4: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[11]
-
Disposal Request: Once the container is full, or if it has been in storage for an extended period (typically not to exceed 12 months), submit a request for collection to your institution’s EHS department or hazardous waste management program.[4]
-
Final Disposal Method: The waste will be collected by a licensed hazardous waste disposal contractor.[14] The standard and environmentally preferred method for organic compounds like this is high-temperature incineration at an approved facility.[17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-4-yl)pyrimidin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 4-(Pyridin-4-yl)pyrimidin-2-amine is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Adversary
While a comprehensive toxicological profile for every research chemical is not always available, we can infer a robust hazard profile by examining structurally similar compounds, such as aminopyridines and aminopyrimidines. This approach, grounded in established chemical principles, allows us to anticipate and mitigate risks effectively. Safety data for related compounds consistently indicate significant potential hazards.[1][2][3]
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
| Hazard Category | Potential Effect | Rationale & Representative Sources |
| Acute Toxicity | Toxic or fatal if swallowed; potentially harmful if it comes into contact with skin or is inhaled.[2][4] | Structurally similar compounds like 4-Aminopyridine are classified as acutely toxic.[3] |
| Skin Corrosion/Irritation | May cause skin irritation or severe chemical burns upon contact.[1][5][6] | The amine functional groups present in this class of compounds are known skin irritants.[3] |
| Eye Damage/Irritation | Poses a risk of serious eye irritation or irreversible damage.[3][5][6] | Particulate matter (dust) or splashes can be severely damaging to sensitive eye tissues.[2] |
| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[3][5] | Fine powders can be easily aerosolized during handling, posing a direct inhalation risk.[2] |
This assessment mandates a stringent PPE protocol. We are not merely protecting against minor irritants; we are establishing a barrier against potent, multi-route hazards.
The Core Directive: Your PPE Arsenal
The selection of PPE is not a matter of preference but a scientifically-backed necessity. Each component is chosen to neutralize a specific threat identified in our hazard assessment. All PPE must be inspected for integrity before each use.
| PPE Category | Specification & Standard | Rationale for Use |
| Hand Protection | Double Gloving: Two pairs of powder-free, chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[7] | The primary risk is dermal absorption and contamination. Double gloving provides redundancy.[8][9] The outer glove is removed immediately after handling, containing contamination within the primary engineering control (fume hood), while the inner glove continues to protect the user during subsequent steps. |
| Eye & Face Protection | Tightly-fitting chemical safety goggles (conforming to ANSI Z87.1 / EN166).[3][10] A full-face shield should be worn over goggles when handling larger quantities (>1g) or splash-prone solutions.[3][5] | Protects against airborne particulates during weighing and splashes during dissolution. Standard safety glasses with side shields are insufficient.[7] |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[8] | Provides a barrier against accidental spills and aerosolized dust settling on clothing or skin. Cuffs should be overlapped by the outer glove to ensure a complete seal. |
| Respiratory Protection | For handling solids: A fit-tested N95 or higher-rated respirator.[7][9][11] | Required whenever handling the powdered form of the compound to prevent inhalation of aerosolized particles. Surgical masks offer no protection against chemical dusts.[9] |
Operational Plan: From Gowning to Disposal
A successful safety protocol is procedural. The following steps provide a clear, repeatable workflow that minimizes exposure at every stage.
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[2][11]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before bringing in the chemical.
-
Don PPE (Outside the Immediate Work Area):
-
Don inner pair of nitrile gloves.
-
Don laboratory gown, ensuring full coverage.
-
Don N95 respirator, performing a seal check as per training.
-
Don safety goggles.
-
Don outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[8]
-
-
Work Within Fume Hood: All manipulations of the compound must occur inside a certified chemical fume hood.[6]
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a low-static weigh boat to prevent the powder from jumping. Avoid creating dust clouds by moving slowly and deliberately.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the pre-weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. Cap the vessel securely before mixing.
-
Post-Handling Containment: Immediately after use, securely cap the primary container of the chemical.
-
Initial Decontamination: Decontaminate the exterior of all containers and equipment with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood. Dispose of the wipe as hazardous waste.
-
Doffing (in order):
-
Outer Gloves: While still in the fume hood, carefully peel off the outer gloves and dispose of them as hazardous chemical waste.[9]
-
Exit the immediate work area.
-
Remove the face shield (if used) and gown.
-
Remove safety goggles.
-
Remove the N95 respirator.
-
Inner Gloves: As the final step, remove the inner gloves and dispose of them.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[8][10]
-
-
Solid Waste: All disposable items that came into direct contact with the compound (weigh boats, contaminated wipes, gloves, gowns) must be placed in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a designated, sealed hazardous waste container.
-
Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical control points from preparation to final disposal.
Caption: Workflow for Safely Handling this compound.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][12]
By adhering to this comprehensive guide, you build a deep, procedural trust in your safety systems. This allows you to focus on your primary objective: advancing scientific discovery with confidence and security.
References
- Echemi. (n.d.). 4-AMINO-5-PYRIDIN-3-YLMETHYL-H-PYRIMIDIN-2-ONE Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%.
- LookChem. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine SDS.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment.
- Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
- Chemchart. (n.d.). This compound (66521-70-8).
- National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. PubChem Compound Database.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lookchem.com [lookchem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
